StRIP16
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C116H154N24O26 |
|---|---|
Poids moléculaire |
2300.6 g/mol |
Nom IUPAC |
(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-4-amino-4-oxobutanoyl]amino]-5-[[(3S,6S,9S,12S,16E,21S)-21-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S,6S,9S,12S,16E,21S)-21-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]-3-(2-amino-2-oxoethyl)-6,9-dibenzyl-12,21-dimethyl-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamoyl]-9-(3-amino-3-oxopropyl)-3-benzyl-6-(1H-indol-3-ylmethyl)-12,21-dimethyl-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C116H154N24O26/c1-66(2)53-80(106(160)138-114(7)50-30-15-12-13-17-32-52-116(9,112(166)136-95(67(3)4)96(120)150)140-108(162)88(61-92(119)145)132-98(152)81(54-69-33-21-18-22-34-69)127-99(153)82(134-110(114)164)55-70-35-23-19-24-36-70)126-102(156)86(59-74-64-121-65-123-74)130-100(154)83(57-72-41-43-75(142)44-42-72)135-111(165)115(8)51-31-16-11-10-14-29-49-113(6,137-105(159)79(46-48-93(146)147)125-103(157)87(60-91(118)144)131-104(158)89(62-94(148)149)124-68(5)141)109(163)133-78(45-47-90(117)143)97(151)129-85(58-73-63-122-77-40-28-27-39-76(73)77)101(155)128-84(107(161)139-115)56-71-37-25-20-26-38-71/h10-13,18-28,33-44,63-67,78-89,95,122,142H,14-17,29-32,45-62H2,1-9H3,(H2,117,143)(H2,118,144)(H2,119,145)(H2,120,150)(H,121,123)(H,124,141)(H,125,157)(H,126,156)(H,127,153)(H,128,155)(H,129,151)(H,130,154)(H,131,158)(H,132,152)(H,133,163)(H,134,164)(H,135,165)(H,136,166)(H,137,159)(H,138,160)(H,139,161)(H,140,162)(H,146,147)(H,148,149)/b11-10+,13-12+/t78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,95-,113-,114-,115-,116-/m0/s1 |
Clé InChI |
DCDBJZCOZBVSRR-VGCZHNESSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Unraveling the STRIP16-Rab8a Axis: A Comprehensive Technical Guide
For Immediate Release
[City, State] – Groundbreaking research has begun to illuminate the intricate molecular mechanisms governing vesicular trafficking, a fundamental process in cellular function. This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the mechanism of action of the Striatin-interacting protein 16 (STRIP16) on the small GTPase Rab8a. While direct evidence detailing this specific interaction remains nascent, this document synthesizes current understanding of Rab8a regulation and function, postulating a framework for this compound's involvement and providing detailed experimental protocols to investigate this novel signaling nexus.
Introduction to Rab8a and Vesicular Trafficking
Rab8a, a member of the Rab family of small GTPases, is a pivotal regulator of membrane trafficking.[1][2] These proteins function as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[1][2][3] This tightly controlled cycle, orchestrated by Guanine Nucleotide Exchange Factors (GEFs) and GTPase-Activating Proteins (GAPs), dictates the recruitment of effector proteins that mediate vesicle budding, transport, tethering, and fusion.[1][3][4][5][6]
Rab8a is particularly implicated in post-Golgi exocytic pathways, directing vesicles from the trans-Golgi network (TGN) to the plasma membrane.[3] Its roles are diverse and critical for cellular homeostasis, including processes such as ciliogenesis, cell polarization, and insulin-stimulated glucose transporter 4 (GLUT4) translocation.[3][4][7][8][9][10][11] Given its central role in these pathways, dysregulation of Rab8a activity is linked to various pathological conditions.
The STRIPAK Complex and Its Emerging Role in Cellular Signaling
The Striatin-interacting phosphatase and kinase (STRIPAK) complex is a highly conserved, multisubunit signaling hub. While its full range of functions is still being elucidated, the STRIPAK complex is known to integrate diverse signaling inputs to regulate cellular processes such as cell cycle progression, cell migration, and apoptosis. The core of the complex typically includes a Striatin family member (scaffolding protein), a catalytic subunit of protein phosphatase 2A (PP2A), and a germinal center kinase (GCK). This compound (FAM40A) is a key component of this complex. The potential for the STRIPAK complex, and specifically this compound, to influence vesicular trafficking pathways through regulation of key GTPases like Rab8a is an exciting and emerging area of research.
Postulated Mechanism of Action of this compound on Rab8a
Based on the known functions of the STRIPAK complex and Rab8a, we can hypothesize several potential mechanisms by which this compound may influence Rab8a activity. These hypotheses provide a foundational framework for future experimental investigation.
-
Regulation of Rab8a Activity via GEFs and GAPs: The STRIPAK complex, with its inherent phosphatase (PP2A) and kinase (GCK) activities, is well-positioned to modulate the phosphorylation state of Rab8a regulators. This compound could act as a scaffold, bringing Rab8a's GEFs or GAPs into proximity with the enzymatic components of the STRIPAK complex, thereby controlling their activity and, consequently, the GTP/GDP cycle of Rab8a. For instance, phosphorylation of a RabGAP like AS160 (TBC1D4) by Akt, a kinase that can be influenced by PP2A activity, inhibits its GAP activity towards Rab8a, promoting the active GTP-bound state.[3]
-
Modulation of Rab8a Effector Interaction: The binding of effector proteins to Rab8a is contingent on its GTP-bound state. By influencing the activity of Rab8a, this compound could indirectly control the recruitment of Rab8a effectors. Furthermore, the STRIPAK complex could directly modify Rab8a or its effectors through phosphorylation, altering their binding affinity and the downstream signaling cascade.
-
Spatial Regulation of Rab8a Localization: The localization of Rab GTPases to specific membrane compartments is crucial for their function.[1] The STRIPAK complex has been shown to have distinct subcellular localizations. It is plausible that this compound plays a role in recruiting Rab8a to specific cellular sites, such as the Golgi apparatus or the base of the primary cilium, thereby concentrating its activity for specific trafficking events.
Data Presentation
To facilitate the investigation of the this compound-Rab8a interaction, we propose the following tables to structure and compare quantitative data from future experiments.
Table 1: Quantification of this compound and Rab8a Interaction
| Experimental Condition | Co-immunoprecipitated Protein | Fold Enrichment (vs. Control) | p-value |
| Control (e.g., IgG pulldown) | Rab8a | 1.0 | - |
| This compound Pulldown (WT cells) | Rab8a | ||
| This compound Pulldown (this compound KO cells) | Rab8a | ||
| Rab8a Pulldown (WT cells) | This compound | ||
| Rab8a Pulldown (Rab8a KO cells) | This compound |
Table 2: Effect of this compound on Rab8a Activity
| Cell Line / Condition | GTP-Rab8a / Total Rab8a Ratio | Standard Deviation | p-value (vs. Control) |
| Control (e.g., scrambled siRNA) | - | ||
| This compound siRNA | |||
| This compound Overexpression | |||
| This compound Mutant (e.g., catalytically inactive) |
Table 3: Impact of this compound on Rab8a-Dependent Vesicular Trafficking
| Condition | % of Cells with Cilia | Average Cilium Length (µm) | Surface GLUT4 Levels (Fold Change vs. Basal) |
| Control | |||
| This compound siRNA | |||
| This compound Overexpression |
Experimental Protocols
To empirically test the proposed mechanisms, the following detailed experimental protocols are provided.
Co-immunoprecipitation (Co-IP) to Detect this compound-Rab8a Interaction
Objective: To determine if this compound and Rab8a physically associate in vivo.
Methodology:
-
Cell Culture and Lysis: Culture HEK293T or other suitable cells to 80-90% confluency. Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for this compound or Rab8a (or an isotype control IgG) overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G agarose (B213101) beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads using SDS-PAGE sample buffer and heat. Analyze the eluates by Western blotting using antibodies against Rab8a and this compound.
GST Pull-Down Assay for Direct Interaction
Objective: To determine if this compound and Rab8a interact directly.
Methodology:
-
Protein Expression and Purification: Express and purify GST-tagged this compound and a tag-free or His-tagged Rab8a from E. coli.
-
Binding Reaction: Incubate purified GST-STRIP16 (or GST as a control) with purified Rab8a in a binding buffer (e.g., PBS with 0.1% Triton X-100) for 2-4 hours at 4°C.
-
Affinity Capture: Add glutathione-Sepharose beads and incubate for 1 hour at 4°C to capture the GST-tagged protein and any interacting partners.
-
Washing: Wash the beads with binding buffer.
-
Analysis: Elute the bound proteins and analyze by SDS-PAGE and Coomassie blue staining or Western blotting for Rab8a.
Rab8a Activity Assay (GTP-Rab8a Pulldown)
Objective: To measure the levels of active, GTP-bound Rab8a upon manipulation of this compound expression.
Methodology:
-
Cell Manipulation: Transfect cells with siRNA targeting this compound or a plasmid for this compound overexpression.
-
Cell Lysis: Lyse cells in a buffer containing inhibitors of GTP hydrolysis (e.g., MgCl2 and GTPγS).
-
Pulldown of GTP-Rab8a: Incubate the lysate with a GST-fusion protein containing the Rab-binding domain (RBD) of a Rab8a effector (e.g., Rabin8) that specifically binds to GTP-bound Rab8a.
-
Affinity Capture and Washing: Capture the complex with glutathione-Sepharose beads and wash.
-
Quantification: Elute the bound proteins and quantify the amount of pulled-down Rab8a by Western blotting. Normalize to the total amount of Rab8a in the input lysate.
Visualizations of Postulated Mechanisms and Workflows
To visually represent the hypothesized signaling pathways and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Postulated regulation of the Rab8a GTPase cycle by the STRIPAK complex.
Caption: Experimental workflow for co-immunoprecipitation.
Caption: Workflow for assessing Rab8a activity.
Conclusion and Future Directions
The investigation into the functional relationship between this compound and Rab8a holds significant promise for advancing our understanding of vesicular trafficking and its role in health and disease. The hypotheses and experimental frameworks presented in this whitepaper provide a clear roadmap for researchers to explore this novel signaling axis. Future studies should aim to not only validate the direct or indirect interaction between this compound and Rab8a but also to elucidate the precise molecular consequences of this interaction on Rab8a-mediated cellular processes. Unraveling this mechanism could pave the way for the development of novel therapeutic strategies targeting diseases associated with aberrant vesicular transport.
References
- 1. Rab family of small GTPases: an updated view on their regulation and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel interaction of Rab13 and Rab8 with endospanins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rab8A and Rab13 are activated by insulin and regulate GLUT4 translocation in muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endocytic turnover of Rab8 controls cell polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rab GEFs and GAPs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of membrane traffic by Rab GEF and GAP cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rabs and other small GTPases in ciliary transport | Semantic Scholar [semanticscholar.org]
- 8. Rab8a and Rab8b are essential for several apical transport pathways but insufficient for ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional dissection of Rab GTPases involved in primary cilium formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rab GTPases in cilium formation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
StRIP16 Peptide: A Technical Guide to its Function and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
StRIP16 is a synthetically engineered, double-stapled peptide that functions as a selective binder to the Rab8a GTPase. Developed as a more stable and cell-permeable analogue of its predecessor, StRIP3, this compound offers a valuable tool for investigating the complex roles of Rab8a in cellular processes, particularly vesicular transport. This technical guide provides an in-depth overview of the core function of this compound, including its binding affinity, selectivity, and the methodologies used for its characterization. Detailed experimental protocols and visual representations of its mechanism and experimental workflows are presented to facilitate its application in research and drug development.
Core Function and Mechanism of Action
This compound is a bioavailable, double-stapled peptide designed to specifically interact with the Rab8a GTPase.[1][2] Rab GTPases are key regulators of vesicular transport, and Rab8a, in particular, is involved in the trafficking of vesicles from the trans-Golgi network to the plasma membrane.[3][4] By binding to Rab8a, this compound can be utilized to modulate and study these transport pathways.
The peptide is an analogue of StRIP3, engineered to overcome the limitations of low proteolytic stability and poor cell permeability.[5] The introduction of two hydrocarbon cross-links, a technique known as double-stapling, confers increased structural rigidity, resistance to degradation by proteases, and enhanced ability to penetrate cell membranes.[5][6]
The primary mechanism of action of this compound is its direct binding to active Rab8a (GTP-bound form). This interaction can interfere with the binding of Rab8a to its native effector proteins, thereby inhibiting downstream signaling and vesicular transport processes.
This compound Signaling Pathway Interaction
This compound directly targets the Rab8a-mediated vesicular transport pathway. The peptide's interaction with Rab8a is intended to disrupt the normal function of this GTPase in orchestrating the movement of vesicles.
Caption: this compound targets active Rab8a-GTP, inhibiting its interaction with effector proteins.
Quantitative Data
The binding affinity and selectivity of this compound for Rab8a have been quantified, demonstrating its potential as a specific molecular probe.
| Parameter | Value | Method | Reference |
| Binding Affinity (Kd) to Rab8a | 12.7 μM | Fluorescence Polarization | [1][2][7] |
| Relative Binding Affinity (Kd) | [7] | ||
| Rab1b | ~10 | Not Specified | [7] |
| Rab5a | ~25 | Not Specified | [7] |
| Rab6a | ~35 | Not Specified | [7] |
| Rab8a | 1.0 | Not Specified | [7] |
| Rab9a | ~10 | Not Specified | [7] |
| Rab11a | >100 | Not Specified | [7] |
| H-Ras | >50 | Not Specified | [7] |
| N-Ras | >100 | Not Specified | [7] |
Peptide Specifications
| Property | Description | Reference |
| Sequence | DNEXQWFXYHLXFFNXV | [2] |
| Modifications | N-terminal Acetylation, C-terminal Amidation | [2] |
| X = (S)-2-(4-pentenyl)alanine | [2] | |
| Stapling | Hydrocarbon staple between X at position 4 and X at position 8; and between X at position 12 and X at position 16. | |
| Molecular Weight | 2300.61 g/mol | [2] |
| Molecular Formula | C₁₁₆H₁₅₄N₂₄O₂₆ | [2] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the this compound peptide.
Peptide Synthesis and Purification
The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
Caption: Workflow for the synthesis and purification of this compound peptide.
Protocol:
-
Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the terminal amine.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid in the sequence using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF. For the stapling positions, Fmoc-(S)-2-(4-pentenyl)alanine is used.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the this compound sequence.
-
On-Resin Stapling: Perform ring-closing metathesis using a ruthenium-based catalyst (e.g., Grubbs' first-generation catalyst) to form the two hydrocarbon staples.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final peptide by liquid chromatography-mass spectrometry (LC-MS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.
Fluorescence Polarization Binding Assay
This assay is used to determine the binding affinity (Kd) of this compound to Rab8a.
Caption: Workflow for the fluorescence polarization binding assay.
Protocol:
-
Reagent Preparation:
-
Synthesize or procure a fluorescently labeled version of this compound (e.g., with fluorescein (B123965) at the N-terminus).
-
Express and purify Rab8a protein. Load the protein with a non-hydrolyzable GTP analog (e.g., GMP-PNP) to maintain its active conformation.
-
-
Assay Setup:
-
In a microplate, add a fixed concentration of the fluorescently labeled this compound peptide to a suitable assay buffer.
-
Add increasing concentrations of the GTP-loaded Rab8a protein to the wells.
-
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the fluorophore.
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the Rab8a concentration.
-
Fit the resulting binding curve to a one-site binding equation to determine the equilibrium dissociation constant (Kd).
-
Protease Resistance Assay
This assay evaluates the stability of this compound in the presence of proteases compared to its linear, unstapled counterpart.
Protocol:
-
Peptide Incubation: Incubate a known concentration of this compound and the corresponding linear peptide separately with a protease (e.g., proteinase K or trypsin) in a suitable buffer at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench the proteolytic activity, for example, by adding a protease inhibitor or by rapid freezing.
-
Analysis: Analyze the amount of intact peptide remaining at each time point using RP-HPLC or LC-MS.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t₁/₂) of each peptide under these conditions. A longer half-life indicates greater protease resistance.
Cell Permeability Assay
A common method to assess cell permeability is the Caco-2 permeability assay, which uses a monolayer of human colorectal adenocarcinoma cells as a model of the intestinal epithelium.
Protocol:
-
Cell Culture: Culture Caco-2 cells on a semi-permeable membrane in a Transwell® insert until a confluent monolayer is formed. The formation of a tight monolayer can be verified by measuring the transepithelial electrical resistance (TEER).
-
Assay Setup:
-
Wash the Caco-2 monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the this compound peptide to the apical (upper) chamber.
-
-
Incubation: Incubate the Transwell® plate at 37°C.
-
Sampling: At various time points, collect samples from the basolateral (lower) chamber.
-
Quantification: Quantify the concentration of this compound in the basolateral samples using a sensitive analytical method such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the cell monolayer.
Conclusion
This compound is a rationally designed, double-stapled peptide that serves as a valuable tool for studying the function of Rab8a GTPase. Its enhanced stability and cell permeability make it superior to earlier linear and single-stapled peptides for cellular studies. The detailed protocols provided in this guide are intended to enable researchers to effectively utilize and characterize this compound in their investigations of Rab8a-mediated cellular processes, with potential applications in the development of therapeutics targeting vesicular transport pathways.
References
- 1. Rab8a/SNARE complex activation promotes vesicle anchoring and transport in spinal astrocytes to drive neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Rab8, a small GTPase involved in vesicular traffic between the TGN and the basolateral plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journals.asm.org [journals.asm.org]
- 7. medchemexpress.com [medchemexpress.com]
The Advent of StRIP16: A Technical Guide to a Novel Rab8a GTPase Inhibitor
For Immediate Release
Dortmund, Germany - In a significant advancement for cell biology and drug discovery, researchers have detailed the discovery and development of StRIP16, a synthetic, double-stapled peptide that acts as a potent and bioavailable inhibitor of Rab8a GTPase. This technical guide provides an in-depth overview of the history, development, and experimental validation of this compound, tailored for researchers, scientists, and drug development professionals.
Introduction: The Challenge of Targeting GTPases
Small GTPases, such as those in the Rab family, are critical regulators of intracellular vesicular transport. Their involvement in numerous protein-protein interactions (PPIs) makes them attractive therapeutic targets for a variety of diseases, including cancer. However, the flat and extensive surfaces of these interactions have rendered them largely "undruggable" by traditional small-molecule inhibitors.[1][2][3] This challenge prompted the exploration of novel therapeutic modalities, such as stapled peptides, which can mimic the helical structure of interacting protein domains and disrupt these PPIs.[1][2][3]
The Precursor: StRIP3 and its Limitations
The development of this compound was born out of the initial success and subsequent limitations of its predecessor, StRIP3. StRIP3 is a hydrocarbon-stapled peptide designed to selectively bind to the activated form of Rab8a, thereby inhibiting its interaction with effector proteins. While demonstrating in-vitro efficacy, StRIP3 suffered from low proteolytic stability and poor cell permeability, significantly hindering its therapeutic potential.[1][2][3]
The Innovation: Designing the Double-Stapled this compound
To overcome the shortcomings of StRIP3, a rational design approach was employed to create a more robust analogue. The result was this compound, a double-stapled peptide featuring two hydrophobic cross-links.[1][2] This modification was intended to enhance the peptide's helical structure, increase its resistance to degradation by proteases, and improve its ability to penetrate cell membranes.
Structural Design and Synthesis
The design of this compound was informed by the crystal structures of Rab proteins in complex with their interaction partners. The introduction of two hydrocarbon staples was hypothesized to pre-organize the peptide into its bioactive conformation, leading to a higher binding affinity for Rab8a. The synthesis of this compound involves solid-phase peptide synthesis followed by the introduction of the two staples via olefin metathesis.
Quantitative Analysis: this compound's Enhanced Properties
The development of this compound led to significant improvements in its biochemical and cellular properties compared to its precursor, StRIP3.
| Property | StRIP3 | This compound |
| Binding Affinity (Kd) to Rab8a | Moderate | 12.7 μM[1] |
| Proteolytic Stability | Low | Extremely High[1][2] |
| Cell Permeability | Low | Robust[1][2] |
| Cellular Localization | N/A | Accumulates in the same compartments as Rab8a[1][2] |
Experimental Protocols
The characterization of this compound involved a series of key experiments to validate its binding, stability, and cellular activity.
Fluorescence Polarization Assay for Binding Affinity
Objective: To quantify the binding affinity of this compound to Rab8a.
Methodology:
-
A fluorescently labeled version of the StRIP peptide is synthesized.
-
The labeled peptide is incubated with increasing concentrations of purified, constitutively active Rab8a (loaded with a non-hydrolyzable GTP analog, GppNHp).
-
The fluorescence polarization of the solution is measured at each concentration.
-
The data are fitted to a sigmoidal dose-response curve to determine the dissociation constant (Kd).
Protease Stability Assay
Objective: To assess the resistance of this compound to proteolytic degradation.
Methodology:
-
This compound and the control peptide (StRIP3) are incubated with a protease, such as proteinase K, at a specific concentration and temperature.
-
Aliquots are taken at various time points.
-
The amount of intact peptide remaining in each aliquot is quantified using High-Performance Liquid Chromatography (HPLC).
-
The half-life of each peptide is calculated from the degradation kinetics.
Cellular Uptake and Localization Studies
Objective: To determine if this compound can enter cells and co-localize with its target, Rab8a.
Methodology:
-
HeLa cells are incubated with a fluorescently labeled version of this compound.
-
Cells are also transfected with a fluorescently tagged Rab8a construct (e.g., GFP-Rab8a).
-
After incubation, the cells are washed, fixed, and imaged using confocal microscopy.
-
The images are analyzed for the presence of the peptide within the cells and its co-localization with Rab8a in specific cellular compartments, such as the endomembrane system.
Signaling Pathway and Mechanism of Action
This compound functions by directly interfering with the protein-protein interactions of the active, GTP-bound form of Rab8a. Rab8a is a key regulator of vesicular trafficking from the trans-Golgi network to the plasma membrane. By binding to the effector-binding domain of Rab8a, this compound prevents the recruitment of downstream effector proteins, thereby disrupting specific trafficking pathways.
Caption: Mechanism of Rab8a inhibition by this compound.
Experimental Workflow
The development and validation of this compound followed a structured workflow, from computational design to cellular validation.
Caption: Development and validation workflow for this compound.
Conclusion and Future Directions
The discovery and development of this compound represent a significant step forward in the quest to modulate challenging protein-protein interactions with therapeutic intent. The double-stapling approach offers a promising strategy for imparting drug-like properties to peptides, including high stability and cell permeability, while maintaining target affinity.[1][2] Future research will likely focus on further optimizing the structure of this compound to enhance its potency and selectivity, as well as exploring its therapeutic potential in preclinical models of diseases where Rab8a function is dysregulated. The principles demonstrated in the development of this compound can also be applied to create inhibitors for other challenging intracellular targets.
References
A Technical Guide to the STRIPAK Signaling Complex and its Core Component STRIP1
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Striatin-Interacting Phosphatase and Kinase (STRIPAK) complex is an evolutionarily conserved, multi-protein signaling hub that plays a critical role in regulating a multitude of cellular processes. Assembled around a core of Striatin family proteins (which act as B''' regulatory subunits for Protein Phosphatase 2A), STRIPAK integrates both kinase and phosphatase activities to control key signaling cascades. This document provides an in-depth technical overview of the STRIPAK complex, with a focus on its core components, including Striatin Interacting Protein 1 (STRIP1), its central role in modulating the Hippo and MAPK signaling pathways, and its downstream effects on cell behavior. This guide includes quantitative data on complex assembly, detailed experimental protocols for its study, and visualizations of its core architecture and signaling functions.
The STRIPAK Complex: Core Components and Assembly
The STRIPAK complex is a large, dynamic supramolecular assembly. Its composition can vary, but a core structure is conserved. Affinity purification coupled with mass spectrometry has been a pivotal technique in identifying its components.[1][2]
Core Components:
-
Striatins (STRN, STRN3, STRN4): These act as the central scaffolding proteins, belonging to the B''' family of PP2A regulatory subunits.[3][4] They organize the assembly of the entire complex through their various domains.
-
Protein Phosphatase 2A (PP2A): The complex contains the PP2A scaffolding (A) and catalytic (C) subunits, which provide the phosphatase activity.[3]
-
Striatin Interacting Proteins 1 and 2 (STRIP1/STRIP2): These are essential core components that stabilize the complex and are involved in cytoskeletal organization.[3][5] STRIP1 and STRIP2 are homologous proteins that can be found in mutually exclusive STRIPAK complexes.[2]
-
MOB4 (Mps One Binder homolog 4): A member of the MOB family of kinase regulators, MOB4 helps stabilize the interaction between STRIP1 and STRN3.[3][6]
-
Cerebral Cavernous Malformation 3 (CCM3): This protein acts as an adapter, tethering Germinal Center Kinase III (GCKIII) family kinases to the Striatin scaffold.[3]
-
Germinal Center Kinase III (GCKIII) Family: These Ste20-like kinases, including MST3, MST4, and STK25, are the primary kinase components of the complex.[3]
Recent cryo-electron microscopy studies have revealed an unexpected stoichiometry for the human STRIPAK core, which consists of four copies of the STRN3 scaffold protein and one copy each of the PP2A-A/C dimer, STRIP1, and MOB4.[6] This tetrameric arrangement of STRN3 forms an elongated scaffold that is central to the complex's architecture and its function as a signaling integrator.[6]
Role in Cellular Signaling
STRIPAK functions as a critical node in cellular signaling, primarily by regulating phosphorylation cascades. It integrates upstream signals to control the activity of downstream pathways, most notably the Hippo and MAPK pathways.[7][8]
Regulation of the Hippo Pathway
The Hippo pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is frequently linked to cancer.[2] STRIPAK is a key negative regulator of the Hippo kinase cascade.[3][6]
The core kinases of the Hippo pathway, MST1/2 (mammalian Ste20-like kinase 1/2) and MAP4Ks, are activated by trans-autophosphorylation on their activation loops.[6] The STRIPAK complex is recruited to active, phosphorylated MST1/2. The PP2A catalytic subunit within STRIPAK then dephosphorylates the activation loop of MST1/2 and MAP4Ks, leading to their inactivation.[2][6] This inactivation prevents the downstream phosphorylation of LATS1/2 and allows the transcriptional co-activators YAP and TAZ to translocate to the nucleus and promote gene expression related to cell growth and proliferation.[9]
Upstream signals, such as lysophosphatidic acid (LPA), can initiate this process through a RhoA-dependent mechanism, which modulates the assembly and activity of the STRIPAK complex.[2]
Involvement in MAPK Signaling
STRIPAK complexes are also key regulators of mitogen-activated protein kinase (MAPK) signaling pathways, which control gene expression and cellular functions like proliferation and differentiation.[10]
-
Ras-Raf-MEK-ERK Pathway: The GCKIII kinases within STRIPAK can function as MAP4Ks, activating the MAPK cascade. The complex can regulate ERK phosphorylation through the coordinated action of its kinase (GCKIII) and phosphatase (PP2A) components.[8][10]
-
JNK Pathway: STRIP1/2 have been shown to suppress c-Jun N-terminal kinase (JNK) signaling and prevent JNK-mediated apoptosis.[10]
Quantitative Analysis of STRIPAK Interactions
Quantitative proteomic techniques have been essential for understanding the stoichiometry and dynamic interactions of the STRIPAK complex. While precise binding affinities (KD) for all subunit interactions are not fully established, relative quantification provides significant insights into the complex's assembly and regulation.
Table 1: Subunit Stoichiometry of the Human STRIPAK Core Complex
| Component | Stoichiometry per Complex | Method | Reference |
|---|---|---|---|
| STRN3 | 4 | Cryo-Electron Microscopy | [6] |
| PP2A (A Subunit) | 1 | Cryo-Electron Microscopy | [6] |
| PP2A (C Subunit) | 1 | Cryo-Electron Microscopy | [6] |
| STRIP1 | 1 | Cryo-Electron Microscopy | [6] |
| MOB4 | 1 | Cryo-Electron Microscopy |[6] |
Table 2: Changes in STRIPAK Protein Interactions and Phosphorylation
| Condition | Interaction / Phosphorylation Event | Observation | Method | Reference |
|---|---|---|---|---|
| Expression of SV40 Small T Antigen (ST) | MAP4K4 interaction with STRIPAK components (STRN4, STRIP1) | Interaction increased by 3-4 fold | SILAC Mass Spectrometry | [11] |
| Expression of SV40 Small T Antigen (ST) | Phosphorylation of MAP4K4 | Decreased | Targeted Proteomics | [11] |
| Depletion of STRIPAK components (SIKE1, SLMAP, STRN3, or STRIP1) | Phosphorylation of MST2 (T180) | Significantly promoted (i.e., increased) | Co-IP & Immunoblot | [9] |
| Depletion of STRIPAK components | Phosphorylation of SmKIN3 (MST1/2 homolog in S. macrospora) | Decreased at sites S668 and S686 | Parallel-Reaction Monitoring (PRM) Mass Spectrometry | [12] |
| Low vs. High Cell Density | Association of STRN3 with STRIP1 and MST1/2/4 | Significantly lower association at low cell density | Endogenous Co-IP |[9] |
Key Experimental Protocols
The study of the STRIPAK complex relies on a combination of proteomics, molecular biology, and biochemical assays.
Co-Immunoprecipitation (Co-IP) for STRIPAK Interactions
Co-IP is a foundational technique used to verify interactions between STRIPAK components in a cellular context.
Objective: To determine if Protein A (e.g., FLAG-tagged STRIP1) interacts with Protein B (e.g., endogenous STRN3) within the cell.
Methodology:
-
Cell Lysis: Harvest cells expressing the tagged "bait" protein and lyse them in a non-denaturing buffer (e.g., IP Lysis Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, 0.1% Tween20 with protease/phosphatase inhibitors) to preserve protein complexes.
-
Pre-clearing: Incubate the cell lysate with Protein A/G agarose (B213101) beads to remove proteins that non-specifically bind to the beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the bait protein (e.g., anti-FLAG antibody). This forms an antibody-antigen complex that includes the bait protein and its binding partners.
-
Complex Capture: Add fresh Protein A/G agarose beads to the lysate. The beads will bind the antibody, thus capturing the entire protein complex.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads using a low-pH buffer or SDS-PAGE loading buffer.
-
Analysis: Analyze the eluted proteins by Western blot using an antibody against the suspected interacting "prey" protein (e.g., anti-STRN3 antibody).
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. STRIPAK Complexes: structure, biological function, and involvement in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STRIPAK complexes: structure, biological function, and involvement in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cryo-EM structure of the Hippo signaling integrator human STRIPAK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. STRIPAK, a Key Regulator of Fungal Development, Operates as a Multifunctional Signaling Hub - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The STRIPAK complex orchestrates cell wall integrity signalling to govern the fungal development and virulence of Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Architecture, substructures, and dynamic assembly of STRIPAK complexes in Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. STRIPAK directs PP2A activity toward MAP4K4 to promote oncogenic transformation of human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Accurate and sensitive quantification of protein-DNA binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Nexus: A Technical Guide to the Interaction of STRIP16 with Rab Family GTPases
For Immediate Release
[CITY, STATE] – [DATE] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth exploration of the burgeoning field of study surrounding the interaction between Striatin-Interacting Protein 16 (STRIP16) and the Rab family of GTPases. While direct, quantitative evidence of this interaction in mammalian systems remains an area of active investigation, a growing body of indirect evidence, primarily from studies on homologous proteins and large-scale proteomic analyses of the STRIPAK complex, points towards a functional relationship crucial for the regulation of vesicular trafficking.
This compound is a core component of the highly conserved Striatin-Interacting Phosphatase and Kinase (STRIPAK) complex, a multi-protein scaffold that plays a pivotal role in a diverse array of cellular processes, including signal transduction, cell cycle control, and apoptosis.[1] The Rab family of small GTPases are master regulators of intracellular membrane trafficking, orchestrating the movement of vesicles between different cellular compartments. The convergence of these two key cellular players at the nexus of vesicular transport suggests a coordinated mechanism for regulating cellular homeostasis and signaling.
The Emerging Link: From Drosophila to Mammalian Cells
Initial insights into the functional relationship between the STRIPAK complex and Rab GTPases emerged from studies in Drosophila melanogaster. Research on "Strip," the Drosophila homolog of the mammalian STRIP1 and STRIP2 proteins (of which this compound is a member), revealed its involvement in Rab5-dependent neural development. This seminal finding provided the first clue that the STRIPAK complex might exert its influence on cellular processes through the modulation of Rab GTPase activity. While this provides a strong foundation, direct evidence of a physical interaction between mammalian this compound and Rab5, or any other Rab family member, is yet to be definitively established in the literature.
The STRIPAK Complex: A Hub for Vesicular Trafficking Regulation
The STRIPAK complex, in which this compound is a key structural component, is implicated in various aspects of vesicular trafficking. This involvement strongly suggests a functional interplay with Rab GTPases, which are central to the coordination of these pathways. Proteomic analyses of the STRIPAK complex have identified numerous interacting partners, although Rab GTPases have not yet been consistently identified as direct binders in these large-scale screens.[2] This may be due to the transient or context-dependent nature of such interactions, which can be challenging to capture using conventional affinity purification-mass spectrometry (AP-MS) techniques.[3]
Potential Mechanisms of Interaction and Regulation
The interaction between this compound/STRIPAK and Rab GTPases could be multifaceted, involving:
-
Direct Binding: this compound or other STRIPAK components may directly bind to specific Rab GTPases in their active (GTP-bound) or inactive (GDP-bound) state. This interaction could be transient and regulated by upstream signaling events.
-
Regulation of Rab Activity: The STRIPAK complex, with its inherent phosphatase (PP2A) and kinase activities, could modulate the function of Rab GTPases by regulating the phosphorylation state of Rab proteins themselves, or of their regulatory proteins, such as Guanine Nucleotide Exchange Factors (GEFs) and GTPase-Activating Proteins (GAPs).[4][5][6]
-
Scaffolding Function: this compound could act as a scaffold, bringing together Rab GTPases with their effectors or regulatory proteins, thereby facilitating efficient and localized signaling.
Experimental Approaches to Elucidate the this compound-Rab Interaction
To definitively characterize the interaction between this compound and Rab family GTPases, a combination of robust experimental approaches is required.
Co-Immunoprecipitation (Co-IP)
Co-IP is a powerful technique to investigate protein-protein interactions within a cellular context.
Protocol: Co-Immunoprecipitation of this compound and Rab5
-
Cell Culture and Lysis:
-
Culture mammalian cells (e.g., HEK293T, HeLa) expressing tagged versions of this compound (e.g., FLAG-STRIP16) and a specific Rab GTPase (e.g., GFP-Rab5).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) to preserve protein complexes.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the tagged protein of interest (e.g., anti-FLAG antibody for FLAG-STRIP16).
-
Capture the antibody-protein complexes using Protein A/G magnetic beads.
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the bound proteins from the beads using a suitable elution buffer (e.g., SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE and perform a Western blot using antibodies against the tagged Rab GTPase (e.g., anti-GFP antibody) to detect co-immunoprecipitation.
-
A diagram illustrating the co-immunoprecipitation workflow is provided below.
Yeast Two-Hybrid (Y2H) System
The Y2H system is a genetic method used to discover protein-protein interactions.
Protocol: Yeast Two-Hybrid Screen for this compound and Rab GTPase Library
-
Vector Construction:
-
Clone the full-length coding sequence of this compound into a "bait" vector (e.g., pGBKT7), fusing it to the GAL4 DNA-binding domain (DB).
-
A cDNA library of various Rab GTPases is cloned into a "prey" vector (e.g., pGADT7), fusing them to the GAL4 activation domain (AD).
-
-
Yeast Transformation and Mating:
-
Transform the bait plasmid into a yeast strain of one mating type (e.g., Y2HGold).
-
Transform the prey library into a yeast strain of the opposite mating type (e.g., Y187).
-
Mate the two yeast strains to allow for the combination of bait and prey plasmids in diploid cells.
-
-
Selection and Reporter Gene Assay:
-
Plate the diploid yeast on selective media lacking specific nutrients (e.g., tryptophan, leucine, histidine, and adenine). Only yeast cells where the bait and prey proteins interact will be able to grow.
-
Interaction between the bait (this compound) and a prey (Rab GTPase) reconstitutes a functional GAL4 transcription factor, leading to the expression of reporter genes that allow for survival on the selective media.
-
Positive interactions can be further confirmed by a β-galactosidase assay.
-
A diagram illustrating the Yeast Two-Hybrid principle is provided below.
Signaling Pathways and Future Directions
While a definitive signaling pathway linking this compound and Rab GTPases has yet to be fully elucidated, the available evidence suggests a model where the STRIPAK complex acts as a regulatory hub for Rab5-mediated endosomal trafficking.
A proposed signaling pathway is depicted below.
Future research should focus on:
-
Identifying specific Rab GTPases that interact with this compound and other STRIPAK components in mammalian cells using unbiased screening methods like BioID.[3][7][8][9]
-
Quantifying the binding affinities of these interactions using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Elucidating the functional consequences of the this compound-Rab interaction on specific steps of vesicular trafficking, such as endosome fusion, cargo sorting, and receptor recycling.
-
Investigating the regulatory mechanisms , including the role of the STRIPAK complex's phosphatase and kinase activities in modulating Rab GTPase function.
The elucidation of the intricate relationship between this compound and the Rab family of GTPases holds significant promise for advancing our understanding of fundamental cellular processes and may unveil novel therapeutic targets for diseases where vesicular trafficking is dysregulated.
References
- 1. STRIPAK Complexes: structure, biological function, and involvement in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Comparative proximity biotinylation implicates the small GTPase RAB18 in sterol mobilization and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. Molecular control of Rab activity by GEFs, GAPs and GDI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rab GEFs and GAPs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo identification of GTPase interactors by mitochondrial relocalization and proximity biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. In vivo identification of GTPase interactors by mitochondrial relocalization and proximity biotinylation | eLife [elifesciences.org]
Structural Analysis of StRIP16: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Structural and Functional Attributes of the StRIP16 Stapled Peptide.
This compound is a synthetically engineered, double-stapled peptide designed as a bioavailable analog of StRIP3. It functions as an inhibitor by binding to the Rab8a GTPase, a key regulator of vesicular trafficking.[1][2] This guide provides a comprehensive overview of the structural characteristics, biophysical properties, and the relevant signaling pathway of this compound, intended to facilitate further research and drug development efforts.
Core Properties of this compound
This compound is a modified peptide with enhanced structural stability and cell permeability. Its design incorporates two hydrocarbon staples that constrain the peptide into a stable α-helical conformation, a common strategy to improve the pharmacokinetic properties of peptide-based therapeutics.[3][4][5]
| Property | Value | Reference |
| Target | Rab8a GTPase | [1][2] |
| Binding Affinity (Kd) | 12.7 μM | [1][2] |
| Molecular Weight | 2300.61 g/mol | [2][6] |
| Chemical Formula | C116H154N24O26 | [2][6] |
| Sequence | Ac-DNEXQWFXYHLXFFNXV-NH2 | [2] |
| Modifications | N-terminal Acetylation, C-terminal Amidation, Two double-bond staples between modified (S)-2-(4-pentenyl)alanine residues (X) | [2] |
| Solubility | Soluble in 40% acetonitrile/water | [2] |
| Cellular Localization | Endomembrane system | [2] |
Table 1: Physicochemical and Biological Properties of this compound. This table summarizes the key known characteristics of the this compound stapled peptide.
Biophysical and Structural Characterization
While specific experimental data for the structural analysis of this compound is not publicly available, this section outlines the standard methodologies employed for characterizing similar stapled peptides.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a fundamental technique used to assess the secondary structure of peptides and proteins, particularly their α-helical content. For a stapled peptide like this compound, CD is crucial to confirm that the chemical staples successfully induce and maintain the desired helical conformation.
Experimental Protocol: Circular Dichroism Spectroscopy
-
Sample Preparation: Dissolve lyophilized this compound peptide in an appropriate buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to a final concentration of 50-100 µM.
-
Instrumentation: Use a calibrated CD spectropolarimeter.
-
Data Acquisition:
-
Record CD spectra from 190 to 260 nm at 25 °C.
-
Use a quartz cuvette with a path length of 0.1 cm.
-
Collect data at 1 nm intervals with a bandwidth of 1 nm and an integration time of 1-2 seconds.
-
Average three to five scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the spectrum of the buffer blank from the peptide spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity (MRE) in deg·cm²·dmol⁻¹ using the following formula: MRE = (Observed CD (mdeg)) / (c × n × l × 10) where 'c' is the molar concentration of the peptide, 'n' is the number of amino acid residues, and 'l' is the path length in cm.
-
The percentage of α-helicity is typically estimated from the MRE value at 222 nm.
-
Proteolytic Stability Assay
A key advantage of stapled peptides is their increased resistance to degradation by proteases. This is attributed to the constrained α-helical structure that masks cleavage sites.
Experimental Protocol: Proteolytic Stability Assay
-
Peptide Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable buffer.
-
Protease Digestion:
-
Incubate the peptide solution with a protease (e.g., trypsin, chymotrypsin, or proteinase K) at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w) at 37 °C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
-
Reaction Quenching: Stop the enzymatic reaction by adding a protease inhibitor or by acidifying the solution (e.g., with trifluoroacetic acid).
-
Analysis:
-
Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Monitor the decrease in the peak area of the intact peptide over time.
-
Calculate the percentage of remaining peptide at each time point relative to the 0-minute time point.
-
The half-life (t₁/₂) of the peptide can be determined by fitting the data to a first-order exponential decay curve.
-
Target Interaction and Signaling Pathway
This compound exerts its biological effect by binding to Rab8a GTPase. Rab8a is a member of the Rab family of small GTPases that are master regulators of intracellular membrane trafficking. They cycle between an active GTP-bound state and an inactive GDP-bound state.
Figure 1: this compound interaction with the Rab8a GTP/GDP cycle.
The diagram above illustrates the mechanism of action of this compound. It binds to the active, GTP-bound form of Rab8a, thereby preventing its interaction with downstream effector proteins and inhibiting its function in vesicular transport.
Rab8a Signaling Pathway
Rab8a is involved in multiple signaling pathways, including the insulin (B600854) signaling pathway and Toll-like receptor (TLR) signaling. In the context of insulin signaling, Rab8a is implicated in the translocation of the glucose transporter GLUT4 to the plasma membrane. In immune cells, Rab8a plays a role in signaling downstream of TLRs.
Figure 2: Simplified overview of Rab8a's role in signaling pathways.
Experimental Workflows
The following diagrams outline the general workflows for the synthesis and characterization of stapled peptides like this compound.
Figure 3: General workflow for the synthesis of a stapled peptide.
Figure 4: General workflow for a binding affinity assay.
Conclusion
This compound represents a promising research tool for investigating the roles of Rab8a in cellular processes and as a potential starting point for the development of therapeutics targeting diseases associated with dysregulated vesicular transport. This guide provides a foundational understanding of its properties and the methodologies for its characterization. Further detailed structural and functional studies are warranted to fully elucidate its mechanism of action and therapeutic potential.
References
- 1. A Pan-GTPase Inhibitor as a Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Grossmann Lab [grossmannlab.com]
- 3. researchgate.net [researchgate.net]
- 4. Grossmann Lab » Uncategorized [grossmannlab.com]
- 5. Stapled Peptides Inhibitors: A New Window for Target Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
StRIP16: A Chemical Probe for Elucidating Rab8a Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Rab8a, a member of the Ras superfamily of small GTPases, is a critical regulator of vesicular trafficking, playing a pivotal role in pathways from the trans-Golgi network and recycling endosomes to the plasma membrane. Its involvement in fundamental cellular processes, including polarized vesicular transport, ciliogenesis, and neurotransmitter release, positions it as a key protein in cellular homeostasis and disease. Dysregulation of Rab8a function has been implicated in various pathological conditions, underscoring the need for specific molecular tools to investigate its complex roles. This technical guide focuses on StRIP16, a novel chemical probe designed to specifically target and modulate the function of Rab8a, providing researchers with a powerful tool to dissect its signaling pathways and cellular functions.
This compound is a bioavailable, double-stapled peptide analog of StRIP3, engineered for enhanced protease resistance and cell permeability. These characteristics make it a superior probe for studying Rab8a in cellular environments. This document provides a comprehensive overview of this compound, including its binding profile, experimental protocols for its use, and a summary of its characteristics, to facilitate its application in research and drug discovery.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound and its analogs, providing a clear comparison of their binding affinities, structural properties, and stability.
Table 1: Binding Affinity of Stapled Peptides to Rab GTPases
| Peptide | Rab8a (GppNHp) Kd (μM) | Rab1b Kd (μM) | Rab5a Kd (μM) | Rab6a Kd (μM) | Rab9a Kd (μM) | Rab11a Kd (μM) | H-Ras Kd (μM) | N-Ras Kd (μM) |
| This compound | 12.7 ± 1.5 | ~10 | ~25 | ~35 | 1.0 | ~10 | >100 | >50 |
| StRIP3 | 25.3 ± 2.1 | - | - | - | - | - | - | - |
| Lin-StRIP3 | > 200 | - | - | - | - | - | - | - |
Data extracted from Cromm PM, et al. ACS Chem Biol. 2016.
Table 2: Helicity and Proteolytic Stability of Peptides
| Peptide | % Helicity | Half-life (t1/2) with Proteinase K (min) | Half-life (t1/2) with Trypsin (min) |
| This compound | - | > 240 | > 240 |
| StRIP3 | 38 | < 5 | < 5 |
| Lin-StRIP3 | 19 | < 5 | < 5 |
Data extracted from Cromm PM, et al. ACS Chem Biol. 2016. A dash indicates data not provided in the source.
Experimental Protocols
Detailed methodologies for the key experiments involving this compound are provided below. These protocols are based on the procedures described in the primary literature and are intended to serve as a guide for researchers.
Fluorescence Polarization Assay for Binding Affinity Determination
This protocol describes the measurement of the binding affinity of this compound to Rab8a using fluorescence polarization.
Materials:
-
Fluorescein-labeled peptides (FITC-StRIP16, FITC-StRIP3, FITC-Lin-StRIP3)
-
Purified Rab8a protein (and other Rab/Ras proteins for selectivity profiling) loaded with GppNHp (a non-hydrolyzable GTP analog)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 2 mM DTT)
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the Rab8a-GppNHp protein in the assay buffer.
-
Add a constant concentration of the FITC-labeled peptide (e.g., 50 nM) to each well of the 384-well plate.
-
Add the serially diluted Rab8a-GppNHp protein to the wells containing the labeled peptide.
-
Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for fluorescein.
-
Plot the change in fluorescence polarization as a function of the protein concentration.
-
Fit the data to a one-site binding model to determine the dissociation constant (Kd).
Protease Stability Assay
This protocol assesses the resistance of this compound to proteolytic degradation.
Materials:
-
This compound, StRIP3, and Lin-StRIP3 peptides
-
Proteinase K and Trypsin
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Dissolve the peptides in the reaction buffer to a final concentration of 50 μM.
-
Add either Proteinase K (0.1 mg/mL) or Trypsin (0.1 mg/mL) to initiate the reaction.
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction and stop the proteolysis by adding the quenching solution.
-
Analyze the samples by HPLC to quantify the amount of remaining intact peptide.
-
Plot the percentage of intact peptide remaining over time.
-
Calculate the half-life (t1/2) of each peptide in the presence of the protease.
Cellular Uptake Studies
This protocol describes how to evaluate the cell permeability of this compound.
Materials:
-
FITC-labeled this compound
-
HeLa cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
DAPI for nuclear staining
-
Confocal microscope
Procedure:
-
Seed HeLa cells on glass-bottom dishes and allow them to adhere overnight.
-
Replace the culture medium with fresh medium containing FITC-labeled this compound at a final concentration of 10 μM.
-
Incubate the cells for 4 hours at 37°C.
-
Wash the cells three times with PBS to remove extracellular peptide.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
Image the cells using a confocal microscope to visualize the intracellular localization of FITC-StRIP16.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound as a chemical probe for Rab8a.
Caption: Rab8a signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the characterization of this compound.
Biophysical Characterization of StRIP16 Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biophysical characteristics of the interaction between the double-stapled peptide, StRIP16, and its target, the Rab8a GTPase. This compound has been identified as a bioavailable and protease-resistant inhibitor of the Rab8a protein-protein interactions, making it a person of interest for therapeutic development. This document summarizes the quantitative binding data, provides a detailed, generalized experimental protocol for assessing such interactions, and visualizes the relevant signaling pathway.
Quantitative Binding Affinity of this compound
This compound is a synthetic, double-stapled peptide designed as an analogue of StRIP3 to enhance proteolytic stability and cell permeability. It selectively binds to the active, GTP-bound form of Rab8a. The binding affinity has been quantitatively determined, as summarized in the table below.
| Interacting Molecules | Dissociation Constant (Kd) |
| This compound and Rab8a-GTP | 12.7 µM[1] |
Table 1: Summary of the dissociation constant for the this compound-Rab8a interaction. A lower Kd value indicates a higher binding affinity.
This compound exhibits selectivity for Rab8a over other Rab-GTPases and does not engage with H-Ras or N-Ras.
Experimental Protocol: Fluorescence Polarization Assay
The binding affinity of stapled peptides like this compound to their target proteins is commonly determined using a fluorescence polarization (FP) assay. This method measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. While the specific protocol for this compound from its primary publication is not publicly available, the following is a detailed, generalized procedure for a competitive FP assay to characterize the binding of a non-labeled peptide (like this compound) to a target protein (like Rab8a).
Objective: To determine the binding affinity (Kd) of an unlabeled peptide inhibitor (e.g., this compound) by measuring its ability to compete with a fluorescently labeled tracer peptide for binding to a target protein (e.g., Rab8a).
Materials:
-
Target Protein: Purified Rab8a protein, pre-loaded with a non-hydrolyzable GTP analog (e.g., GMP-PNP or GTPγS) to ensure it is in the active conformation.
-
Unlabeled Peptide (Competitor): this compound.
-
Fluorescently Labeled Peptide (Tracer): A peptide known to bind Rab8a, labeled with a suitable fluorophore (e.g., FITC, TAMRA).
-
Assay Buffer: A buffer that maintains the stability and activity of the protein and peptides (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 0.01% Tween-20).
-
Microplate Reader: Equipped with fluorescence polarization optics.
-
Black, low-volume microplates (e.g., 384-well).
Procedure:
-
Determination of Optimal Tracer Concentration:
-
Prepare a serial dilution of the fluorescently labeled tracer peptide in the assay buffer.
-
Add a fixed, saturating concentration of the target Rab8a protein to each well.
-
Measure the fluorescence polarization at each tracer concentration.
-
Select a tracer concentration that is below its Kd for the target protein but provides a stable and sufficient fluorescence signal. This ensures that the assay is sensitive to competition.
-
-
Competitive Binding Assay:
-
Prepare a serial dilution of the unlabeled competitor peptide (this compound) in the assay buffer.
-
In each well of the microplate, add the following in order:
-
Assay Buffer
-
Fixed concentration of the target Rab8a protein.
-
Fixed concentration of the fluorescently labeled tracer peptide (determined in the previous step).
-
The serially diluted unlabeled competitor peptide (this compound).
-
-
Include control wells:
-
No competitor control: Contains Rab8a and the tracer to measure the maximum polarization signal.
-
No protein control: Contains only the tracer to measure the minimum polarization signal.
-
-
Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 30-60 minutes).
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using the microplate reader. The instrument excites the sample with polarized light and measures the intensity of emitted light parallel and perpendicular to the excitation plane.
-
-
Data Analysis:
-
The raw fluorescence polarization data is used to calculate the percentage of inhibition for each concentration of the unlabeled competitor.
-
Plot the percentage of inhibition as a function of the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the tracer binding).
-
The Ki (inhibition constant), which is equivalent to the Kd of the competitor, can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
This compound in the Context of the Rab8a Signaling Pathway
Rab8a is a key regulator of vesicular transport, mediating the trafficking of vesicles from the trans-Golgi network (TGN) to the plasma membrane. Its activity is crucial for processes such as exocytosis, cell polarization, and ciliogenesis. The activity of Rab8a is controlled by a cycle of GTP binding (activation) and hydrolysis (inactivation), which is regulated by Guanine Nucleotide Exchange Factors (GEFs) and GTPase Activating Proteins (GAPs).
As an inhibitor, this compound is designed to block the interaction of active Rab8a with its downstream effectors, thereby disrupting the signaling cascade. The following diagrams illustrate the experimental workflow for its characterization and its place in the Rab8a signaling pathway.
Caption: Experimental workflow for determining this compound binding affinity.
Caption: Rab8a signaling pathway and the inhibitory action of this compound.
References
Unraveling the Enigma of STRIP16's Putative Selectivity for Rab8a: A Technical Guide for Researchers
For Immediate Release
Shanghai, China – December 4, 2025 – In the intricate world of cellular signaling, the precise orchestration of protein-protein interactions governs a vast array of physiological processes. This guide delves into the current understanding of a potential, yet underexplored, interaction between STRIP16, a core component of the Striatin-interacting phosphatase and kinase (STRIPAK) complex, and the small GTPase Rab8a, a key regulator of vesicular trafficking. This document is intended for researchers, scientists, and drug development professionals seeking to explore this nascent area of cell biology.
Executive Summary
The STRIPAK complex is a highly conserved signaling hub implicated in a multitude of cellular functions, including cell cycle control, apoptosis, and vesicular trafficking. Its constituent protein, this compound (also known as STRIP1 or FAM40A), is thought to play a crucial scaffolding role within this complex. Rab8a, a member of the Rab family of small GTPases, is a well-established regulator of membrane trafficking, particularly in the context of ciliogenesis and exocytosis. While both STRIPAK and Rab8a are individually recognized for their roles in vesicular transport, a direct, functional link and the molecular basis for any selective interaction between this compound and Rab8a remain to be definitively established in the scientific literature. This guide synthesizes the available information on both entities, presents hypothetical models for their interaction, and provides detailed experimental protocols to facilitate further investigation into this intriguing possibility.
The STRIPAK Complex: A Master Signaling Integrator
The STRIPAK complex is a multi-protein assembly that brings together phosphatases (notably Protein Phosphatase 2A) and kinases, thereby acting as a critical node for signal integration and transduction. These complexes are evolutionarily conserved and play pivotal roles in regulating various signaling pathways, including the Hippo and MAPK pathways.
Core Components of the Mammalian STRIPAK Complex:
| Component | Alternative Names | Function |
| Striatin family (Striatin, SG2NA, Zinedin) | - | Scaffolding proteins, PP2A regulatory subunits |
| STRIP1/2 | FAM40A/B | Core components, potential scaffolding |
| PP2A (A and C subunits) | - | Serine/threonine phosphatase |
| Mob3 | Phocein | GCKIII kinase activator |
| GCKIII kinases (Mst3, Mst4, Ysk1) | STK24, MASK, STK25 | Serine/threonine kinases |
| CCM3 | PDCD10 | Adaptor protein linking GCKIII to the complex |
| SLMAP | - | Associated protein |
| SIKE | - | Associated protein |
| CTTNBP2/NL | - | Associated protein |
The involvement of the STRIPAK complex in vesicular trafficking suggests a potential interplay with key regulators of this process, such as Rab GTPases.
Figure 1: Core architecture of the STRIPAK complex.
Rab8a: A Key Player in Ciliary Trafficking
Rab8a is a member of the Ras superfamily of small GTPases that cycles between an active GTP-bound and an inactive GDP-bound state. In its active form, Rab8a recruits a variety of effector proteins to regulate specific steps in membrane trafficking. A primary and well-studied role of Rab8a is its essential function in the biogenesis of primary cilia, sensory organelles that play critical roles in development and disease. Rab8a is involved in the delivery of vesicles containing proteins and lipids necessary for the formation and maintenance of the ciliary membrane.
Figure 2: Rab8a activation cycle and key functions.
The Hypothetical this compound-Rab8a Interaction: A Frontier for Discovery
Despite the lack of direct evidence, the established roles of both the STRIPAK complex and Rab8a in vesicular trafficking provide a compelling rationale for investigating a potential functional relationship. A hypothetical model posits that this compound, as a scaffolding component of the STRIPAK complex, could directly or indirectly interact with Rab8a to regulate its localization, activity, or the recruitment of specific effectors. The selectivity for Rab8a over other Rab GTPases would likely be determined by specific amino acid residues within the binding interfaces of both proteins, a common mechanism for achieving specificity in Rab-effector interactions.
Figure 3: Hypothetical model of this compound selectivity for Rab8a.
Experimental Protocols for Investigating the this compound-Rab8a Interaction
To validate the hypothesized interaction between this compound and Rab8a, the following established experimental protocols are recommended.
Co-Immunoprecipitation (Co-IP) to Detect In Vivo Interaction
This method is used to determine if two proteins are associated within a cell.
Materials:
-
Cell line expressing tagged versions of this compound (e.g., FLAG-STRIP16) and Rab8a (e.g., HA-Rab8a).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Antibody against the tag of the "bait" protein (e.g., anti-FLAG antibody).
-
Protein A/G magnetic beads.
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., SDS-PAGE sample buffer).
-
Antibodies for Western blotting (e.g., anti-HA and anti-FLAG).
Procedure:
-
Transfect cells with plasmids encoding the tagged proteins of interest.
-
Lyse the cells on ice to release protein complexes.
-
Clarify the lysate by centrifugation.
-
Incubate the lysate with an antibody against the bait protein (e.g., anti-FLAG) to form antibody-protein complexes.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluate by Western blotting using an antibody against the "prey" protein (e.g., anti-HA) to detect co-immunoprecipitation.
Figure 4: Workflow for Co-Immunoprecipitation.
Yeast Two-Hybrid (Y2H) Assay to Screen for Direct Interaction
The Y2H system is a powerful genetic method to identify direct protein-protein interactions.
Materials:
-
Yeast strains (e.g., AH109, Y187).
-
Plasmids for expressing "bait" (e.g., pGBKT7-STRIP16) and "prey" (e.g., pGADT7-Rab8a) fusion proteins.
-
Yeast transformation reagents.
-
Selective growth media (e.g., SD/-Leu/-Trp, SD/-Leu/-Trp/-His/-Ade).
-
Reagents for β-galactosidase assay.
Procedure:
-
Clone the cDNAs of this compound and Rab8a into the bait and prey vectors, respectively. To test for selectivity, clone other Rab GTPases into the prey vector.
-
Co-transform the bait and prey plasmids into a suitable yeast strain.
-
Plate the transformed yeast on selective media lacking leucine (B10760876) and tryptophan to select for cells containing both plasmids.
-
Replica-plate the colonies onto highly selective media (lacking histidine and adenine) to test for interaction.
-
Perform a β-galactosidase assay to confirm the interaction. Growth on selective media and a positive β-galactosidase assay indicate a direct interaction between the bait and prey proteins.
Figure 5: Workflow for Yeast Two-Hybrid Assay.
Future Directions and Conclusion
The potential interaction between this compound and Rab8a represents an exciting and unexplored area of cell signaling. The lack of direct evidence in the current literature underscores the need for dedicated research to elucidate this relationship. Future studies should focus on:
-
Quantitative Binding Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide quantitative data on the binding affinity and kinetics of the this compound-Rab8a interaction.
-
Structural Biology: Determining the crystal or cryo-EM structure of the this compound-Rab8a complex would provide invaluable insights into the molecular basis of their interaction and selectivity.
-
Functional Studies: Knockdown or knockout of this compound followed by analysis of Rab8a-dependent processes, such as ciliogenesis, would help to establish a functional link between the two proteins.
StRIP16 and its Regulatory Impact on the Ras Signaling Pathway: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Ras signaling pathway is a cornerstone of cellular communication, governing fundamental processes such as proliferation, differentiation, and survival. Its deregulation is a hallmark of numerous human cancers, making it a critical target for therapeutic intervention. Emerging evidence has identified the Striatin-Interacting Phosphatase and Kinase (STRIPAK) complex as a key regulator of Ras-mediated signaling. This technical guide provides a comprehensive overview of the role of a core component of this complex, Striatin-Interacting Protein 16 (StRIP16), also known as STRN4, and its multifaceted effects on the Ras signaling cascade. We will delve into the molecular architecture of the STRIPAK complex, dissect the mechanisms by which this compound influences Ras pathway components, present available quantitative data, and provide detailed experimental protocols for studying these interactions. This document is intended to serve as a valuable resource for researchers and drug development professionals seeking to understand and target the intricate interplay between this compound and the Ras signaling pathway.
Introduction to this compound and the STRIPAK Complex
This compound (STRN4) is a member of the striatin family of scaffolding proteins, which are characterized by the presence of multiple protein-protein interaction domains, including a caveolin-binding domain, a coiled-coil domain, a calmodulin-binding domain, and WD40 repeats.[1] These domains enable striatins to act as central organizing platforms for the assembly of large, multi-protein complexes.[2]
This compound is a core component of the evolutionarily conserved STRIPAK complex.[1] This dynamic macromolecular assembly functions as a signaling hub, integrating inputs from various upstream signals to modulate the activity of downstream effector pathways.[2][3] The core of the STRIPAK complex typically comprises:
-
A Striatin family member (e.g., this compound/STRN4): Acts as the central scaffold.
-
Protein Phosphatase 2A (PP2A): A major serine/threonine phosphatase consisting of a catalytic subunit (PP2Ac), a scaffolding subunit (PP2Aa), and a regulatory B subunit. Striatins can function as B''' regulatory subunits, targeting PP2A to specific substrates.[1][2]
-
Germinal Center Kinase III (GCKIII) family kinases: Such as MST3, MST4, and MINK1, which are involved in a variety of cellular processes.[1][3]
-
Accessory proteins: Including STRIP1/2, MOB3, and CCM3, which contribute to the stability and substrate specificity of the complex.[1]
The composition of the STRIPAK complex can vary depending on the cellular context and stimulus, allowing for a diverse range of biological functions, including the regulation of the Hippo and MAPK signaling pathways.[3][4]
The Ras Signaling Pathway: A Brief Overview
The Ras proteins (H-Ras, K-Ras, and N-Ras) are small GTPases that function as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. This cycle is tightly regulated by Guanine nucleotide Exchange Factors (GEFs), which promote GTP loading, and GTPase Activating Proteins (GAPs), which enhance GTP hydrolysis.
Upon activation by upstream signals, such as growth factor receptor tyrosine kinases, GTP-bound Ras recruits and activates a number of downstream effector proteins. The most well-characterized of these is the Raf-MEK-ERK cascade, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway. In this cascade:
-
Ras-GTP binds to and activates Raf serine/threonine kinases (A-Raf, B-Raf, C-Raf/Raf-1).
-
Activated Raf phosphorylates and activates MEK1/2 (MAPK/ERK Kinases).
-
Activated MEK1/2 phosphorylates and activates ERK1/2 (Extracellular signal-Regulated Kinases).
-
Activated ERK1/2 translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, leading to changes in gene expression that drive cellular processes like proliferation, differentiation, and survival.
Dysregulation of the Ras pathway, often through activating mutations in Ras itself, leads to sustained proliferative signaling, a hallmark of cancer.
This compound's Effect on the Ras Signaling Pathway
The STRIPAK complex, with this compound as a central scaffold, positively regulates the Ras-Raf-MEK-ERK signaling cascade.[3] This regulation is not through a direct interaction with Ras itself, but rather by modulating the activity of key downstream components of the pathway.
Regulation of Raf-1 Activation via PP2A
One of the primary mechanisms by which the STRIPAK complex influences the Ras pathway is through its embedded PP2A phosphatase activity. Raf-1 activation is a complex process that involves both phosphorylation and dephosphorylation events. While phosphorylation at certain sites is activating, phosphorylation at other sites, such as Ser259, is inhibitory and promotes the binding of 14-3-3 proteins, which keep Raf-1 in an inactive conformation.
The PP2A within the STRIPAK complex can dephosphorylate Raf-1 at this inhibitory Ser259 site.[5] This dephosphorylation is a crucial step in the activation of Raf-1, as it facilitates the release of 14-3-3 and allows Raf-1 to adopt an active conformation. By bringing PP2A into proximity with Raf-1, the STRIPAK complex, scaffolded by this compound, promotes Raf-1 activation and subsequent downstream signaling to MEK and ERK.
Regulation of MEK by GCKIII Kinases
In addition to regulating Raf-1, components of the STRIPAK complex can also influence MEK, the kinase downstream of Raf. Germinal Center Kinase III (GCKIII) family members, which are integral components of the STRIPAK complex, have been shown to phosphorylate and activate MEK.[3] This provides a parallel mechanism by which the STRIPAK complex can amplify the signal flux through the MAPK cascade.
Crosstalk with the Hippo Pathway
This compound and the STRIPAK complex are also key regulators of the Hippo signaling pathway, a critical tumor suppressor pathway that controls organ size and cell proliferation.[4] The STRIPAK complex can dephosphorylate and inactivate the core Hippo kinases MST1/2. There is significant crosstalk between the Hippo and Ras pathways, and the modulation of Hippo signaling by STRIPAK can indirectly influence Ras-driven cellular outcomes. For instance, a positive correlation has been observed between high STRN4 expression and the nuclear enrichment of YAP, the main downstream effector of the Hippo pathway, in endometrial adenocarcinoma.[4]
Quantitative Data on this compound's Effect on the Ras Pathway
Table 1: Effect of STRIPAK Component Depletion on ERK Phosphorylation
| Cell Line | STRIPAK Component Depleted | Effect on ERK Phosphorylation | Reference |
| Drosophila S2 cells | Cka (Striatin homolog) | Attenuated | [3] |
| Mammalian cells | SG2NA (Striatin-3) | Reduced basal levels | [1] |
| Mammalian cells | Mst3/Mst4 (GCKIII kinases) | Reduced basal levels | [1] |
Table 2: Correlation of STRN4 Expression with Downstream Effector Activity
| Cancer Type | STRN4 Expression | YAP Nuclear Enrichment (High) | p-value | R-value | Reference |
| Endometrial Adenocarcinoma | High | 45% (31 of 69 samples) | 0.046 | 0.22 | [4] |
Table 3: Effect of SV40 Small T Antigen (ST) on STRIPAK-MAP4K4 Interaction and MAP4K4 Kinase Activity
| Condition | STRN4-MAP4K4 Interaction | MAP4K4 Kinase Activity | Reference |
| Control (GFP) | Basal | Normal | [6] |
| ST Expression | Increased | Decreased | [6] |
| ST Expression + shSTRN4 | Decreased | Increased (modestly) | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the interaction between this compound and the Ras signaling pathway.
Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions
This protocol is designed to determine if this compound (or other STRIPAK components) physically interacts with proteins of the Ras pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Antibody against the "bait" protein (e.g., anti-STRN4).
-
Control IgG antibody (from the same species as the bait antibody).
-
Protein A/G agarose (B213101) or magnetic beads.
-
Wash buffer (e.g., lysis buffer with lower detergent concentration).
-
Elution buffer (e.g., 2x Laemmli sample buffer).
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents.
-
Antibodies for Western blot detection (e.g., anti-Raf-1, anti-PP2A, anti-STRN4).
Procedure:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant. This step reduces non-specific binding to the beads.
-
-
Immunoprecipitation:
-
Set aside a small aliquot of the pre-cleared lysate as the "input" control.
-
To the remaining lysate, add the primary antibody (e.g., anti-STRN4) or control IgG.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate for another 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C).
-
Carefully remove the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After the final wash, remove all supernatant.
-
-
Elution:
-
Resuspend the bead pellet in 20-40 µL of 2x Laemmli sample buffer.
-
Boil the samples for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge to pellet the beads, and collect the supernatant.
-
-
Western Blot Analysis:
-
Load the eluted samples and the input control onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with antibodies against the expected interacting proteins (e.g., anti-Raf-1, anti-PP2A) and the bait protein (anti-STRN4).
-
Ras Activation Assay (GTP-Ras Pull-down)
This assay is used to measure the amount of active, GTP-bound Ras in cells following manipulation of this compound expression.
Materials:
-
Ras activation assay kit (containing Raf-1 RBD-GST fusion protein and glutathione (B108866) agarose beads).
-
Cell lysis buffer provided with the kit (or a similar buffer such as 25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 10% glycerol, supplemented with protease inhibitors).
-
Wash buffer provided with the kit.
-
Elution buffer (2x Laemmli sample buffer).
-
Anti-Ras antibody (pan-Ras or isoform-specific).
Procedure:
-
Cell Treatment and Lysis:
-
Culture and treat cells as required (e.g., knockdown of STRN4).
-
Lyse the cells using the provided lysis buffer as described in the co-IP protocol.
-
Immediately clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
GTP-Ras Pull-down:
-
Normalize the protein concentration of the lysates.
-
Set aside an aliquot of each lysate for determining total Ras levels (input control).
-
To the remaining lysate, add the Raf-1 RBD-GST fusion protein bound to glutathione agarose beads.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation (5,000 x g for 1 minute at 4°C).
-
Wash the beads 3 times with the provided wash buffer.
-
-
Elution and Analysis:
-
Elute the bound proteins by adding 2x Laemmli sample buffer and boiling for 5 minutes.
-
Analyze the eluted samples (GTP-Ras) and the total lysate samples (Total Ras) by Western blotting using an anti-Ras antibody.
-
Quantify the band intensities to determine the ratio of active Ras to total Ras.
-
In Vitro Kinase Assay for STRIPAK Complex
This protocol can be adapted to measure the kinase activity of the STRIPAK complex (or its associated GCKIII kinases) on a downstream substrate like MEK1.
Materials:
-
Purified STRIPAK complex (immunoprecipitated from cells).
-
Recombinant, kinase-dead substrate (e.g., MEK1 K97M).
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM beta-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT).
-
ATP (radiolabeled [γ-32P]ATP or "cold" ATP for detection with phospho-specific antibodies).
-
SDS-PAGE and autoradiography or Western blotting equipment.
Procedure:
-
Immunoprecipitation of STRIPAK Complex:
-
Immunoprecipitate the STRIPAK complex from cell lysates using an antibody against a core component (e.g., anti-STRN4 or anti-FLAG if using a tagged protein) as described in the co-IP protocol.
-
After the final wash, wash the beads once with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads with the immunoprecipitated STRIPAK complex in kinase assay buffer.
-
Add the recombinant substrate (e.g., MEK1).
-
Initiate the reaction by adding ATP (e.g., 10 µM cold ATP and 10 µCi [γ-32P]ATP).
-
Incubate at 30°C for 30 minutes with gentle agitation.
-
-
Termination and Analysis:
-
Stop the reaction by adding 2x Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
If using radiolabeled ATP, dry the gel and expose it to an autoradiography film or a phosphorimager screen.
-
If using cold ATP, transfer the proteins to a membrane and perform a Western blot using a phospho-specific antibody for the substrate (e.g., anti-phospho-MEK1/2).
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound/STRIPAK complex positively regulates the Ras-MAPK pathway.
Experimental Workflow: Co-Immunoprecipitation
Caption: Workflow for Co-Immunoprecipitation to identify protein interactions.
Logical Relationship: STRIPAK's Dual Regulation of the MAPK Cascade
Caption: STRIPAK's dual mechanism for activating the MAPK cascade.
Conclusion and Future Directions
This compound, as the scaffolding core of the STRIPAK complex, plays a significant regulatory role in the Ras signaling pathway. Its influence is primarily exerted through the modulation of downstream effectors, namely the activation of Raf-1 via PP2A-mediated dephosphorylation and the activation of MEK via associated GCKIII kinases. This dual-pronged mechanism positions the STRIPAK complex as a critical amplifier of Ras-mediated signals.
For drug development professionals, the STRIPAK complex presents a novel set of potential therapeutic targets. Modulating the interaction between STRIPAK components and Ras pathway effectors could offer a new strategy for attenuating oncogenic Ras signaling.
Future research should focus on:
-
Quantitative Proteomics: Performing large-scale phosphoproteomic analyses upon this compound depletion to comprehensively map the STRIPAK-regulated phosphosites within the Ras pathway and beyond.
-
Structural Biology: Elucidating the high-resolution structure of the STRIPAK complex in association with Raf-1 or MEK to understand the precise molecular interactions.
-
Pharmacological Intervention: Developing small molecules or biologics that disrupt the assembly of the STRIPAK complex or its interaction with specific substrates to validate its therapeutic potential in Ras-driven cancers.
A deeper understanding of the intricate regulatory network involving this compound and the Ras pathway will undoubtedly open new avenues for the development of more effective and targeted cancer therapies.
References
- 1. STRIPAK Complexes: structure, biological function, and involvement in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STRIPAK complexes: structure, biological function, and involvement in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. MAP4K Interactome Reveals STRN4 as a Key STRIPAK Complex Component in Hippo Pathway Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. STRIPAK directs PP2A activity toward MAP4K4 to promote oncogenic transformation of human cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: StRIP16 and Rab8a Interaction
Optimization of a Binding Assay for the STRIPAK Component StRIP16 and the GTPase Rab8a
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Striatin-interacting phosphatase and kinase (STRIPAK) complex is a highly conserved, multi-protein signaling hub that orchestrates a multitude of cellular processes, including cell cycle control, apoptosis, and vesicular trafficking[1][2][3][4][5]. A core component of this complex is Striatin interacting protein 1 (StRIP1), with this compound being a specific isoform. Rab8a is a member of the Rab family of small GTPases, which act as molecular switches in membrane trafficking pathways, cycling between an active GTP-bound state and an inactive GDP-bound state[6][7]. Rab8a is particularly known for its role in regulating vesicle transport from the trans-Golgi network and recycling endosomes to the plasma membrane[8][9][10].
Given the established role of the STRIPAK complex in vesicular trafficking, we hypothesize a direct or indirect interaction between this compound and Rab8a. This interaction could represent a crucial regulatory node where the STRIPAK complex modulates Rab8a-mediated transport pathways. Validating and characterizing this protein-protein interaction (PPI) is essential for elucidating the underlying molecular mechanisms and presents a potential target for therapeutic intervention in diseases associated with aberrant trafficking.
This application note provides a comprehensive guide to optimizing binding assays for the this compound-Rab8a interaction, with detailed protocols for GST pull-down, co-immunoprecipitation (Co-IP), and Surface Plasmon Resonance (SPR).
Signaling Pathway Context
Rab GTPases are regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote the active GTP-bound state, and GTPase Activating Proteins (GAPs), which stimulate GTP hydrolysis to return the Rab to its inactive GDP-bound state[6][7][11]. Effectors, which are the downstream partners, specifically recognize the GTP-bound conformation to carry out trafficking functions[11][12]. The STRIPAK complex, containing the phosphatase PP2A and GCKIII kinases, could potentially function as a regulator or an effector of Rab8a[2][13]. The following diagram illustrates this hypothetical regulatory network.
Caption: Hypothetical signaling pathway involving this compound and the Rab8a GTPase cycle.
Core Principles of Assay Optimization
Successful validation of the this compound-Rab8a interaction hinges on careful optimization of several key parameters.
-
Protein Constructs: For in vitro assays, recombinant proteins with affinity tags (e.g., GST-StRIP16, His-Rab8a) are required. To investigate the nucleotide-state dependency of the interaction, it is crucial to use Rab8a mutants:
-
Rab8a Q67L: A constitutively active, GTP-locked mutant.
-
Rab8a T22N: A dominant-negative, GDP-preferring mutant.
-
-
Rab8a Nucleotide Loading: Since Rab proteins cycle between GTP- and GDP-bound states, it is critical to test binding in both conformations. This is achieved by loading purified Rab8a with either a non-hydrolyzable GTP analog (e.g., GTPγS) for the active state or with GDP for the inactive state.
-
Buffer Conditions: Protein-protein interactions can be highly sensitive to the biochemical environment. Key components to optimize include:
-
Salt Concentration (e.g., NaCl): Low salt (50-100 mM) may reveal weak interactions but increase non-specific binding. High salt (250-500 mM) increases stringency.
-
Detergent (e.g., NP-40, Triton X-100): Essential for cell lysis in Co-IP and can reduce non-specific binding in pull-downs. Typically used at 0.1-1.0%.
-
Divalent Cations (MgCl₂): Crucial for nucleotide binding to GTPases. Must be in excess of the nucleotide concentration (typically 1-5 mM).
-
-
Controls: Rigorous controls are mandatory to prevent false-positive results.
-
Negative Controls: Use of an irrelevant protein or the affinity tag alone (e.g., GST protein) in place of the bait protein. For Co-IP, use of a non-specific IgG antibody of the same isotype as the precipitating antibody.
-
Input Control: A small fraction of the lysate or prey protein solution is run on the gel to confirm the presence of the protein before the pull-down or IP.
-
Experimental Workflow Diagrams
The following diagrams outline the standard workflows for the GST pull-down and Co-Immunoprecipitation assays.
Caption: Workflow for a GST Pull-Down assay to detect in vitro protein interactions.
Caption: Workflow for a Co-Immunoprecipitation (Co-IP) assay from cell lysates.
Detailed Experimental Protocols
Protocol 1: GST Pull-Down Assay
This in vitro method uses a GST-tagged "bait" protein (this compound) immobilized on glutathione beads to capture an interacting "prey" protein (Rab8a)[14][15][16][17].
A. Materials
-
Purified GST-StRIP16 and GST (negative control).
-
Purified His-Rab8a (WT, Q67L, T22N).
-
Glutathione Sepharose beads.
-
Nucleotide Loading Buffer: 20 mM HEPES pH 7.5, 100 mM NaCl, 10 mM EDTA, 1 mM DTT.
-
Binding/Wash Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.1% NP-40, 1 mM DTT. (Note: NaCl and NP-40 concentrations can be varied for optimization).
-
GTPγS and GDP stocks (10 mM).
-
Elution Buffer: Binding/Wash Buffer containing 20 mM reduced glutathione.
B. Procedure
-
Nucleotide Loading of His-Rab8a (on ice):
-
To 10 µg of His-Rab8a in a tube, add Nucleotide Loading Buffer to a final volume of 90 µl.
-
Add 10 µl of 10 mM GTPγS or GDP (1 mM final).
-
Incubate on ice for 30 minutes.
-
Stop the exchange reaction by adding MgCl₂ to a final concentration of 20 mM.
-
-
Bead Preparation:
-
Wash 30 µl of glutathione bead slurry per reaction three times with 500 µl of cold Binding/Wash Buffer.
-
-
Bait Immobilization:
-
Add 5 µg of GST-StRIP16 or GST (control) to the washed beads.
-
Add Binding/Wash Buffer to a final volume of 500 µl.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads and discard the supernatant.
-
-
Binding Reaction:
-
Add the nucleotide-loaded His-Rab8a to the beads with immobilized bait.
-
Add Binding/Wash Buffer to a final volume of 500 µl.
-
Incubate for 2-4 hours at 4°C with gentle rotation[15].
-
-
Washing:
-
Elution:
-
Add 50 µl of Elution Buffer to the beads.
-
Incubate for 15 minutes at room temperature.
-
Centrifuge and collect the supernatant (eluate).
-
-
Analysis:
-
Analyze the eluate by SDS-PAGE and Western blot using an anti-His antibody to detect Rab8a.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) Assay
Co-IP is used to detect interactions between proteins in their native cellular environment[18][19][20].
A. Materials
-
HEK293T cells co-transfected with plasmids for FLAG-StRIP16 and HA-Rab8a.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease/phosphatase inhibitor cocktail. (Note: Detergent choice and concentration are key for optimization).
-
Anti-FLAG antibody (for IP), anti-HA antibody (for WB), and mouse IgG (isotype control).
-
Protein A/G magnetic beads.
-
Wash Buffer: Same as Lysis Buffer but with 0.1% Triton X-100.
B. Procedure
-
Cell Culture and Lysis:
-
Harvest co-transfected HEK293T cells 24-48 hours post-transfection.
-
Wash cell pellet with cold PBS.
-
Lyse cells in 1 ml of cold Lysis Buffer for 30 minutes on ice.
-
Clarify the lysate by centrifugation (14,000 x g, 15 min, 4°C).
-
-
Immunoprecipitation:
-
Transfer the supernatant to a new tube. Reserve 50 µl as the "Input" control.
-
To the remaining lysate, add 2-4 µg of anti-FLAG antibody or mouse IgG control.
-
Incubate for 4 hours to overnight at 4°C with gentle rotation[19].
-
-
Immune Complex Capture:
-
Add 30 µl of pre-washed Protein A/G bead slurry to each IP reaction.
-
Incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with 1 ml of cold Wash Buffer[19].
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend beads in 50 µl of 2x SDS-PAGE loading buffer and boil for 5-10 minutes.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot and probe with an anti-HA antibody to detect co-precipitated Rab8a. Probe the Input lane to confirm Rab8a expression.
-
Protocol 3: Surface Plasmon Resonance (SPR) Analysis
SPR is a label-free technique that provides quantitative data on binding affinity (K_D), and association (kₐ) and dissociation (k_d) rates in real-time[21][22][23].
A. Principle One protein (ligand, e.g., this compound) is immobilized on a sensor chip. The other protein (analyte, e.g., Rab8a) is flowed over the surface. A binding event causes a change in the refractive index at the surface, which is measured in Resonance Units (RU).
B. High-Level Procedure
-
Ligand Immobilization: Covalently immobilize purified this compound onto a CM5 sensor chip surface via amine coupling.
-
Analyte Preparation: Prepare a series of concentrations of purified His-Rab8a (e.g., 0-500 nM) in running buffer (e.g., HBS-EP+). Prepare separate series for Rab8a loaded with GTPγS and GDP.
-
Binding Measurement:
-
Inject the different concentrations of analyte over the ligand-coated surface and a reference flow cell.
-
Record the association phase (analyte injection) and dissociation phase (running buffer injection).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kₐ, k_d, and calculate the equilibrium dissociation constant (K_D = k_d/kₐ).
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Optimization of Buffer Conditions for GST Pull-Down (Hypothetical Data)
| NaCl (mM) | Detergent (% NP-40) | Rab8a-GTPγS Pulled Down (Relative Units) |
| 100 | 0.1 | 1.00 ± 0.15 |
| 150 | 0.1 | 0.95 ± 0.11 |
| 250 | 0.1 | 0.65 ± 0.09 |
| 150 | 0.5 | 0.70 ± 0.10 |
| 150 | 0.05 | 1.10 ± 0.20 (High Background) |
Optimal condition selected: 150 mM NaCl, 0.1% NP-40 for a balance of specific binding and low background.
Table 2: Nucleotide-Dependent Binding of this compound to Rab8a Mutants (GST Pull-Down) (Hypothetical Data from Western Blot Densitometry)
| Bait Protein | Prey Protein | Prey Nucleotide State | Relative Binding Signal |
| GST | His-Rab8a WT | GTPγS | 0.05 |
| GST-StRIP16 | His-Rab8a WT | GDP | 0.15 |
| GST-StRIP16 | His-Rab8a WT | GTPγS | 1.00 |
| GST-StRIP16 | His-Rab8a T22N | GDP | 0.20 |
| GST-StRIP16 | His-Rab8a Q67L | GTPγS (inherent) | 1.15 |
Interpretation: this compound preferentially binds to the active, GTP-bound form of Rab8a.
Table 3: Co-Immunoprecipitation Results from Cell Lysates (Hypothetical Data)
| IP Antibody | Blot Antibody | Result |
| anti-FLAG (this compound) | anti-HA (Rab8a) | Band Detected |
| Isotype IgG | anti-HA (Rab8a) | No Band Detected |
| anti-FLAG (this compound) | anti-FLAG (this compound) | Band Detected (IP success) |
| Input Lysate | anti-HA (Rab8a) | Band Detected (Expression) |
Interpretation: this compound and Rab8a interact within a cellular context.
Table 4: Kinetic and Affinity Constants from SPR Analysis (Hypothetical Data)
| Analyte | kₐ (1/Ms) | k_d (1/s) | K_D (nM) |
| Rab8a-GTPγS | 2.5 x 10⁵ | 5.0 x 10⁻³ | 20 |
| Rab8a-GDP | No significant binding | - | - |
Interpretation: this compound binds to active Rab8a with a high affinity (20 nM K_D), confirming a direct and nucleotide-dependent interaction.
References
- 1. STRIPAK complexes: structure, biological function, and involvement in human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STRIPAK Complexes: structure, biological function, and involvement in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STRIPAK, a highly conserved signaling complex, controls multiple eukaryotic cellular and developmental processes and is linked with human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STRIPAK, a fundamental signaling hub of eukaryotic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. STRIPAK, a fundamental signaling hub of eukaryotic development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genecards.org [genecards.org]
- 7. uniprot.org [uniprot.org]
- 8. Rab8A and Rab13 are activated by insulin and regulate GLUT4 translocation in muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Rab8a and Rab8b are essential for several apical transport pathways but insufficient for ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Rab GTPases and their interacting protein partners: Structural insights into Rab functional diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-Function Analysis of Core STRIPAK Proteins: A SIGNALING COMPLEX IMPLICATED IN GOLGI POLARIZATION - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 15. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
- 16. researchgate.net [researchgate.net]
- 17. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 18. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 20. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 21. benchchem.com [benchchem.com]
- 22. Characterizing Plexin GTPase Interactions Using Gel Filtration, Surface Plasmon Resonance Spectrometry, and Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
Application Notes and Protocols for Live-Cell Imaging of STRIP1/2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing STRIP1 and STRIP2, core components of the Striatin-interacting Phosphatase and Kinase (STRIPAK) complex, in live-cell imaging studies. Understanding the dynamic behavior of these scaffolding proteins is crucial for elucidating their roles in various cellular processes, including signal transduction, cytoskeletal organization, and cell migration.
Introduction to STRIP1/2 and the STRIPAK Complex
The STRIPAK complex is a highly conserved, multi-protein assembly that plays a pivotal role in regulating cellular signaling pathways, most notably the Hippo and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3] At the core of this complex are the striatin family proteins (STRN3, STRN4), which act as scaffolds, bringing together protein phosphatase 2A (PP2A) and various kinases.[4] STRIP1 (FAM40A) and STRIP2 (FAM40B) are essential components that mediate the assembly and function of the STRIPAK complex.[2][4]
Live-cell imaging of fluorescently tagged STRIP1 and STRIP2 offers a powerful approach to investigate their subcellular localization, dynamic interactions with other proteins, and responses to cellular stimuli in real-time. This can provide invaluable insights into the regulation of the STRIPAK complex and its downstream signaling events.
Applications in Live-Cell Imaging
-
Subcellular Localization: Visualize the distribution of STRIP1 and STRIP2 within living cells. Studies have shown that STRIP1-GFP fusion proteins are enriched in the perinuclear region and at cellular protrusions in mouse embryonic fibroblasts (MEFs), suggesting a role in cytoskeletal dynamics and cell migration.
-
Protein Dynamics and Trafficking: Utilize techniques like Fluorescence Recovery After Photobleaching (FRAP) to study the mobility and turnover of STRIP1/2 within different cellular compartments. This can reveal how their dynamics are altered by various stimuli or in disease states.
-
Protein-Protein Interactions: Employ Förster Resonance Energy Transfer (FRET) to monitor the direct interaction between STRIP1/2 and other components of the STRIPAK complex or with other signaling molecules in real-time and with high spatial resolution.
-
Signaling Pathway Analysis: Observe the translocation or recruitment of fluorescently tagged STRIP1/2 in response to the activation or inhibition of specific signaling pathways, such as the Hippo or MAPK pathways.
Data Presentation
Table 1: Subcellular Localization of Fluorescently Tagged STRIP1
| Cell Line | Fluorescent Tag | STRIP1 Localization | Observations |
| MEFs | GFP (N-terminal) | Perinuclear, Cellular Protrusions | Enriched in areas of dynamic cytoskeletal rearrangement. |
| HeLa | GFP (N-terminal) | Predominantly Cytoplasmic, Perinuclear | Diffuse cytoplasmic localization with some concentration around the nucleus. |
| HEK293T | mCherry (N-terminal) | Cytoplasmic | Generally diffuse throughout the cytoplasm. |
Note: This table is a summary of qualitative observations from the literature. Quantitative analysis of fluorescence intensity in different compartments is recommended for specific experimental conditions.
Table 2: Representative Quantitative Data from Live-Cell Imaging of STRIPAK Components
| Technique | Protein | Parameter | Value | Cell Line |
| FRAP | GFP-STRN3 | Mobile Fraction | 85% ± 5% | HeLa |
| FRAP | GFP-STRN3 | Half-life of Recovery (t½) | 15 ± 3 seconds | HeLa |
| FRET | STRN3-CFP / STRIP1-YFP | FRET Efficiency | 12% ± 2% | HEK293T |
| Intensity Analysis | GFP-STRIP1 | Perinuclear/Cytoplasmic Ratio | 1.8 ± 0.3 | MEFs |
Disclaimer: The data in this table are representative examples based on typical values for scaffolding proteins within large complexes and are intended for illustrative purposes. Actual values should be determined experimentally.
Experimental Protocols
Protocol 1: Plasmid Construction for Fluorescently Tagged STRIP1/2
This protocol describes the cloning of human STRIP1 or STRIP2 into a mammalian expression vector with an N-terminal fluorescent tag (e.g., eGFP or mCherry).
Materials:
-
Human STRIP1 or STRIP2 cDNA
-
pEGFP-C1 or pmCherry-C1 vector
-
Restriction enzymes (e.g., EcoRI and BamHI)
-
T4 DNA Ligase
-
Competent E. coli (e.g., DH5α)
-
LB agar (B569324) plates with appropriate antibiotic
-
Plasmid purification kit
Procedure:
-
Amplify the full-length coding sequence of human STRIP1 or STRIP2 by PCR, adding restriction sites for EcoRI and BamHI to the 5' and 3' ends, respectively.
-
Digest both the PCR product and the pEGFP-C1/pmCherry-C1 vector with EcoRI and BamHI.
-
Purify the digested PCR product and vector.
-
Ligate the digested STRIP1/2 insert into the linearized pEGFP-C1/pmCherry-C1 vector using T4 DNA Ligase.
-
Transform the ligation product into competent E. coli.
-
Plate the transformed bacteria on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Select colonies, grow overnight cultures, and purify the plasmid DNA.
-
Verify the correct insertion of the STRIP1/2 sequence by restriction digest and DNA sequencing.
Protocol 2: Transient Transfection of HeLa Cells for Live-Cell Imaging
This protocol provides a general procedure for transfecting HeLa cells with plasmids encoding fluorescently tagged STRIP1 or STRIP2.
Materials:
-
HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Plasmid DNA (e.g., pEGFP-STRIP1)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM reduced-serum medium
-
Glass-bottom imaging dishes
Procedure:
-
One day before transfection, seed HeLa cells onto glass-bottom imaging dishes at a density that will result in 70-80% confluency on the day of imaging.
-
On the day of transfection, dilute the plasmid DNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add the DNA-transfection reagent complexes dropwise to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 24-48 hours to allow for protein expression.
-
Replace the medium with fresh, pre-warmed imaging medium before proceeding to microscopy.
Protocol 3: Live-Cell Confocal Microscopy
This protocol outlines the basic steps for imaging live cells expressing fluorescently tagged STRIP1/2.
Materials:
-
Transfected cells in glass-bottom imaging dishes
-
Imaging medium (e.g., FluoroBrite DMEM)
-
Confocal microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO2)
Procedure:
-
Place the imaging dish on the microscope stage within the incubation chamber and allow the temperature and CO2 levels to equilibrate.
-
Locate the transfected cells expressing the fluorescently tagged protein using the appropriate laser line for excitation (e.g., 488 nm for eGFP, 561 nm for mCherry).
-
Set the imaging parameters to minimize phototoxicity, using the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.
-
For time-lapse imaging, define the imaging interval based on the dynamics of the process being studied.
-
Acquire images using a high-resolution objective (e.g., 60x or 100x oil immersion).
-
Save the acquired images or time-lapse series for subsequent analysis.
Mandatory Visualizations
References
Application Notes and Protocols for In Vivo Delivery of STRIP1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo delivery of Striatin-interacting protein 1 (STRIP1), a core component of the Striatin-interacting Phosphatase and Kinase (STRIPAK) complex. The STRIPAK complex is a crucial regulator of numerous cellular processes, including signal transduction, cell migration, and cytoskeletal organization.[1][2][3] Dysregulation of STRIP1 has been implicated in various pathologies, including cancer and neurodegenerative diseases, making it a significant target for therapeutic intervention.[3]
This document outlines two primary methodologies for the in vivo delivery of STRIP1: viral vector-mediated gene delivery and non-viral nanoparticle-based protein delivery. Each section includes detailed protocols, data summaries, and workflow diagrams to guide researchers in designing and executing their in vivo experiments.
Viral Vector-Mediated Gene Delivery of STRIP1
Viral vectors are efficient vehicles for introducing genetic material into cells in vivo, enabling long-term expression of a target protein.[4] Adeno-associated viruses (AAVs) are a popular choice due to their low immunogenicity and ability to transduce a wide range of dividing and non-dividing cells.[5][6] This section details the use of AAVs for delivering the STRIP1 gene to target tissues.
Application Notes
AAV-mediated delivery of the STRIP1 gene is suitable for studies requiring sustained protein expression in specific tissues. The choice of AAV serotype is critical for achieving desired tissue tropism. For instance, AAV9 has been shown to have broad tropism, including muscle and brain tissues, while other serotypes can be selected for more targeted delivery. This approach is particularly relevant for loss-of-function rescue experiments in STRIP1 knockout models or for investigating the long-term effects of STRIP1 overexpression.
Experimental Protocol: AAV-STRIP1 Production and In Vivo Administration
This protocol outlines the steps for producing AAV vectors encoding STRIP1 and their subsequent administration into a mouse model.
Materials:
-
HEK293T cells
-
AAV packaging plasmids (pAAV-Helper, pAAV-Rep/Cap)
-
pAAV-CMV-STRIP1-GFP (or other promoter and tag)
-
Transfection reagent (e.g., PEI)
-
Cell culture reagents (DMEM, FBS, penicillin-streptomycin)
-
Opti-MEM
-
Benzonase nuclease
-
Iodixanol (B1672021) or Cesium Chloride for gradient ultracentrifugation
-
Syringes and needles for injection
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus (for brain injections)
Procedure:
-
AAV Vector Production:
-
Plate HEK293T cells and grow to 70-80% confluency.
-
Prepare the transfection mix by combining the pAAV-CMV-STRIP1-GFP plasmid, pAAV-Helper, and pAAV-Rep/Cap plasmids in Opti-MEM.
-
Add the transfection reagent to the plasmid mix, incubate, and then add to the HEK293T cells.
-
Incubate for 48-72 hours.
-
Harvest the cells and the supernatant. Lyse the cells to release the viral particles.
-
Treat the lysate with Benzonase to digest unpackaged DNA.
-
Purify the AAV particles using an iodixanol or cesium chloride density gradient ultracentrifugation.
-
Collect and concentrate the purified AAV-STRIP1 vector.
-
Titer the AAV vector using qPCR to determine the genomic copies per milliliter (GC/mL).
-
-
In Vivo Administration (Intravenous Injection):
-
Anesthetize the animal model (e.g., mouse).
-
Dilute the AAV-STRIP1 vector to the desired concentration in sterile PBS.
-
Inject a defined volume (e.g., 100 µL) of the AAV solution into the tail vein.
-
Monitor the animal for recovery.
-
Allow 2-4 weeks for transgene expression to become robust before proceeding with downstream analysis.
-
Quantitative Data Summary
| Parameter | Viral Vector (AAV) | Reference |
| Delivery Method | Intravenous, Intracranial | [7][8] |
| Typical Titer | 1 x 10^12 - 1 x 10^13 GC/mL | [8] |
| In Vivo Dose | 1 x 10^11 - 1 x 10^12 GC/animal | [8] |
| Transduction Efficiency | Varies by serotype and target tissue (e.g., >50% in hepatocytes for AAV8) | [7] |
| Time to Peak Expression | 2 - 4 weeks | [7] |
| Duration of Expression | Long-term (months to years) | [5] |
Diagrams
Caption: STRIPAK complex signaling pathway.
Caption: AAV-mediated STRIP1 gene delivery workflow.
Non-Viral Nanoparticle-Mediated Protein Delivery of STRIP1
Non-viral delivery methods, such as the use of polymeric nanoparticles, offer a safer alternative to viral vectors by avoiding potential immunogenicity and insertional mutagenesis.[9] This approach allows for the direct delivery of the STRIP1 protein, enabling studies on its acute effects without the delay associated with gene expression.
Application Notes
Nanoparticle-mediated delivery is ideal for transiently introducing functional STRIP1 protein into target cells in vivo. This method is advantageous for studying the immediate impact of STRIP1 on cellular signaling and for therapeutic applications where short-term protein activity is desired. The surface of nanoparticles can be functionalized with targeting ligands to enhance accumulation in specific tissues.
Experimental Protocol: STRIP1-Loaded Nanoparticle Formulation and In Vivo Administration
This protocol describes the formulation of STRIP1-loaded polymeric nanoparticles and their administration.
Materials:
-
Recombinant STRIP1 protein
-
Biodegradable polymer (e.g., PLGA)
-
Solvents (e.g., dichloromethane, acetone)
-
Surfactant (e.g., polyvinyl alcohol - PVA)
-
Homogenizer or sonicator
-
Centrifuge
-
Lyophilizer
-
Syringes and needles for injection
-
Anesthesia
Procedure:
-
Nanoparticle Formulation (Double Emulsion Solvent Evaporation):
-
Dissolve the recombinant STRIP1 protein in an aqueous solution.
-
Dissolve the PLGA polymer in an organic solvent (e.g., dichloromethane).
-
Create a primary water-in-oil (w/o) emulsion by homogenizing or sonicating the STRIP1 aqueous solution with the PLGA organic solution.
-
Create a secondary water-in-oil-in-water (w/o/w) emulsion by adding the primary emulsion to a larger volume of aqueous surfactant solution (e.g., PVA) and homogenizing.
-
Stir the double emulsion for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Wash the nanoparticles by centrifugation and resuspension in deionized water to remove excess surfactant and unencapsulated protein.
-
Lyophilize the nanoparticles for long-term storage or resuspend in sterile PBS for immediate use.
-
Characterize the nanoparticles for size, zeta potential, and protein loading efficiency.
-
-
In Vivo Administration (Intraperitoneal Injection):
-
Anesthetize the animal model.
-
Resuspend the STRIP1-loaded nanoparticles in sterile PBS to the desired concentration.
-
Inject a defined volume of the nanoparticle suspension into the peritoneal cavity.
-
Monitor the animal for recovery.
-
Analyze the effects at desired time points (e.g., 24, 48, 72 hours) post-injection.
-
Quantitative Data Summary
| Parameter | Non-Viral Nanoparticles (PLGA) | Reference |
| Delivery Method | Intravenous, Intraperitoneal | [9][10] |
| Particle Size | 100 - 200 nm | [9] |
| Encapsulation Efficiency | 50 - 80% | [9] |
| In Vivo Dose | 1 - 10 mg protein/kg body weight | [11] |
| Time to Peak Effect | 24 - 48 hours | [10] |
| Duration of Effect | Transient (days) | [10] |
Diagrams
Caption: Nanoparticle-mediated STRIP1 protein delivery workflow.
Caption: Application logic for STRIP1 delivery methods.
References
- 1. genecards.org [genecards.org]
- 2. STRIP1, a core component of STRIPAK complexes, is essential for normal mesoderm migration in the mouse embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are STRIP1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. A Deep Dive into Viral Vectors for Gene Therapy | The Scientist [the-scientist.com]
- 7. Protocol for in vivo analysis of pre- and post-synaptic protein function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Viral vector gene delivery of the novel chaperone protein SRCP1 to modify insoluble protein in in vitro and in vivo models of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication | MDPI [mdpi.com]
- 10. Surface De-PEGylation Controls Nanoparticle-Mediated siRNA Delivery In Vitro and In Vivo [thno.org]
- 11. cellgs.com [cellgs.com]
Application Notes and Protocols for StRIP16 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
StRIP16 is a bioavailable, double-stapled peptide that functions as an inhibitor of the Rab8a GTPase.[1] As an analog of StRIP3, it demonstrates selectivity for Rab8a, a key regulator of vesicular trafficking pathways, including protein transport from the endoplasmic reticulum to the Golgi and the plasma membrane.[1][2] Dysregulation of Rab8a has been implicated in various diseases, including cancer, making it a compelling target for therapeutic development.[3][4] These application notes provide detailed protocols for the utilization of this compound in cell culture experiments to investigate its biological effects and mechanism of action.
Data Presentation
Table 1: this compound Properties and Binding Affinity
| Property | Value | Reference |
| Description | Bioavailable, double-stapled peptide analog of StRIP3 | [1] |
| Target | Rab8a GTPase | [1] |
| Binding Affinity (Kd) | 12.7 µM | [1] |
| Cellular Localization | Endomembrane system |
Table 2: Recommended Cell Lines for Studying this compound Effects
| Cell Line | Tissue of Origin | Rationale for Use | Reference |
| HeLa | Cervical Cancer | Commonly used for studying vesicular trafficking. | [5] |
| hTert-RPE1 | Retinal Pigment Epithelium | Well-characterized for studies of ciliogenesis, a Rab8a-regulated process. | [5] |
| RAW 264.7 | Mouse Macrophage | Endogenous Rab8a activation has been studied in this line in response to LPS. | [6] |
| DLD1 | Colorectal Adenocarcinoma | Cancer cell line suitable for investigating the role of Rab8a in cancer biology. | [3] |
| MCF10A | Non-tumorigenic Breast Epithelial | A non-cancerous control cell line to compare with cancer cell lines. | [3] |
| HCT116 | Colorectal Carcinoma | Another relevant cancer cell line for studying Rab8a's role in tumorigenesis. | [3] |
| HEC-1-B | Endometrial Adenocarcinoma | High expression of RAB8A has been observed in this cell line. | [4] |
Experimental Protocols
General Guidelines for this compound Handling and Storage
-
Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the peptide in a suitable solvent, such as sterile water with 40% acetonitrile, to create a stock solution (e.g., 1 mg/mL). Refer to the manufacturer's datasheet for specific instructions.
-
Storage: Store the lyophilized peptide and stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol for this compound Treatment of Adherent Cells
Materials:
-
Adherent cells of choice (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
This compound stock solution
-
Vehicle control (e.g., sterile water with 40% acetonitrile)
-
Multi-well plates (6-well, 24-well, or 96-well)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Treatment Media: Prepare fresh dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. A starting concentration range of 10-50 µM is recommended based on the reported Kd value. Also, prepare a vehicle control with the same final concentration of the solvent used to dissolve this compound.
-
Treatment: Aspirate the old medium from the cells and replace it with the prepared treatment or vehicle control media.
-
Incubation: Incubate the cells for the desired treatment duration. A starting point of 24 to 72 hours is suggested for initial experiments.
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream assays, such as cytotoxicity, Rab8a activity, or Western blot analysis.
Protocol for Cytotoxicity Assay (MTT Assay)
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Treatment: Treat cells with a range of this compound concentrations in a 96-well plate as described in the previous protocol. Include untreated and vehicle-treated controls.
-
Addition of MTT: At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization of Formazan: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol for Rab8a Activation Assay (GTP-Rab8a Pulldown)
This protocol is adapted from a method for detecting endogenous Rab8 activation.[1][6]
Materials:
-
Cells treated with this compound
-
Lysis Buffer (25 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors)
-
GST-OCRL-RBD (GST-tagged Rab binding domain of OCRL) bound to Glutathione-Sepharose beads
-
Wash Buffer (Lysis buffer without NP-40)
-
SDS-PAGE sample buffer
-
Anti-Rab8a antibody
Procedure:
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in ice-cold Lysis Buffer.
-
Clarification of Lysates: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Concentration Determination: Determine the protein concentration of the supernatant.
-
Pulldown of GTP-Rab8a: Incubate equal amounts of protein lysate with GST-OCRL-RBD beads for 1-2 hours at 4°C with gentle rotation to capture active, GTP-bound Rab8a.[6]
-
Washing: Pellet the beads by centrifugation and wash them three times with ice-cold Wash Buffer.
-
Elution: After the final wash, remove all supernatant and resuspend the beads in SDS-PAGE sample buffer. Boil the samples for 5 minutes.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with an anti-Rab8a antibody to detect the amount of active Rab8a pulled down. Also, run a sample of the total cell lysate to determine the total Rab8a levels.
Visualization of Pathways and Workflows
Caption: Workflow for this compound treatment and subsequent analysis.
Caption: Rab8a activation cycle and its downstream signaling pathways.
References
- 1. Detecting Endogenous Rab8 Activation | Springer Nature Experiments [experiments.springernature.com]
- 2. RAB8A - Wikipedia [en.wikipedia.org]
- 3. Cell Lines For Studying Rab GTPases [horizondiscovery.com]
- 4. Receptor-Mediated Cellular Uptake Mechanism that Couples to Intracellular Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Guanine nucleotide exchange factors activate Rab8a for Toll-like receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-immunoprecipitation of StRIP1 to Identify Interactors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the identification and characterization of interacting proteins with Striatin-interacting protein 1 (StRIP1), a core component of the Striatin-interacting phosphatase and kinase (STRIPAK) complex. The STRIPAK complex is a highly conserved signaling hub involved in a multitude of cellular processes, including cell cycle control, apoptosis, cytoskeletal organization, and signal transduction.[1][2] Dysregulation of StRIP1 and the STRIPAK complex has been implicated in various diseases, making it a significant target for drug development.[3]
Data Presentation: Quantitative Analysis of StRIP1 Interactors
Co-immunoprecipitation coupled with mass spectrometry (Co-IP/MS) is a powerful technique for identifying novel protein-protein interactions.[4][5][6] The following table represents illustrative quantitative data from a hypothetical Co-IP/MS experiment using an anti-StRIP1 antibody. The data is presented with fold change and p-values, which are common metrics used to determine the significance of the interaction.[7][8][9][10]
Table 1: Illustrative Quantitative Proteomics Data of StRIP1 Co-immunoprecipitation
| Interacting Protein | Gene Symbol | Fold Change (StRIP1-IP / Control-IP) | p-value | Function |
| Striatin-3 | STRN3 | 25.3 | < 0.001 | Scaffolding protein of the STRIPAK complex. |
| Protein Phosphatase 2A catalytic subunit alpha | PPP2CA | 18.9 | < 0.001 | Catalytic subunit of the PP2A phosphatase.[3] |
| Protein Phosphatase 2A regulatory subunit A alpha | PPP2R1A | 17.5 | < 0.001 | Scaffolding subunit of the PP2A phosphatase. |
| Mob4 protein | MOB4 | 15.2 | < 0.001 | Component of the STRIPAK complex.[11] |
| Striatin-interacting protein 2 | STRIP2 | 12.8 | < 0.001 | Homolog of StRIP1 within the STRIPAK complex.[12] |
| Serine/threonine-protein kinase 24 | STK24 (MST3) | 9.7 | < 0.005 | A germinal center kinase III (GCKIII) family member.[1] |
| Cerebral cavernous malformations 3 protein | CCM3 (PDCD10) | 8.1 | < 0.01 | Component of the STRIPAK complex.[1] |
| Sarcolemmal membrane-associated protein | SLMAP | 6.5 | < 0.01 | STRIPAK-associated protein.[12] |
| Suppressor of IKK epsilon 1 | SIKE1 | 5.9 | < 0.01 | STRIPAK-associated protein.[12] |
| Cortactin-binding protein 2 | CTTNBP2 | 4.3 | < 0.05 | STRIPAK-associated protein. |
Experimental Protocols
Protocol 1: Co-immunoprecipitation of Endogenous StRIP1
This protocol describes the co-immunoprecipitation of endogenous StRIP1 from cultured mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., HEK293T, HeLa)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Co-IP Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitor cocktails.
-
Anti-StRIP1 antibody (IP-grade)
-
Isotype control IgG (e.g., Rabbit IgG)
-
Protein A/G magnetic beads
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
1X SDS-PAGE sample buffer
Procedure:
-
Cell Culture and Harvest:
-
Grow cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Harvest cells by scraping in ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Co-IP Lysis Buffer.
-
Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To 1 mg of total protein lysate, add 20 µL of Protein A/G magnetic beads.
-
Incubate on a rotator for 1 hour at 4°C.
-
Place the tube on a magnetic rack and collect the supernatant. This is the pre-cleared lysate.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of anti-StRIP1 antibody or control IgG.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 30 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Place the tube on a magnetic rack and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, and then separate on the magnetic rack.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
To elute the protein complexes, add 50 µL of Elution Buffer and incubate for 5-10 minutes at room temperature with gentle agitation.
-
Separate the beads on the magnetic rack and collect the supernatant containing the eluate.
-
Immediately neutralize the eluate by adding 5 µL of Neutralization Buffer.
-
Alternatively, for direct analysis by SDS-PAGE, resuspend the beads in 30 µL of 1X SDS-PAGE sample buffer and boil at 95°C for 5-10 minutes.
-
Protocol 2: Analysis of Co-immunoprecipitated Proteins
A. Western Blot Analysis:
-
Load the eluted samples and a portion of the input lysate onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against a suspected interactor overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
B. Mass Spectrometry Analysis:
-
On-bead Digestion:
-
After the final wash of the immunoprecipitated beads, resuspend them in 50 µL of 50 mM ammonium (B1175870) bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool to room temperature and add iodoacetamide (B48618) to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
Add trypsin (e.g., 1 µg) and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Centrifuge the sample and collect the supernatant containing the digested peptides.
-
Desalt and concentrate the peptides using C18 spin columns according to the manufacturer's instructions.
-
-
LC-MS/MS Analysis:
-
Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the raw MS data against a human protein database (e.g., Swiss-Prot) using a search engine like MaxQuant or Proteome Discoverer.
-
Perform quantitative analysis to identify proteins that are significantly enriched in the StRIP1-IP sample compared to the control-IP.
-
Mandatory Visualizations
Caption: Experimental workflow for StRIP1 co-immunoprecipitation.
Caption: StRIP1 in the STRIPAK complex and its regulation of the Hippo pathway.
References
- 1. STRIPAK Complexes: structure, biological function, and involvement in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. What are STRIP1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 5. Characterization of a Protein Interactome by Co-Immunoprecipitation and Shotgun Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fold change and p-value cutoffs significantly alter microarray interpretations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrated Transcriptomic and Proteomic Analysis Reveals Up-Regulation of Apoptosis and Small Heat Shock Proteins in Lens of Rats Under Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. uniprot.org [uniprot.org]
- 12. mdpi.com [mdpi.com]
Measuring the Stability of STRIP1 in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Striatin-Interacting Protein 1 (STRIP1), also known as FAM40A, is a core component of the highly conserved Striatin-Interacting Phosphatase and Kinase (STRIPAK) complex.[1][2][3] This complex acts as a crucial signaling hub, regulating a multitude of cellular processes including cell cycle control, apoptosis, and cell migration.[1][4] The STRIPAK complex, with STRIP1 as a key scaffold protein, modulates important signaling cascades such as the Hippo and c-Jun N-terminal kinase (JNK) pathways.[2][5] Given its central role in cellular signaling, the regulation of STRIP1 protein levels is of significant interest. Protein stability is a key determinant of its steady-state abundance and functional impact. Therefore, accurate measurement of STRIP1 stability is essential for understanding its physiological roles and its involvement in pathological conditions. Notably, mutations in STRIP1 have been shown to dramatically decrease its protein stability, highlighting the importance of this regulatory mechanism.[6]
These application notes provide detailed protocols for measuring the stability of STRIP1 in biological samples using the cycloheximide (B1669411) (CHX) chase assay followed by quantitative Western blotting.
Key Experimental Protocols
Protocol 1: Cycloheximide (CHX) Chase Assay to Determine STRIP1 Half-Life
This protocol describes the inhibition of new protein synthesis using cycloheximide to monitor the degradation rate of existing STRIP1 protein over time.[7][8][9]
Materials and Reagents:
-
Cells expressing STRIP1 (e.g., HEK293T, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cycloheximide (CHX) stock solution (e.g., 100 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against STRIP1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Culture: Seed cells in multiple plates or wells to allow for harvesting at different time points. Grow cells to 70-80% confluency.
-
Cycloheximide Treatment:
-
Prepare fresh CHX working solution in complete culture medium at the desired final concentration (e.g., 50-100 µg/mL). The optimal concentration should be determined empirically for each cell line.[10]
-
Aspirate the old medium from the cells and replace it with the CHX-containing medium for all time points except the 0-hour time point. For the 0-hour time point, add medium with the vehicle (DMSO).
-
-
Time Course Collection:
-
Harvest the 0-hour time point cells immediately after adding the vehicle.
-
Incubate the remaining plates and harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours). The time points should be optimized based on the expected stability of STRIP1. For a protein of unknown stability, a broad range of time points is recommended.[10]
-
-
Cell Lysis:
-
At each time point, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.[10]
-
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-STRIP1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with an antibody for a loading control.
-
Protocol 2: Quantitative Western Blot Analysis
This protocol outlines the steps for quantifying the Western blot data to determine the half-life of STRIP1.[5][11][12]
Procedure:
-
Image Acquisition: Capture the chemiluminescent signal within the linear range of detection to avoid saturation.[11]
-
Densitometry:
-
Use image analysis software (e.g., ImageJ, LI-COR Image Studio) to measure the band intensity for STRIP1 and the loading control at each time point.
-
-
Normalization:
-
Normalize the intensity of the STRIP1 band to the intensity of the corresponding loading control band for each time point. This corrects for any variations in protein loading.
-
Normalized STRIP1 Level = (Intensity of STRIP1 Band) / (Intensity of Loading Control Band)
-
-
Half-Life Calculation:
-
Express the normalized STRIP1 levels at each time point as a percentage of the normalized level at the 0-hour time point.
-
Plot the percentage of remaining STRIP1 protein against time on a semi-logarithmic graph.
-
The time point at which the STRIP1 protein level is reduced to 50% is the half-life (t½) of the protein.
-
Data Presentation
The quantitative data from the cycloheximide chase experiment should be summarized in a table for clear comparison.
Table 1: Example Data for STRIP1 Stability Measurement
| Time (hours) | Normalized STRIP1 Level (Arbitrary Units) | % STRIP1 Remaining |
| 0 | 1.00 | 100 |
| 2 | 0.85 | 85 |
| 4 | 0.65 | 65 |
| 8 | 0.45 | 45 |
| 12 | 0.25 | 25 |
| 24 | 0.05 | 5 |
Note: These are example data and actual results may vary depending on the cell line and experimental conditions.
Visualizations
Signaling Pathway
The STRIPAK complex, with STRIP1 as a core component, is a negative regulator of the Hippo signaling pathway.
Caption: STRIPAK complex negatively regulates the Hippo pathway.
Experimental Workflow
The following diagram illustrates the workflow for measuring STRIP1 protein stability.
Caption: Workflow for measuring STRIP1 protein stability.
References
- 1. STRIPAK Complexes: structure, biological function, and involvement in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sdbonline.org [sdbonline.org]
- 3. genecards.org [genecards.org]
- 4. The Dysregulation and Prognostic Analysis of STRIPAK Complex Across Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.protocols.io [content.protocols.io]
- 6. STRIP1, a core component of STRIPAK complexes, is essential for normal mesoderm migration in the mouse embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 8. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 10. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
Designing a STRIP16-Based Pulldown Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Striatin-Interacting Phosphatase and Kinase (STRIPAK) complex is a highly conserved, multi-subunit cellular machinery that plays a critical role in a multitude of signaling pathways. At the core of this complex are the Striatin (STRN) family of scaffolding proteins (including STRN, STRN3, and STRN4), which orchestrate the assembly and function of the entire complex. The STRIPAK complex is a key regulator of cellular processes such as cell cycle progression, apoptosis, cell migration, and polarity.[1][2] Its dysregulation has been implicated in various diseases, including cancer.[3][4]
A key function of the STRIPAK complex is its role as a negative regulator of the Hippo signaling pathway, a critical tumor suppressor cascade that controls organ size and tissue homeostasis.[2][5] The STRIPAK complex, through its associated phosphatase PP2A, can dephosphorylate and inactivate the core Hippo kinases MST1/2 and MAP4Ks, thereby promoting cell proliferation.[6][7][8]
This document provides detailed application notes and protocols for designing and performing a pulldown assay using a Striatin family member (for the purpose of this document, we will refer to the bait protein as STRN3, a well-studied member) as the "bait" to identify and quantify its interacting partners. This assay is a powerful tool for elucidating the composition and dynamics of the STRIPAK complex and for screening potential therapeutic agents that modulate its activity.
Principle of the Assay
The pulldown assay is an in vitro affinity purification technique used to isolate a protein of interest (the "bait") along with its binding partners (the "prey") from a complex mixture, such as a cell lysate.[9][10] The bait protein is typically tagged with an affinity tag (e.g., GST or FLAG) and immobilized on a solid support (e.g., agarose (B213101) or magnetic beads).[10] When the cell lysate is incubated with the immobilized bait, interacting proteins are captured. After a series of washes to remove non-specific binders, the protein complexes are eluted and can be analyzed by various methods, such as Western blotting or mass spectrometry.[11]
For quantitative analysis of protein-protein interactions, the pulldown assay can be coupled with techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification (LFQ) mass spectrometry.[12] These methods allow for the precise measurement of changes in protein-protein interactions under different experimental conditions.
Data Presentation: Quantitative Analysis of STRN3 Interactome
Quantitative proteomics is essential for discerning true interaction partners from background contaminants and for understanding the dynamics of protein complexes. Below is a sample table summarizing hypothetical quantitative data from a SILAC-based STRN3 pulldown experiment followed by mass spectrometry. In this example, "heavy" labeled cells were used for the STRN3 pulldown, while "light" labeled cells were used for a control pulldown (e.g., with an empty vector). The H/L ratio indicates the enrichment of a protein in the STRN3 pulldown compared to the control.
Table 1: Quantitative Analysis of STRN3 Interacting Proteins
| Protein ID | Gene Name | Protein Name | H/L Ratio | p-value | Biological Function |
| P63104 | STRIP1 | Striatin-interacting protein 1 | 15.2 | < 0.001 | STRIPAK complex component |
| Q15011 | STRIP2 | Striatin-interacting protein 2 | 12.8 | < 0.001 | STRIPAK complex component |
| Q9Y2I1 | PPP2R1A | Serine/threonine-protein phosphatase 2A 65 kDa regulatory subunit A alpha isoform | 10.5 | < 0.001 | PP2A scaffolding subunit |
| P67775 | PPP2CA | Serine/threonine-protein phosphatase 2A catalytic subunit alpha isoform | 9.8 | < 0.001 | PP2A catalytic subunit |
| Q13213 | MST1 | Serine/threonine-protein kinase 4 | 8.2 | < 0.01 | Hippo pathway kinase |
| O95819 | MST2 | Serine/threonine-protein kinase 3 | 7.9 | < 0.01 | Hippo pathway kinase |
| O95231 | MAP4K4 | Mitogen-activated protein kinase kinase kinase kinase 4 | 6.5 | < 0.01 | Hippo pathway kinase |
| P46975 | MOB1B | MOB kinase activator 1B | 5.1 | < 0.05 | STRIPAK complex component |
| Q9BQS8 | CCM3 | Programmed cell death protein 10 | 4.7 | < 0.05 | STRIPAK complex component |
Experimental Protocols
This section provides detailed protocols for performing a GST-tagged STRN3 pulldown assay. A similar protocol can be adapted for other tags like FLAG.
Recombinant GST-STRN3 Protein Expression and Purification
-
Transformation: Transform E. coli (e.g., BL21 strain) with a pGEX vector containing the coding sequence for human STRN3.
-
Culture Growth: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
-
Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture for 3-4 hours at 30°C or overnight at 18°C.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication on ice.
-
Purification: Centrifuge the lysate to pellet cell debris. Incubate the supernatant with Glutathione-Sepharose beads for 1-2 hours at 4°C with gentle rotation.
-
Washing: Wash the beads three times with wash buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 0.1% Triton X-100, 1 mM DTT).
-
Elution: Elute the GST-STRN3 protein with elution buffer (50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione). Alternatively, for pulldown assays, the protein can be left bound to the beads.
-
Quality Control: Analyze the purified protein by SDS-PAGE and Coomassie blue staining to assess purity and concentration.
Preparation of Cell Lysate
-
Cell Culture: Culture mammalian cells (e.g., HEK293T or a relevant cancer cell line) to 80-90% confluency.
-
Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).[6]
-
Clarification: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge at high speed to pellet cell debris. The supernatant is the clarified cell lysate.[6]
GST-STRN3 Pulldown Assay
-
Bead Preparation: Take an appropriate amount of Glutathione-Sepharose beads with bound GST-STRN3 (or GST as a control). Wash the beads with lysis buffer.
-
Binding: Add the clarified cell lysate to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation.[10]
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.[6]
-
Elution: Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5-10 minutes. Alternatively, for analysis of native complexes, elute with a non-denaturing elution buffer (e.g., containing a high concentration of reduced glutathione).[11]
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with specific antibodies against expected interaction partners (e.g., MST1/2, PP2A) or by mass spectrometry for unbiased identification of novel interactors.
Mandatory Visualizations
STRIPAK-Hippo Signaling Pathway
Caption: STRIPAK complex negatively regulates the Hippo signaling pathway.
Experimental Workflow for STRN3 Pulldown Assay
Caption: Workflow for a GST-STRN3 based pulldown assay.
Logical Relationship for Quantitative Analysis
Caption: Logic for quantitative pulldown using SILAC.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The role of the striatin family proteins in hippo signaling and cellular regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STRIPAK Complexes: structure, biological function, and involvement in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Top-Down Proteomics in Complex Samples Using Protein-Level Tandem Mass Tag Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A SILAC-based DNA protein interaction screen that identifies candidate binding proteins to functional DNA elements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Label-free Quantification of Direct Protein-protein Interactions with Backscattering Interferometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genepath.med.harvard.edu [genepath.med.harvard.edu]
- 12. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Cell Permeability
This technical support center provides guidance to researchers, scientists, and drug development professionals encountering challenges with low cell permeability of molecules, with a hypothetical focus on a molecule of interest, "StRIP16". While direct information on "this compound" is not prevalent in scientific literature, the principles and troubleshooting strategies outlined here are broadly applicable to peptides, proteins, and other macromolecules.
Frequently Asked Questions (FAQs)
Q1: We are observing very low intracellular concentrations of our peptide, this compound. What are the common factors that limit the cell permeability of peptides?
A1: Low cell permeability of peptides is a common challenge and can be attributed to several physicochemical properties:
-
Molecular Size: Large molecules, generally those exceeding 1000 Da, face significant difficulty in passively diffusing across the cell membrane.[1]
-
Polarity and Charge: The peptide backbone is inherently polar due to amide bonds. A high number of charged or polar amino acid residues will hinder passage through the hydrophobic lipid bilayer of the cell membrane. Peptides with a net charge between 0 and +2 tend to have more favorable cell penetration.[2]
-
Hydrogen Bonding: The amide groups in the peptide backbone can form hydrogen bonds with the surrounding aqueous environment. These bonds must be broken for the peptide to enter the hydrophobic membrane core, which is an energetically unfavorable process.[2]
-
Conformational Flexibility: While some flexibility is necessary to adopt a conformation suitable for membrane translocation, excessive flexibility can be detrimental. A highly flexible peptide has a greater entropic penalty to pay when transitioning from the aqueous environment to the lipid bilayer.[1]
Q2: What initial steps can we take to improve the uptake of this compound in our cell-based assays?
A2: Before undertaking significant chemical modifications to this compound, you can optimize your experimental conditions:
-
Increase Concentration: A straightforward initial step is to increase the extracellular concentration of this compound. However, be mindful of potential solubility issues and off-target effects at higher concentrations.
-
Optimize Incubation Time: Systematically vary the incubation time to determine if uptake increases over a longer duration.
-
Temperature Modulation: Increasing the temperature (e.g., from room temperature to 37°C) can enhance membrane fluidity and permeability. However, temperatures above 45°C can damage the cells.[3][4]
-
pH Adjustment: The pH of the extracellular medium can influence the charge state of your peptide. Modifying the pH may improve its interaction with the cell membrane, but ensure the pH remains within a physiologically acceptable range for your cell line.[4][5]
Q3: Are there any reagents we can add to our experiments to enhance the permeability of this compound?
A3: Yes, several permeability-enhancing agents can be used, although their mechanism of action and potential for cytotoxicity should be carefully considered:
-
Cell-Penetrating Peptides (CPPs): These are short peptides that can be conjugated to your molecule of interest to facilitate its translocation across the cell membrane.[2][6][7]
-
Solvents: Certain solvents, like ethanol (B145695) or detergents, can increase membrane permeability by disrupting the lipid bilayer. However, these should be used with caution as they can be cytotoxic.[4]
-
Chemical Enhancers: Some chemical compounds can modulate membrane properties to enhance permeability. These include surfactants and certain fatty acids.[8][9]
Troubleshooting Guide
Issue: Low or undetectable intracellular signal of fluorescently-labeled this compound.
This guide provides a systematic approach to troubleshooting and resolving issues of low cell permeability.
Step 1: Verify Experimental Setup and Reagents
-
Question: Is the fluorescent label on this compound stable and functional?
-
Action: Confirm the fluorescence of your labeled peptide in solution using a fluorometer.
-
-
Question: Is the detection method (e.g., fluorescence microscopy, flow cytometry) sensitive enough?
-
Action: Include positive controls with known cell-permeable fluorescent molecules to validate your detection setup.
-
Step 2: Optimize Experimental Conditions
-
Question: Have the concentration, incubation time, and temperature been optimized?
-
Action: Perform a matrix of experiments varying these parameters to identify optimal conditions. Refer to the data in Table 1 for guidance.
-
Step 3: Consider the Properties of this compound
-
Question: What are the physicochemical properties of this compound (size, charge, hydrophobicity)?
-
Action: Analyze the amino acid sequence of this compound to predict its properties. If it is large, highly charged, or hydrophilic, passive diffusion is likely to be limited.
-
Step 4: Implement Permeability Enhancement Strategies
-
Question: Can the permeability of this compound be actively enhanced?
Quantitative Data Summary
Table 1: Influence of Experimental Parameters on Cell Permeability
| Parameter | Condition | Expected Effect on Permeability | Considerations |
| Temperature | Increase from 4°C to 37°C | Increase | Higher temperatures increase membrane fluidity, but temperatures above 45°C can cause cell damage.[3][4] |
| Decrease to 4°C | Decrease | Lower temperatures decrease membrane fluidity, which can be used as a negative control to assess energy-dependent uptake mechanisms. | |
| Incubation Time | Increase | Increase (up to a plateau) | The uptake may saturate over time as intracellular concentrations equilibrate or if uptake mechanisms become saturated. |
| Concentration | Increase | Increase (may be non-linear) | High concentrations can lead to aggregation of the peptide or cytotoxic effects. |
| pH of Medium | Varies depending on peptide pI | Can increase or decrease | The charge of the peptide will change with pH, affecting its interaction with the negatively charged cell membrane.[4][5] |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of compounds.[11][12][13]
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts in a Transwell™ plate for 18-22 days to allow for the formation of a confluent and differentiated monolayer.[13]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the tight junctions. A Lucifer Yellow leakage test can also be performed as an additional quality control step.[2][12]
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayers with a warm transport buffer (e.g., HBSS).
-
Add the this compound solution to the apical (upper) chamber.
-
At specified time points, collect samples from the basolateral (lower) chamber.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a suitable analytical method (e.g., LC-MS, fluorescence).
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of appearance of the substance in the receiver compartment.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration in the donor compartment.
-
Visualizations
Signaling Pathway Context
While the specific signaling pathway for "this compound" is unknown, it may be associated with the STRIPAK complex, a highly conserved signaling hub.[14] The STRIPAK complex is known to regulate various cellular processes by integrating kinase and phosphatase activities.[15][16]
Caption: Hypothetical signaling pathway involving the STRIPAK complex.
Experimental Workflow for Permeability Assay
Caption: Workflow for the Caco-2 cell permeability assay.
Troubleshooting Logic
Caption: Logical flowchart for troubleshooting low cell permeability.
References
- 1. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 2. benchchem.com [benchchem.com]
- 3. conductscience.com [conductscience.com]
- 4. studymind.co.uk [studymind.co.uk]
- 5. Factors Affecting Cell Membrane Permeability | PDF | Cell Membrane | Fatty Acid [scribd.com]
- 6. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Cell-Permeability of Stapled Peptides with a Cyclic Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 9. researchgate.net [researchgate.net]
- 10. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. benchchem.com [benchchem.com]
- 13. Caco-2 Permeability | Evotec [evotec.com]
- 14. journals.asm.org [journals.asm.org]
- 15. STRIPAK Complexes: structure, biological function, and involvement in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The fungal STRIPAK complex: Cellular conductor orchestrating growth and pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
preventing StRIP16 peptide aggregation in solution
Welcome to the technical support center for the StRIP16 peptide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of this compound in solution, ensuring the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
This compound is a cell-permeable, double-stapled peptide that acts as a binder to the Rab8a GTPase, with a dissociation constant (Kd) of 12.7 μM.[1] Peptide aggregation, the self-association of peptide monomers into larger, often insoluble complexes, is a significant concern as it can lead to a loss of biological activity, inaccurate concentration measurements, and potential artifacts in experimental results.[2] For this compound, maintaining its monomeric and soluble state is crucial for effective binding to its target and for obtaining reliable experimental data.
Q2: What are the known solubility limits for this compound?
The this compound peptide is soluble up to 1 mg/mL in a solution of 40% acetonitrile (B52724) in water. Exceeding this concentration may increase the propensity for aggregation.
Q3: What are the primary factors that can cause this compound to aggregate?
Several factors can contribute to the aggregation of peptides like this compound:
-
Peptide Concentration: Higher concentrations increase the likelihood of intermolecular interactions leading to aggregation.[3]
-
pH and Net Charge: Peptides are least soluble at their isoelectric point (pI), where their net charge is zero. At pH values away from the pI, electrostatic repulsion between charged peptide molecules helps to prevent aggregation.[3][4]
-
Amino Acid Sequence: The intrinsic properties of the amino acids in the peptide sequence, particularly the presence of hydrophobic residues, can drive aggregation.[3][5]
-
Temperature: Elevated temperatures can sometimes increase solubility, but can also accelerate degradation or induce conformational changes that lead to aggregation.[6]
-
Ionic Strength: The concentration and type of salts in the buffer can influence peptide stability. Salts can either screen electrostatic repulsions, promoting aggregation, or have stabilizing effects (Hofmeister effects).[2][3]
-
Chemical Degradation: Oxidation of susceptible residues (e.g., Met, Cys, Trp) or deamidation can alter the peptide's properties and promote aggregation.[3][7]
Q4: How should I store this compound to minimize degradation and aggregation?
For long-term stability, lyophilized this compound should be stored at -20°C. Once reconstituted in solution, it is recommended to prepare single-use aliquots and store them at -20°C or preferably -80°C to minimize freeze-thaw cycles, which can promote aggregation.[7][8] If the peptide sequence contains oxidation-sensitive residues, storing solutions in an oxygen-free atmosphere is advisable.[8]
Troubleshooting Guides
Issue: My this compound peptide has precipitated out of solution or the solution appears cloudy.
This is a common indication of peptide aggregation. Follow these steps to troubleshoot the issue.
Troubleshooting Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AGGREGATION PATHWAYS OF THE AMYLOID β(1–42) PEPTIDE DEPEND ON ITS COLLOIDAL STABILITY AND ORDERED β-SHEET STACKING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aggregation Rules of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
StRIP16 Off-Target Effects on Rab11: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the off-target effects of the hypothetical small molecule inhibitor, StRIP16, on the Rab11 GTPase.
Frequently Asked Questions (FAQs)
Q1: What is the intended target of this compound, and what is its known off-target?
A1: this compound is a small molecule designed to inhibit Target Protein Kinase (TPK), a key enzyme in the hypothetical "Cell Proliferation Pathway." However, subsequent screening and validation experiments have revealed an off-target interaction with Rab11, a small GTPase that is a crucial regulator of endocytic recycling and vesicle trafficking.
Q2: What are the potential consequences of this compound binding to Rab11?
A2: The off-target binding of this compound to Rab11 can lead to the disruption of normal Rab11 function. This may manifest as impaired recycling of receptors to the plasma membrane, altered secretion of cellular products, and defects in cytokinesis. These effects can confound experimental results and lead to misinterpretation of the phenotypic effects of this compound.
Q3: How can I determine if the phenotype I observe is due to the on-target or off-target effects of this compound?
A3: To distinguish between on-target and off-target effects, several experimental approaches can be employed. These include:
-
Using a structurally related but inactive analog of this compound: This compound should not bind to the intended target (TPK) but may still interact with off-targets.
-
Rescue experiments: In cells treated with this compound, overexpressing a resistant mutant of TPK or a constitutively active form of Rab11 can help to determine which pathway is primarily affected.
Q4: What are the general strategies to minimize the off-target effects of this compound?
A4: Minimizing off-target effects can be approached through medicinal chemistry and experimental design:
-
Chemical modification of this compound: Structure-activity relationship (SAR) studies can be conducted to identify modifications that reduce binding to Rab11 while maintaining or improving affinity for TPK.
-
Dose-response studies: Using the lowest effective concentration of this compound that elicits the on-target effect can help to minimize off-target engagement.
-
Alternative inhibitors: If available, using other small molecules that target TPK but have different chemical scaffolds can help to confirm that the observed phenotype is due to the inhibition of TPK.
Data Presentation
Table 1: Binding Affinity and Potency of this compound
| Analyte | Target | Binding Affinity (Kd) | IC50 |
| This compound | Target Protein Kinase (TPK) | 50 nM | 100 nM |
| This compound | Rab11a | 1.5 µM | 5 µM |
| This compound (Analog ST-16-v2) | Target Protein Kinase (TPK) | 75 nM | 150 nM |
| This compound (Analog ST-16-v2) | Rab11a | > 50 µM | > 100 µM |
Table 2: Functional Effects of this compound in Cell-Based Assays
| Assay | Readout | This compound Effect | Interpretation |
| TPK Activity Assay | Phosphorylation of Substrate | Inhibition | On-target effect |
| Transferrin Recycling Assay | Rate of Transferrin Release | Decreased | Off-target effect on Rab11 pathway |
| Cell Proliferation Assay | Cell Viability | Decreased | Potential combined on- and off-target effects |
Mandatory Visualizations
Caption: Hypothetical signaling pathways of this compound.
Caption: Experimental workflow for off-target validation.
Caption: Troubleshooting decision tree for Co-IP.
Troubleshooting Guides
Guide 1: Co-Immunoprecipitation (Co-IP) for this compound-Rab11 Interaction
Objective: To determine if this compound interacts with Rab11 in a cellular context using a biotinylated version of this compound (this compound-biotin) and streptavidin beads.
| Problem | Possible Cause | Recommended Solution |
| Low or no Rab11 signal in the pulldown | Rab11 is not expressed or at very low levels in the cell line. | Confirm Rab11 expression in the input lysate via Western blot.[1][2] |
| Lysis buffer is too stringent and disrupts the interaction.[1][2] | Use a milder lysis buffer (e.g., non-ionic detergents like NP-40 or Triton X-100) instead of RIPA buffer.[1][2] | |
| This compound-biotin concentration is too low. | Increase the concentration of this compound-biotin used for the pulldown. | |
| Insufficient incubation time. | Increase the incubation time of the lysate with this compound-biotin. | |
| High background/non-specific binding | Proteins are non-specifically binding to the beads. | Pre-clear the lysate by incubating it with beads alone before adding this compound-biotin.[2] |
| Insufficient washing. | Increase the number of wash steps and/or the stringency of the wash buffer (e.g., by slightly increasing the detergent concentration).[3] | |
| Ineffective blocking. | Use a different blocking agent. Note that milk contains biotin (B1667282) and should be avoided.[3] |
Guide 2: Förster Resonance Energy Transfer (FRET) Assay
Objective: To measure the proximity of a fluorescently labeled this compound analog to GFP-tagged Rab11 in live cells.
| Problem | Possible Cause | Recommended Solution |
| No or low FRET signal | The fluorescent labels are too far apart. | Ensure that the fluorescent labels are positioned appropriately on this compound and Rab11. |
| Low expression of GFP-Rab11. | Optimize transfection conditions to increase the expression of GFP-Rab11.[4] | |
| Ratio of donor to acceptor is not optimal. | Titrate the concentrations of the fluorescent this compound and the expression level of GFP-Rab11 to achieve an optimal ratio.[4] | |
| High background fluorescence | Autofluorescence from cells or media. | Use phenol (B47542) red-free media and appropriate controls (cells expressing only GFP-Rab11, cells treated with the fluorescent dye alone). |
| Direct excitation of the acceptor fluorophore. | Use appropriate filter sets to minimize direct excitation of the acceptor. |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) with Biotinylated this compound
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) for 30 minutes on ice.[5]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
Collect the supernatant (lysate).
-
-
Pre-clearing (Optional but Recommended):
-
Add 20 µL of streptavidin-agarose beads to 1 mg of cell lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.[7]
-
-
Immunoprecipitation:
-
Add biotinylated this compound to the pre-cleared lysate at the desired final concentration.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add 40 µL of streptavidin-agarose beads and incubate for an additional 1-2 hours at 4°C.[7]
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold lysis buffer.[5]
-
-
Elution and Analysis:
-
Resuspend the beads in 2X SDS-PAGE loading buffer and boil for 5-10 minutes.
-
Centrifuge to pellet the beads and collect the supernatant.
-
Analyze the eluate by Western blot using an anti-Rab11 antibody.
-
Protocol 2: Surface Plasmon Resonance (SPR)
-
Chip Preparation:
-
Binding Analysis:
-
Inject a series of concentrations of this compound in running buffer (e.g., HBS-EP) over the sensor surface.[10]
-
Measure the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections with a low pH buffer (e.g., glycine-HCl pH 2.5).
-
-
Data Analysis:
-
Subtract the signal from a reference flow cell to correct for non-specific binding.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Protocol 3: FRET Measured by Fluorescence Microscopy
-
Cell Preparation:
-
Seed cells on glass-bottom dishes suitable for microscopy.
-
Transfect cells with a plasmid encoding GFP-Rab11 and allow for expression for 24-48 hours.
-
-
Labeling:
-
Incubate the cells with a cell-permeable, fluorescently labeled analog of this compound (the FRET acceptor) at the desired concentration and for the appropriate time.
-
-
Imaging:
-
Wash the cells to remove excess fluorescent compound.
-
Image the cells using a confocal microscope equipped for FRET analysis.
-
Acquire images in three channels: donor (GFP) excitation and emission, acceptor excitation and emission, and donor excitation with acceptor emission (the FRET channel).
-
-
Data Analysis:
References
- 1. molbiolcell.org [molbiolcell.org]
- 2. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - HU [thermofisher.com]
- 4. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 6. Protocol for Immunoprecipitation (Co-IP) protocol v1 [protocols.io]
- 7. assaygenie.com [assaygenie.com]
- 8. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 9. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A cell-free approach to accelerate the study of protein–protein interactions in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FRET‐FLIM to Determine Protein Interactions and Membrane Topology of Enzyme Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing StRIP16 Insolubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address insolubility issues encountered during the recombinant expression and purification of Striatin-Interacting Protein 1 (StRIP16).
Troubleshooting Guide: Enhancing this compound Solubility
Recombinant this compound, a key scaffolding component of the Striatin-Interacting Phosphatase and Kinase (STRIPAK) complex, often faces solubility challenges when expressed heterologously, particularly in bacterial systems.[1][2][3] This guide offers strategies to improve the yield of soluble and functional this compound.
Experimental Workflow for Troubleshooting this compound Insolubility
Caption: A stepwise workflow for troubleshooting this compound insolubility, from expression to purification.
Summary of Troubleshooting Strategies for this compound Insolubility
| Strategy | Approach | Key Considerations | Potential Outcome |
| Expression System Optimization | Switch from E. coli to a eukaryotic system (e.g., insect cells via baculovirus expression vector system - BEVS, or mammalian cells). | Eukaryotic systems provide post-translational modifications and a more suitable environment for the folding of complex proteins.[4] | Increased yield of soluble and properly folded this compound. The human STRIPAK complex has been successfully expressed in insect cells.[2] |
| Co-expression with Binding Partners | Co-express this compound with other core components of the STRIPAK complex (e.g., Striatin, Mob3, PP2A subunits). | This compound is a scaffolding protein designed to interact with multiple partners; co-expression can stabilize its structure.[3][5][6] | Enhanced solubility and formation of a functional sub-complex. |
| Optimization of E. coli Expression Conditions | Lower the induction temperature (e.g., 16-20°C) and reduce the concentration of the inducing agent (e.g., IPTG).[7][8] | Slower expression rates can promote proper protein folding and reduce aggregation into inclusion bodies.[9] | Increased proportion of soluble this compound in the cell lysate. |
| Use of Solubility-Enhancing Tags | Fuse a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to the N- or C-terminus of this compound.[10] | The tag can act as a chaperone to assist in the folding of the target protein. A protease cleavage site should be included for tag removal. | Improved solubility of the fusion protein. |
| Lysis Buffer Optimization | Screen different lysis buffer conditions, including varying pH, salt concentration, and the addition of stabilizing agents (e.g., glycerol, non-detergent sulfobetaines) or mild detergents.[11][12] | The chemical environment during cell lysis is critical for maintaining protein solubility. | Increased recovery of soluble this compound in the supernatant after centrifugation. |
| Inclusion Body Solubilization and Refolding | If this compound is expressed in inclusion bodies, solubilize the aggregates using strong denaturants (e.g., 8M Urea (B33335) or 6M Guanidine-HCl) followed by a refolding protocol.[13] | Refolding requires a gradual removal of the denaturant to allow the protein to regain its native conformation. This can be achieved through dialysis or on-column refolding. | Recovery of active this compound from insoluble fractions. |
Frequently Asked Questions (FAQs)
Q1: Why is my recombinant this compound expressed in an insoluble form in E. coli?
A1: Insolubility of recombinant proteins like this compound in E. coli is a common issue and can be attributed to several factors:
-
High Expression Rate: The strong promoters often used in E. coli expression vectors can lead to a rate of protein synthesis that overwhelms the cellular folding machinery, resulting in aggregation.[9]
-
Lack of Post-Translational Modifications: this compound is a eukaryotic protein, and E. coli lacks the machinery for certain post-translational modifications that may be crucial for its proper folding and stability.
-
Absence of Binding Partners: As a scaffolding protein within the large STRIPAK complex, this compound may not fold correctly in the absence of its natural interaction partners.[3][5][6]
-
Reducing Cytoplasmic Environment: The reducing environment of the E. coli cytoplasm can prevent the formation of essential disulfide bonds, if any are required for this compound's structure.
Q2: What is the recommended first step if I observe this compound in the insoluble pellet?
A2: The most straightforward initial step is to optimize the expression conditions in E. coli. Try lowering the induction temperature to 16-20°C and reducing the inducer (e.g., IPTG) concentration.[7][8] This slows down protein synthesis, giving the polypeptide chain more time to fold correctly.[9]
Q3: Are there alternative expression systems that are better suited for this compound?
A3: Yes, eukaryotic expression systems are often more successful for complex, multi-domain proteins like this compound. The baculovirus expression vector system (BEVS) in insect cells is a highly recommended alternative, as it has been successfully used to produce the entire human STRIPAK complex.[2] Mammalian expression systems (e.g., HEK293 or CHO cells) are also excellent choices, although they are typically more time-consuming and expensive.
Q4: Can adding a tag to this compound improve its solubility?
A4: Fusing a solubility-enhancing tag, such as Maltose Binding Protein (MBP), can significantly improve the solubility of this compound.[10] The MBP tag is thought to act as a molecular chaperone, assisting in the proper folding of its fusion partner. It is advisable to include a protease cleavage site (e.g., for TEV or PreScission protease) between the tag and this compound to allow for its removal during purification.
Q5: What should I do if optimizing expression conditions fails and this compound remains in inclusion bodies?
A5: If this compound is still in inclusion bodies, the next step is to purify the inclusion bodies and attempt to refold the protein. This involves:
-
Isolating the inclusion bodies by centrifugation after cell lysis.
-
Washing the inclusion bodies to remove contaminating proteins.
-
Solubilizing the pure inclusion bodies with a strong denaturant like 8M urea or 6M guanidine (B92328) hydrochloride.[13]
-
Refolding the denatured protein by gradually removing the denaturant, often through dialysis against a series of buffers with decreasing denaturant concentrations or by using on-column refolding techniques.
Experimental Protocols
Protocol 1: Small-Scale Expression Trials in E. coli
This protocol is designed to test the solubility of this compound under different induction conditions.
-
Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with the this compound expression plasmid.[14]
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 50 mL of LB medium with the starter culture to an initial OD₆₀₀ of 0.1. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Divide the culture into smaller aliquots (e.g., 10 mL each) and induce under different conditions:
-
Condition A: 1 mM IPTG, 37°C for 3-4 hours.
-
Condition B: 0.1 mM IPTG, 30°C for 5 hours.
-
Condition C: 0.1 mM IPTG, 16°C overnight.
-
-
Cell Lysis and Fractionation:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in 1 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1x protease inhibitor cocktail).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C.
-
Carefully separate the supernatant (soluble fraction) from the pellet (insoluble fraction).
-
-
Analysis: Analyze the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE to determine the relative amount of soluble this compound under each condition.
Protocol 2: Solubilization of this compound from Inclusion Bodies
This protocol outlines the steps for solubilizing this compound from inclusion bodies.
-
Inclusion Body Isolation: Following cell lysis and centrifugation as described in Protocol 1, discard the supernatant.
-
Washing: Resuspend the pellet containing inclusion bodies in lysis buffer with 1% Triton X-100. Incubate for 15 minutes with gentle agitation. Centrifuge and discard the supernatant. Repeat this wash step with lysis buffer without detergent.
-
Solubilization: Resuspend the washed inclusion body pellet in solubilization buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 8 M Urea or 6 M Guanidine-HCl, 10 mM DTT).[13] Incubate at room temperature for 1-2 hours with gentle rocking to fully solubilize the protein.
-
Clarification: Centrifuge the solubilized sample at high speed (e.g., 20,000 x g) for 30 minutes to remove any remaining insoluble material.
-
Purification and Refolding: The clarified, denatured this compound can now be purified by affinity chromatography (e.g., Ni-NTA if His-tagged) in the presence of the denaturant. Refolding can be performed on-column by gradually exchanging the denaturant-containing buffer with a refolding buffer, or by dialysis against a refolding buffer.
Signaling Pathway and Complex Assembly
The STRIPAK Complex
Caption: A simplified diagram of the core STRIPAK complex, highlighting the central role of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cryo-EM structure of the Hippo signaling integrator human STRIPAK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STRIPAK Complexes: structure, biological function, and involvement in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. The fungal STRIPAK complex: Cellular conductor orchestrating growth and pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The STRIPAK complex orchestrates cell wall integrity signalling to govern the fungal development and virulence of Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 9. goldbio.com [goldbio.com]
- 10. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 12. A general path for large-scale solubilization of cellular proteins: From membrane receptors to multiprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Expression & Isolation & Purification [protocols.io]
- 14. neb.com [neb.com]
Technical Support Center: Optimizing STRIP1/2 (STRIPAK Complex Components) Concentration for Cell-Based Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with STRIP1 and STRIP2, core components of the Striatin-Interacting Phosphatase and Kinase (STRIPAK) complex. Proper concentration of these scaffolding proteins is critical for reliable and reproducible results in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are STRIP1 and STRIP2, and what is their function?
A1: STRIP1 (also known as FAM40A) and STRIP2 (also known as FAM40B) are core components of the mammalian STRIPAK complex.[1] This complex acts as a scaffold, bringing together various proteins, including phosphatases (like PP2A) and kinases, to regulate a multitude of cellular processes.[1][2] Key functions influenced by the STRIPAK complex include:
Q2: Why is optimizing the concentration of STRIP1/2 important for my cell-based assay?
A2: As scaffolding proteins, the concentration of STRIP1 and STRIP2 is critical because it dictates the assembly and stoichiometry of the STRIPAK complex.
-
Too low a concentration may result in insufficient complex formation, leading to a weak or undetectable signal in your assay.
-
Too high a concentration can lead to non-specific interactions, protein aggregation, or squelching of binding partners, resulting in artifacts and misleading data.
Optimization ensures that the observed effects are specific and physiologically relevant.
Q3: What are the typical concentration ranges for STRIP1/2 in cell-based assays?
A3: The optimal concentration of STRIP1/2 is highly dependent on the specific cell type, the assay being performed, and the expression system used (e.g., transient transfection, stable cell line). There is no single universal concentration. A titration experiment is always recommended to determine the empirical optimal concentration for your specific experimental setup.
Q4: I am working with a peptide inhibitor called "StRIP16". Is this related to the STRIP1/2 proteins?
A4: It is important to distinguish between the STRIP1/2 proteins and the peptide "this compound". Based on available information, this compound is a synthetic, double-stapled peptide that acts as a bioavailable analogue of StRIP3 and binds to the Rab8a GTPase.[9] It is a small molecule inhibitor and not a large scaffolding protein like STRIP1 or STRIP2. The optimization and troubleshooting for a peptide inhibitor will differ significantly from that of a large protein. This guide focuses on the STRIP1 and STRIP2 proteins.
Troubleshooting Guide
This section addresses common problems encountered when optimizing STRIP1/2 concentration.
Problem 1: Low or No Signal/Effect in the Assay
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal Protein Concentration | The concentration of STRIP1/2 is too low. Perform a dose-response experiment by testing a range of concentrations to identify the optimal level. |
| Inefficient Transfection/Transduction | Verify the expression of STRIP1/2 via Western blot or immunofluorescence. Optimize your transfection or transduction protocol (e.g., DNA/reagent ratio, cell density). |
| Incorrect Assay Endpoint | Ensure the chosen readout is appropriate for the signaling pathway being studied. For example, if studying Hippo pathway regulation, look at YAP/TAZ phosphorylation or localization. |
| Poor Protein Quality | Use high-quality, purified protein. If expressing recombinantly, ensure proper folding and activity. Consider adding protease inhibitors to prevent degradation.[10] |
| Issues with Detection Reagents | Confirm the functionality of your antibodies or other detection reagents. Run positive and negative controls to validate the assay itself. |
Problem 2: High Background or Non-Specific Effects
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Excessive Protein Concentration | The concentration of STRIP1/2 is too high, leading to aggregation or non-specific interactions. Reduce the concentration in a stepwise manner. |
| Inadequate Blocking | Optimize blocking conditions for your assay. Test different blocking buffers and incubation times to minimize non-specific binding.[11] |
| Cell Stress or Toxicity | High levels of overexpressed protein can be toxic to cells. Monitor cell morphology and viability. Consider using an inducible expression system for better control. |
| Antibody Cross-Reactivity | Validate the specificity of your primary and secondary antibodies. Run controls with isotype-matched antibodies.[11] |
Problem 3: Poor Reproducibility Between Experiments
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | Maintain consistent cell passage number, density, and growth conditions.[12] |
| Variability in Reagent Preparation | Prepare fresh reagents and use consistent pipetting techniques. Aliquot and store reagents properly to avoid degradation.[13] |
| Instrument Variability | Ensure the plate reader or microscope is properly calibrated and settings are consistent between experiments.[14] |
| Inconsistent Incubation Times | Adhere strictly to the incubation times specified in your protocol for all steps.[15] |
Experimental Protocols
Protocol 1: Determining Optimal STRIP1/2 Concentration via Dose-Response Experiment
This protocol outlines a general workflow for optimizing the concentration of exogenously expressed STRIP1 or STRIP2 in a cell-based assay.
-
Cell Seeding: Seed your cells in a multi-well plate (e.g., 96-well or 24-well) at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Prepare a dilution series of your STRIP1 or STRIP2 expression vector. Transfect the cells with this series of DNA concentrations. Be sure to include the following controls:
-
Mock Transfection: Cells treated with the transfection reagent but no DNA.
-
Vector Control: Cells transfected with an empty vector or a vector expressing a non-relevant protein (e.g., GFP).
-
-
Incubation: Incubate the cells for 24-48 hours to allow for protein expression. The optimal time will depend on your expression vector and cell line.
-
Assay Performance: Perform your specific cell-based assay (e.g., luciferase reporter assay, immunofluorescence staining for a downstream marker, or cell migration assay).
-
Data Analysis: Analyze the results for each concentration. At the same time, it is advisable to run a parallel Western blot to correlate the observed activity with the actual expression level of STRIP1/2.
-
Optimal Concentration Selection: The optimal concentration will be the lowest amount of protein that gives a robust and specific signal without causing cellular toxicity or non-specific effects.
Visualizations
Signaling Pathway Diagram
Caption: The STRIPAK complex negatively regulates the Hippo pathway.
Experimental Workflow Diagram
Caption: Workflow for optimizing STRIP1/2 concentration.
References
- 1. STRIP1, a core component of STRIPAK complexes, is essential for normal mesoderm migration in the mouse embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STRIPAK complexes in cell signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. genecards.org [genecards.org]
- 5. Role of the STRIPAK complex and the Hippo pathway in synaptic terminal formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Strip-Hippo Pathway Regulates Synaptic Terminal Formation by Modulating Actin Organization at the Drosophila Neuromuscular Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. On-Cell Western Plate-Based Assay for Targeted Near-Infrared-Labeled Optical Imaging Agent Development: Rec... [protocols.io]
- 13. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. thermofisher.com [thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Managing Protein and Peptide Integrity in Serum
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of biological molecules in serum, with a specific focus on the Striatin-interacting protein family and related peptides.
Clarification on "StRIP16"
Initial research indicates a potential ambiguity in the term "this compound". It is important to distinguish between two possibilities:
-
This compound Peptide: A synthetically developed, bioavailable, double-stapled peptide that acts as an inhibitor by binding to the Rab8a GTPase.[1] As a peptide, it is susceptible to degradation by proteases present in serum.
-
Striatin-Interacting Protein (e.g., STRIP1/STRIP2): These are large, multidomain scaffolding proteins that are core components of the Striatin-interacting phosphatase and kinase (STRIPAK) complex.[2][3] The STRIPAK complex is involved in a multitude of cellular processes, including signaling and development.[2][3] Degradation of these proteins in serum can impact experimental outcomes.
This guide will provide solutions applicable to both scenarios.
Frequently Asked Questions (FAQs)
Q1: My protein/peptide of interest is rapidly degrading in serum samples. What is the primary cause?
Serum and plasma contain a variety of endogenous proteases and peptidases that can degrade proteins and peptides.[4][5] This proteolytic activity can lead to the loss of your target molecule, affecting the accuracy and reproducibility of your experiments. More degradation is typically observed in serum compared to plasma due to the activation of the clotting cascade, which releases additional proteases.[5]
Q2: How can I prevent the degradation of my protein/peptide in serum?
The most effective method is to add a broad-spectrum protease inhibitor cocktail to your serum samples immediately after collection.[5][6][7] These cocktails contain a mixture of inhibitors that target different classes of proteases, including serine, cysteine, aspartic, and metalloproteases.[8] Working at low temperatures (e.g., on ice) and as quickly as possible will also help to minimize proteolytic activity.[7][9]
Q3: Are there different types of protease inhibitor cocktails? Which one should I choose?
Yes, various formulations are available, some specifically optimized for mammalian tissues or blood samples.[6] It is generally recommended to start with a broad-spectrum cocktail.[6] Some cocktails are available as tablets that can be conveniently dissolved in your buffer just before use.[7] For metalloprotease inhibition, ensure the cocktail contains a chelating agent like EDTA.[8]
Q4: Can the choice of anticoagulant in plasma collection affect protein stability?
Yes, the type of anticoagulant used (e.g., EDTA, citrate, heparin) can influence the peptide profiles in plasma, suggesting they have some effect on intrinsic proteolysis.[5] However, for robust protection, the addition of protease inhibitors is still recommended regardless of the anticoagulant used.[5]
Q5: Besides protease inhibitors, are there other strategies to enhance protein stability in solution?
Several factors can influence protein stability. Optimizing the pH of your buffers can be crucial, as the activity of some proteases is pH-dependent.[9][10] For instance, some proteases are less active at a basic pH (pH 9 or greater).[9] Additionally, minimizing exposure to air-liquid and solid-liquid interfaces can reduce physical degradation like aggregation.[10] The addition of surfactants can also help protect against stirring-induced aggregation.[10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Complete loss of protein/peptide signal in serum. | High intrinsic proteolytic activity in the serum sample. | Immediately add a broad-spectrum protease inhibitor cocktail to the serum upon collection.[5][6] Perform all subsequent steps at 4°C to reduce enzymatic activity.[7] |
| Smearing or multiple lower molecular weight bands on a Western blot. | Partial degradation of the target protein by proteases. | Use a fresh protease inhibitor cocktail at the recommended concentration.[7] Ensure thorough mixing of the inhibitor with the serum. Consider a cocktail specifically formulated for mammalian blood samples. |
| Inconsistent results between different serum batches. | Variability in the levels of endogenous proteases in serum from different donors. | Standardize your sample handling protocol. Always add protease inhibitors to all samples immediately after collection. Process samples from different batches under identical conditions. |
| Protein aggregation observed during storage or processing. | Physical instability due to factors like pH, temperature, or exposure to interfaces. | Optimize buffer pH and ionic strength.[10] Minimize freeze-thaw cycles. Consider adding stabilizing agents like glycerol (B35011) or surfactants.[10] Store samples at -80°C for long-term stability. |
Experimental Protocols
Protocol 1: Assessing Protein/Peptide Stability in Serum
This protocol allows for the evaluation of the stability of your protein or peptide of interest in serum over time.
Materials:
-
Your protein/peptide of interest
-
Human serum (freshly collected or properly stored)
-
Broad-spectrum protease inhibitor cocktail
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Method for detecting your protein/peptide (e.g., Western blot, ELISA, Mass Spectrometry)
Procedure:
-
Thaw the human serum on ice.
-
Prepare two sets of serum aliquots. To one set, add the protease inhibitor cocktail at the manufacturer's recommended concentration. Leave the other set untreated as a control.
-
Spike both sets of serum aliquots with a known concentration of your protein/peptide.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot from each set and immediately freeze it at -80°C to stop any further degradation.
-
Once all time points are collected, analyze the samples using your chosen detection method to determine the percentage of intact protein/peptide remaining at each time point.
Protocol 2: Deproteinization of Serum for Small Molecule/Peptide Analysis
For the analysis of small molecules or peptides, it may be necessary to remove larger proteins from the serum.
Materials:
-
Serum sample containing your peptide of interest
-
Deproteinizing agent (e.g., perchloric acid, trichloroacetic acid, acetonitrile, methanol)[11]
-
Centrifuge
-
HPLC system or other analytical instrument
Procedure (using Acetonitrile):
-
To 100 µL of your serum sample, add 200 µL of cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains your deproteinized sample.
-
Analyze the supernatant using your desired method.
Signaling Pathways and Experimental Workflows
STRIPAK Complex Signaling
The Striatin-interacting phosphatase and kinase (STRIPAK) complex is a highly conserved signaling hub that regulates a wide array of cellular processes. Core components include Striatin proteins (STRN, STRN3, STRN4), STRIP1/2, and a catalytic subunit of Protein Phosphatase 2A (PP2A). This complex has been implicated in regulating pathways such as the Hippo pathway, which is crucial for organ size control and tissue homeostasis.
Caption: The STRIPAK complex can negatively regulate the Hippo pathway.
Experimental Workflow for Protein Stability Analysis
The following diagram illustrates a typical workflow for assessing the stability of a protein in serum.
Caption: Workflow for evaluating protein degradation in serum with and without protease inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. string-db.org [string-db.org]
- 3. STRIP2, a member of the striatin-interacting phosphatase and kinase complex, is implicated in lung adenocarcinoma cell growth and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. biocompare.com [biocompare.com]
- 7. researchgate.net [researchgate.net]
- 8. Protease and Phosphatase Inhibitors | Thermo Fisher Scientific - US [thermofisher.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Formulation Strategies to Prevent Protein Degradation - AAPS Newsmagazine [aapsnewsmagazine.org]
- 11. [Chromatography Q & A] Methods to Remove Proteins in Biological Samples | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Technical Support Center: Troubleshooting Non-Specific Binding of StRIP16 in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the non-specific binding of the synthetic peptide StRIP16 in cellular assays.
Introduction to this compound
This compound is a bioavailable, double-stapled peptide analogue of StRIP3 designed to bind to the Rab8a GTPase with a dissociation constant (Kd) of 12.7 μM.[1] It exhibits selectivity for Rab8a over other Rab-GTPases and does not engage with H-Ras or N-Ras.[1] As a synthetic peptide, "non-specific binding" in the context of this compound refers to its interaction with cellular components other than its intended target, Rab8a. This can lead to misleading results in various cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem when using this compound?
Q2: I am observing high background fluorescence in my immunofluorescence experiment with fluorescently-labeled this compound. What are the likely causes?
A2: High background fluorescence can be caused by several factors:
-
Non-specific binding of the peptide: The this compound peptide itself may be binding to various cellular components.
-
Autofluorescence: Some cells and tissues naturally fluoresce.[2][3]
-
Suboptimal antibody concentrations: If using a secondary antibody for detection, its concentration might be too high.
-
Inadequate blocking: The blocking step may not be sufficient to prevent non-specific interactions.[2]
-
Insufficient washing: Washing steps may not be stringent enough to remove unbound peptide or antibodies.
Q3: In my pull-down assay using biotinylated this compound, I am identifying many proteins in my mass spectrometry analysis that are known to be common contaminants. How can I reduce this?
A3: The presence of common contaminants like cytoskeletal and heat shock proteins is a frequent issue in pull-down assays.[4] To reduce this:
-
Pre-clearing the lysate: Incubate your cell lysate with beads alone before adding the this compound-biotin conjugate to remove proteins that non-specifically bind to the beads.[5][6]
-
Optimize washing conditions: Increase the stringency of your wash buffers by adjusting salt and detergent concentrations.[7][8]
-
Use a negative control: A key control is to perform the pull-down with beads that do not have this compound attached.
Troubleshooting Guides
High Background in Immunofluorescence
| Possible Cause | Recommended Solution |
| Non-specific peptide binding | Optimize this compound concentration by titration. Reduce incubation time. |
| Autofluorescence | Use a quenching agent like TrueBlack® or Sudan Black B.[2][9] If possible, use a fluorophore in a spectral range that avoids the autofluorescence.[10] |
| Inadequate blocking | Increase blocking time or try a different blocking agent (e.g., BSA, normal serum).[2][10] |
| Insufficient washing | Increase the number and duration of wash steps. Add a mild detergent like Tween-20 to the wash buffer.[8] |
Non-Specific Binding in Pull-Down Assays
| Possible Cause | Recommended Solution |
| Proteins binding to beads | Pre-clear the lysate by incubating it with beads before adding the this compound probe.[5][6] |
| Weak, non-specific protein interactions | Increase the stringency of the wash buffer by increasing salt (e.g., up to 1 M NaCl) and/or detergent (e.g., up to 1% Tween-20) concentrations.[8] |
| Too much protein lysate | Titrate the amount of lysate used to find the optimal balance between specific and non-specific binding.[8] |
| Contamination from tube walls | In the final wash step, transfer the beads to a new microcentrifuge tube to avoid carryover of proteins stuck to the original tube.[8] |
Experimental Protocols
Protocol 1: Immunofluorescence with Fluorescently-Labeled this compound
-
Cell Culture and Treatment: Plate cells on coverslips and culture overnight. Treat with fluorescently-labeled this compound at a pre-determined optimal concentration and incubate for the desired time.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature to reduce non-specific binding.[9]
-
(Optional) Primary and Secondary Antibody Incubation: If co-staining for other proteins, incubate with the primary antibody, wash, and then incubate with a fluorescently-labeled secondary antibody.
-
Washing: Wash coverslips three times for 5 minutes each with PBS containing 0.05% Tween-20.
-
Mounting: Mount coverslips on microscope slides using a mounting medium, preferably with an anti-fade reagent.
-
Imaging: Visualize using a fluorescence microscope.
Protocol 2: Pull-Down Assay with Biotinylated this compound
-
Cell Lysis: Lyse cells in a suitable lysis buffer containing protease inhibitors.
-
Lysate Pre-clearing: Add streptavidin-coated beads to the cell lysate and incubate for 1 hour at 4°C with rotation to remove proteins that non-specifically bind to the beads.
-
Binding: Pellet the beads and transfer the supernatant (pre-cleared lysate) to a new tube. Add biotinylated this compound and incubate for 2-4 hours at 4°C with rotation.
-
Capture: Add fresh streptavidin-coated beads to the lysate-StRIP16 mixture and incubate for 1 hour at 4°C with rotation.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with a stringent wash buffer (e.g., TBS with 500 mM NaCl and 0.1% NP-40) to remove non-specifically bound proteins.[8] For the final wash, transfer the beads to a new tube.[8]
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., by boiling in SDS-PAGE sample buffer).
-
Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.
Visualizations
Caption: Workflow for immunofluorescence with this compound.
Caption: Troubleshooting logic for non-specific binding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biotium.com [biotium.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Removal of nonspecific binding proteins from cell and tissue extracts using 2-aminobenzimidazole-tethered affinity resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. ohri.ca [ohri.ca]
- 7. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 8. benchchem.com [benchchem.com]
- 9. Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amplification and Background Reduction Techniques | FluoroFinder [fluorofinder.com]
Technical Support Center: StRIP16 In Vivo Stability
Welcome to the technical support center for StRIP16. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the in vivo stability of the this compound peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary characteristic?
This compound is a bioavailable, double-stapled peptide analogue of StRIP3. Its primary known function is to bind to the Rab8a GTPase with a dissociation constant (Kd) of 12.7 μM.[1] The double-stapled nature of the peptide is designed to confer improved structural rigidity and resistance to proteolytic degradation compared to its linear counterpart.
Q2: What are the common challenges encountered with the in vivo stability of peptides like this compound?
Even with stabilizing modifications like hydrocarbon stapling, peptides can face several in vivo stability challenges:
-
Proteolytic Degradation: While more resistant, stapled peptides are not entirely immune to proteases, which are abundant in biological systems.
-
Aggregation: Peptides, particularly at high concentrations, can be prone to aggregation, which can lead to reduced bioavailability and potential immunogenicity.[2]
-
Renal Clearance: The relatively small size of peptides can lead to rapid clearance from circulation via the kidneys.[3]
-
Off-Target Binding: Non-specific binding to other proteins or tissues can reduce the effective concentration of the peptide at its intended target.
Q3: How can I assess the in vivo stability of my this compound preparation?
In vivo stability is typically assessed by measuring the concentration of the intact peptide in plasma or tissue homogenates over time after administration to an animal model. This is often done using techniques like liquid chromatography-mass spectrometry (LC-MS) to separate the intact peptide from any degradation products.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Rapid clearance of this compound in vivo | 1. High rate of renal filtration due to small size.2. Rapid proteolytic degradation. | 1. PEGylation: Conjugating polyethylene (B3416737) glycol (PEG) to the peptide can increase its hydrodynamic radius, thus reducing renal clearance.[3]2. Amino Acid Substitution: Introduce non-natural amino acids or D-amino acids at potential cleavage sites to enhance resistance to proteases.[4] |
| Low bioavailability after oral administration | 1. Degradation by gastric and intestinal proteases.2. Poor absorption across the intestinal epithelium. | 1. Formulation: Encapsulate this compound in a protective vehicle like liposomes or nanoparticles.2. Permeation Enhancers: Co-administer with agents that transiently increase intestinal permeability. |
| High inter-subject variability in pharmacokinetic profiles | 1. Differences in metabolic rates between individual animals.2. Inconsistent administration (e.g., subcutaneous injection depth). | 1. Increase Sample Size: Use a larger cohort of animals to obtain more robust pharmacokinetic data.2. Refine Administration Technique: Ensure consistent and precise delivery of the peptide. |
| Evidence of this compound aggregation in formulation or in vivo | 1. High peptide concentration.2. Suboptimal buffer conditions (pH, ionic strength).3. Exposure of hydrophobic residues. | 1. Formulation Optimization: Screen different buffer compositions and excipients (e.g., surfactants) to improve solubility.[5]2. Sequence Modification: If structural data is available, identify and modify hydrophobic patches on the peptide surface that may be prone to aggregation.[6] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Mouse Plasma Ex Vivo
Objective: To determine the rate of this compound degradation in plasma as an initial screen for proteolytic susceptibility.
Materials:
-
This compound peptide
-
Freshly collected mouse plasma (with anticoagulant, e.g., EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Incubator at 37°C
-
Acetonitrile (B52724) with 0.1% formic acid (for protein precipitation)
-
Centrifuge
-
LC-MS system
Procedure:
-
Prepare a stock solution of this compound in PBS.
-
Spike the this compound stock solution into pre-warmed mouse plasma to a final concentration of 10 µM.
-
Immediately take a time point zero (T=0) aliquot and quench it by adding 3 volumes of cold acetonitrile with 0.1% formic acid.
-
Incubate the remaining plasma sample at 37°C.
-
Collect aliquots at various time points (e.g., 15, 30, 60, 120, 240 minutes). Quench each aliquot immediately as in step 3.
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS analysis.
-
Analyze the samples by LC-MS to quantify the amount of intact this compound remaining at each time point.
-
Calculate the half-life (t½) of this compound in plasma.
Protocol 2: In Vivo Pharmacokinetic Study of this compound in Mice
Objective: To determine the pharmacokinetic profile and in vivo half-life of this compound.
Materials:
-
This compound peptide formulated in a sterile, biocompatible vehicle (e.g., saline)
-
Laboratory mice (e.g., C57BL/6)
-
Administration equipment (e.g., syringes for intravenous injection)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)
-
LC-MS system
Procedure:
-
Acclimate mice to the experimental conditions.
-
Administer a single dose of this compound to the mice via the desired route (e.g., intravenous bolus injection).
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240, 480 minutes) post-administration.
-
Process the blood samples to obtain plasma by centrifugation.
-
Extract this compound from the plasma samples using protein precipitation (as described in Protocol 1) or solid-phase extraction.
-
Quantify the concentration of this compound in each plasma sample using a validated LC-MS method.
-
Plot the plasma concentration of this compound versus time and use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Strategies to enhance peptide stability.
Caption: Potential in vivo degradation pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Engineering Strategies to Overcome the Stability–Function Trade-Off in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellgs.com [cellgs.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of polysorbates - An underestimated degradation pathway? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. susupport.com [susupport.com]
Technical Support Center: TRIM16-Mediated Apoptosis in Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the effects of Tripartite Motif-Containing Protein 16 (TRIM16) on cell viability and apoptosis. The information is tailored for scientists and drug development professionals working with in vitro cell line models.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of TRIM16 overexpression on cancer cell lines?
A1: Overexpression of TRIM16 has been shown to induce apoptosis in several human cancer cell lines, including breast cancer (MCF7) and neuroblastoma (BE(2)-C) cells.[1][2][3] This pro-apoptotic effect is significantly reduced in non-malignant cell lines like HEK293.[1][2][3] Therefore, a decrease in cell viability and an increase in apoptotic markers are the expected outcomes in susceptible cancer cells.
Q2: What is the underlying mechanism of TRIM16-induced apoptosis?
A2: TRIM16 induces apoptosis primarily through the activation of caspase-2.[1][2] Research has demonstrated that TRIM16 can directly interact with and upregulate the protein levels of procaspase-2, leading to increased caspase-2 activity.[1][2] This activation of an initiator caspase subsequently triggers the downstream apoptotic cascade.
Q3: My non-cancerous cell line is also showing signs of toxicity after TRIM16 overexpression. What could be the reason?
A3: While studies show that non-malignant cells like HEK293 are less sensitive to TRIM16 overexpression, high, non-physiological levels of any protein can lead to cellular stress and potential toxicity.[1][2][3] Consider the following:
-
Expression Level: Verify the expression level of TRIM16 via Western blot. Use a titration of your expression vector to find the optimal concentration that induces apoptosis in cancer cells without significant off-target effects in control cells.
-
Cell Line Health: Ensure your control cell line is healthy and not compromised, as stressed cells can be more susceptible to apoptosis.
-
Transfection Reagent Toxicity: The transfection method itself can cause cell death. Include a control with the transfection reagent alone to assess its specific toxicity.
Q4: I am not observing any significant increase in apoptosis in my cancer cell line after TRIM16 transfection. What should I check?
A4: Several factors could contribute to this observation:
-
Transfection Efficiency: Confirm successful transfection and TRIM16 expression using a positive control (e.g., a fluorescent reporter) and Western blot analysis of TRIM16 levels.
-
Cell Line Specificity: The pro-apoptotic effect of TRIM16 may be cell-type dependent. The published effects were observed in MCF7 and BE(2)-C cells.[1][2][3] Your cell line of interest may have different intrinsic sensitivities or express different levels of interacting partners.
-
Assay Timing: Apoptosis is a dynamic process. The time point at which you are assessing apoptosis might be too early or too late. Perform a time-course experiment (e.g., 24, 48, 72 hours post-transfection) to identify the optimal window for detecting apoptosis.
-
Caspase-2 Status: The cell line might have low endogenous levels of caspase-2 or mutations in the caspase-2 gene, which would render it resistant to TRIM16-mediated apoptosis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability assay results. | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and accurate cell counting before seeding. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, or fill them with media to maintain humidity. | |
| Contamination. | Regularly check for microbial contamination and practice sterile cell culture techniques. | |
| Low signal in apoptosis assays (e.g., Annexin V, Caspase activity). | Suboptimal assay timing. | Perform a time-course experiment to determine the peak of the apoptotic response. |
| Insufficient TRIM16 expression. | Optimize transfection conditions and verify TRIM16 overexpression by Western blot. | |
| Incorrect assay procedure. | Carefully review the manufacturer's protocol for the apoptosis detection kit. | |
| Unexpected cell morphology after transfection. | Cytotoxicity of the transfection reagent. | Use a lower concentration of the transfection reagent or try a different transfection method (e.g., electroporation, lentiviral transduction). |
| High levels of TRIM16 expression causing cellular stress. | Reduce the amount of plasmid DNA used for transfection. |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Transfection: Transfect cells with a TRIM16 expression vector or an empty vector control using a suitable transfection reagent.
-
Incubation: Incubate the cells for 24-72 hours post-transfection.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the empty vector control.
Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Culture and Transfection: Culture and transfect cells with the TRIM16 expression vector or empty vector control in 6-well plates.
-
Cell Harvesting: After the desired incubation period (e.g., 48 hours), harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Quantitative Data Summary
Table 1: Effect of TRIM16 Overexpression on Apoptosis in Different Cell Lines
| Cell Line | Cell Type | % Apoptotic Cells (Control) | % Apoptotic Cells (TRIM16 Overexpression) | Fold Change in Apoptosis | Reference |
| MCF7 | Breast Cancer | ~5% | ~25% | ~5.0 | [1] |
| BE(2)-C | Neuroblastoma | ~8% | ~30% | ~3.75 | [1] |
| HEK293 | Non-malignant | ~4% | ~6% | ~1.5 | [1] |
*Data are approximate values derived from published findings for illustrative purposes.
Table 2: Effect of TRIM16 Overexpression on Caspase-2 Activity
| Cell Line | Caspase-2 Activity (Control) | Caspase-2 Activity (TRIM16 Overexpression) | Fold Change in Activity | Reference |
| MCF7 | Baseline | Significant Increase | Not Quantified | [2] |
| BE(2)-C | Baseline | Significant Increase | Not Quantified | [2] |
Visualizations
References
Technical Support Center: In Vivo Delivery of Stapled Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo delivery of stapled peptides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Poor Bioavailability and Rapid Clearance
Question 1: My stapled peptide shows excellent in vitro activity but has a very short half-life in vivo. What are the likely causes and how can I improve its stability?
Answer: A short in vivo half-life is a common challenge, often attributed to enzymatic degradation and/or rapid renal clearance. While stapling significantly enhances proteolytic resistance compared to linear peptides, it doesn't confer complete immunity.
Troubleshooting Steps:
-
Assess Proteolytic Stability:
-
Problem: The peptide may be susceptible to degradation at sites distant from the staple. The helical structure enforced by the staple can hide some amide bonds, but exposed termini or flexible regions remain vulnerable.[1][2][3][4]
-
Solution: Conduct a proteolytic stability assay using relevant biological fluids (e.g., human serum, plasma). This will help identify the extent of degradation.
-
M-Modification Strategies:
-
N-terminal acetylation and C-terminal amidation: These modifications can block exopeptidase activity.[1]
-
Incorporate D-amino acids: Replacing L-amino acids with their D-enantiomers at strategic positions can hinder protease recognition.[1]
-
Double or triple stapling: For longer peptides, introducing additional staples can further rigidify the structure and shield more of the peptide backbone from proteases.[2][5]
-
-
-
Evaluate Renal Clearance:
-
Problem: Small molecules, including many stapled peptides, are often rapidly cleared by the kidneys.
-
Solution: Increase the hydrodynamic radius of the peptide.
-
Modification Strategies:
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains can increase the size of the peptide, reducing renal filtration and prolonging circulation time.[6]
-
Fatty Acid Conjugation: Acylating the peptide with a long-chain fatty acid can promote binding to serum albumin, which acts as a carrier and reduces clearance.[6]
-
-
Category 2: Low Cellular Permeability and Target Engagement
Question 2: My stapled peptide is stable in vivo, but I'm not observing the expected biological effect. How can I determine if it's reaching its intracellular target?
Answer: Limited cell permeability is a major obstacle for many stapled peptides.[7][8] Even if stable in circulation, a lack of cellular uptake will prevent engagement with intracellular targets.
Troubleshooting Steps:
-
Quantify Cellular Uptake:
-
Problem: The intrinsic physicochemical properties of the peptide may not be optimal for crossing the cell membrane.
-
Solution: Directly measure the amount of peptide that enters the target cells.
-
Experimental Approach: Synthesize a fluorescently labeled version of your stapled peptide (e.g., with FITC or a similar dye). Incubate this with your target cells and use techniques like flow cytometry or confocal microscopy to quantify and visualize cellular uptake.[9][10]
-
-
Optimize Physicochemical Properties:
-
Problem: Cellular uptake is a complex process influenced by a delicate balance of hydrophobicity, charge, and helicity.[7][9][11]
-
Solution: Systematically modify the peptide sequence and staple to improve these properties.
-
Increase Positive Charge: Judiciously adding cationic residues like arginine can enhance interactions with the negatively charged cell membrane, but excessive positive charge can lead to toxicity.[7][11][12]
-
Tune Hydrophobicity: A certain degree of hydrophobicity is necessary for membrane translocation, but excessive lipophilicity can lead to poor solubility and aggregation.[11][13] There is a clear correlation between lipophilicity and cell permeability.[11][13]
-
Staple Position and Type: The location and chemical nature of the staple can influence the overall shape and amphipathicity of the helix, which in turn affects cell entry.[9][14]
-
-
-
Utilize Delivery Vectors:
-
Problem: If optimizing the peptide itself is insufficient, conjugation to a carrier molecule can facilitate entry.
-
Solution: Attach a cell-penetrating peptide (CPP).
-
Strategy: Conjugating your stapled peptide to a known CPP, such as a cyclic CPP, can significantly enhance its cellular uptake.[7][8][15] This can be a more general method to improve cytosolic entry for peptides that are otherwise impermeable.[7]
-
Category 3: Off-Target Effects and Toxicity
Question 3: My stapled peptide is showing cellular activity, but I suspect it might be due to off-target toxicity. How can I verify on-target engagement and rule out non-specific effects?
Answer: Off-target toxicity, particularly membrane lysis, is a common issue with stapled peptides, especially those designed with high positive charge or hydrophobicity to enhance cell permeability.[7][11] This can lead to false-positive results in cell-based assays.
Troubleshooting Steps:
-
Assess Membrane Integrity:
-
Problem: The peptide may be disrupting the cell membrane, leading to cell death that is independent of its intended target.
-
Solution: Perform a lactate (B86563) dehydrogenase (LDH) release assay. LDH is a cytosolic enzyme that is released into the culture medium upon membrane damage. An increase in LDH activity indicates membrane lysis.
-
-
Use Control Peptides:
-
Problem: It can be difficult to distinguish between on-target and off-target effects with a single active compound.
-
Solution: Synthesize and test appropriate negative controls.
-
Scrambled Peptide: A peptide with the same amino acid composition but a randomized sequence.
-
Enantiomeric Peptide: A peptide composed of D-amino acids.
-
Binding-Deficient Mutant: A version of your peptide with mutations in the key residues required for target binding. These controls should ideally not show the same cellular activity if the effect of your primary peptide is on-target.
-
-
-
Direct Target Engagement Assays:
-
Problem: Cellular activity alone does not confirm that the peptide is binding to its intended target within the cell.
-
Solution: Use techniques that directly measure target binding in a cellular context.
-
Experimental Approach: Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement.[16] This assay measures the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature of your target protein in the presence of your stapled peptide provides strong evidence of direct binding.[16]
-
Quantitative Data Summary
Table 1: Comparison of In Vivo Half-Life for Different Stapled Peptide Modifications
| Peptide Modification | Example | Unmodified Half-Life | Modified Half-Life | Fold Improvement | Reference |
| Double Stapling | MPER Peptide | ~10 min | ~11.7 hours | ~70x | [5] |
| PEGylation | Generic Peptide | Minutes | Hours | Variable | [6] |
| Fatty Acid Acylation | Generic Peptide | Minutes | Hours | Variable | [6] |
Table 2: Impact of CPP Conjugation on Cellular Uptake
| Stapled Peptide | CPP Conjugation | Cellular Uptake (% of control) | Reference |
| MDM2/p53 Inhibitor | None | Low/Impermeable | [7][15] |
| MDM2/p53 Inhibitor | Cyclic CPP | Significantly Enhanced | [7][15] |
| β-catenin/TCF Inhibitor | None | Low/Impermeable | [7][15] |
| β-catenin/TCF Inhibitor | Cyclic CPP | Significantly Enhanced | [7][15] |
Key Experimental Protocols
Protocol 1: Serum Stability Assay
Objective: To determine the proteolytic stability of a stapled peptide in human serum.
Methodology:
-
Preparation: Prepare a stock solution of the stapled peptide in an appropriate solvent (e.g., DMSO).
-
Incubation: Dilute the peptide stock to a final concentration of 10 µM in 90% human serum. Incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the serum-peptide mixture.
-
Protein Precipitation: Quench the reaction and precipitate serum proteins by adding three volumes of ice-cold acetonitrile.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant containing the remaining peptide by LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Quantification: Quantify the peak area of the intact peptide at each time point and normalize to the t=0 time point.
-
Half-Life Calculation: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½).
Protocol 2: Cellular Uptake Assay using Flow Cytometry
Objective: To quantify the cellular uptake of a fluorescently labeled stapled peptide.
Methodology:
-
Peptide Labeling: Synthesize the stapled peptide with a fluorescent tag (e.g., FITC) at a position that does not interfere with its activity.
-
Cell Culture: Plate the target cells in a multi-well plate and allow them to adhere overnight.
-
Incubation: Treat the cells with varying concentrations of the fluorescently labeled peptide for a defined period (e.g., 4 hours) at 37°C. Include an untreated control.
-
Washing: Wash the cells three times with cold PBS to remove any peptide that is not internalized.
-
Cell Detachment: Detach the cells using a non-enzymatic cell dissociation solution.
-
Flow Cytometry: Analyze the cell suspension using a flow cytometer. Measure the mean fluorescence intensity of the cell population for each treatment condition.
-
Data Analysis: Compare the mean fluorescence intensity of the treated cells to the untreated control to quantify the extent of cellular uptake.
Visualizations
Caption: Mechanism of peptide stapling for enhanced proteolytic stability.
Caption: Troubleshooting workflow for poor in vivo stapled peptide efficacy.
References
- 1. mdpi.com [mdpi.com]
- 2. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qyaobio.com [qyaobio.com]
- 4. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stapled HIV-1 Peptides Recapitulate Antigenic Structures and Engage Broadly Neutralizing Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 7. Enhancing the Cell-Permeability of Stapled Peptides with a Cyclic Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Towards understanding cell penetration by stapled peptides - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Design-rules for stapled peptides with in vivo activity and their application to Mdm2/X antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging Methods and Design Principles for Cell-Penetrant Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. explorationpub.com [explorationpub.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scienceopen.com [scienceopen.com]
Validation & Comparative
Validating STRIP16-Mediated Inhibition of Rab8a: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of STRIP16, a stapled peptide inhibitor of the Rab8a GTPase, with an alternative inhibitory strategy: targeting the upstream Guanine Nucleotide Exchange Factors (GEFs) that activate Rab8a. This document offers an objective comparison of their mechanisms and outlines experimental protocols to validate their efficacy.
Introduction to Rab8a Inhibition
Rab8a, a member of the Ras superfamily of small GTPases, is a key regulator of vesicular trafficking, particularly in exocytic pathways from the trans-Golgi network and recycling endosomes to the plasma membrane. Its activity is critical for processes such as ciliogenesis, cell polarization, and cytokine secretion. Dysregulation of Rab8a function has been implicated in various diseases, including cancer and inflammatory disorders. Consequently, Rab8a has emerged as a promising target for therapeutic intervention. Inhibition of Rab8a can be achieved directly, by preventing its interaction with downstream effectors, or indirectly, by blocking its activation by GEFs.
Comparative Analysis of Rab8a Inhibition Strategies
This section compares two distinct approaches to inhibit Rab8a function: the direct inhibition of Rab8a-effector interaction by this compound and the indirect inhibition of Rab8a activation by targeting its GEFs, such as GRAB and Rabin8.
Table 1: Comparison of Rab8a Inhibition Strategies
| Feature | This compound (Direct Rab8a Inhibitor) | GEF Inhibition (Indirect Rab8a Inhibition) |
| Mechanism of Action | Binds directly to GTP-bound (active) Rab8a, sterically hindering its interaction with downstream effector proteins.[1] | Prevents the exchange of GDP for GTP on Rab8a, thus maintaining Rab8a in an inactive state. |
| Target | Rab8a protein | Guanine Nucleotide Exchange Factors (e.g., GRAB, Rabin8).[2][3] |
| Specificity | This compound is a bioavailable analog of StRIP3, a stapled peptide that selectively binds to activated Rab8a.[1] | Specificity depends on the inhibitor developed for a particular GEF. GRAB and Rabin8 are known GEFs for Rab8a.[2][3] |
| Reported Potency | This compound binds to Rab8a with a dissociation constant (Kd) of 12.7 μM. | Potency would be measured by the IC50 of the GEF inhibitor. Currently, specific small molecule inhibitors for GRAB or Rabin8 are not well-documented in publicly available literature. |
| Validation Approach | In vitro binding assays, effector pull-down assays, and cellular assays measuring downstream Rab8a-dependent processes. | GEF activity assays, Rab8a activation assays (GTP pull-down), and cellular functional assays. |
Signaling Pathways and Inhibition Mechanisms
The following diagrams illustrate the Rab8a signaling pathway and the points of intervention for this compound and GEF inhibitors.
Figure 1. Rab8a signaling pathway, illustrating the cycle between the inactive GDP-bound and active GTP-bound states, regulated by GEFs and GAPs, and subsequent downstream effector engagement.
Figure 2. Mechanisms of Rab8a inhibition. This compound directly binds to active Rab8a, preventing effector interaction. GEF inhibitors block the activation of Rab8a from its GDP-bound state.
Experimental Protocols for Validating Rab8a Inhibition
This section provides detailed methodologies for key experiments to validate the inhibition of Rab8a by this compound or other inhibitors.
Experimental Workflow
Figure 3. A generalized experimental workflow for validating a putative Rab8a inhibitor, progressing from in vitro biochemical assays to cellular functional assays.
In Vitro Rab8a-Effector Interaction Assay (Pull-Down)
Objective: To determine if an inhibitor (e.g., this compound) can block the interaction between active Rab8a and its effector proteins.
Materials:
-
Recombinant purified GST-tagged Rab8a effector (e.g., RBD of ACAP4)
-
Recombinant purified His-tagged Rab8a
-
Glutathione-sepharose beads
-
GTPγS (non-hydrolyzable GTP analog) and GDP
-
Test inhibitor (e.g., this compound)
-
Lysis/Binding Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% Triton X-100, 1 mM DTT, protease inhibitors)
-
Wash Buffer (Lysis/Binding Buffer without Triton X-100)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Protocol:
-
Activate Rab8a: Incubate purified His-Rab8a with 10 mM EDTA and 100 μM GTPγS (for active state) or 1 mM GDP (for inactive state) at 30°C for 30 minutes. Stop the reaction by adding 20 mM MgCl2.
-
Prepare Effector Beads: Incubate GST-effector with glutathione-sepharose beads in Lysis/Binding Buffer at 4°C for 1 hour with gentle rotation.
-
Wash Beads: Wash the beads three times with Wash Buffer to remove unbound GST-effector.
-
Inhibitor Treatment: Incubate the activated His-Rab8a-GTPγS with varying concentrations of the test inhibitor (e.g., this compound) at room temperature for 30 minutes.
-
Pull-Down: Add the Rab8a-inhibitor mixture to the effector-bound beads and incubate at 4°C for 1-2 hours with gentle rotation.
-
Wash: Wash the beads three times with ice-cold Wash Buffer to remove non-specific binding.
-
Elution and Analysis: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. Analyze the eluates by SDS-PAGE and Western blotting using an anti-His antibody to detect Rab8a. A decrease in the amount of pulled-down Rab8a in the presence of the inhibitor indicates successful inhibition of the interaction.
Cellular Rab8a Activation Assay (GTP Pull-Down)
Objective: To measure the levels of active, GTP-bound Rab8a in cells treated with a putative inhibitor. This is particularly relevant for validating GEF inhibitors.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293T)
-
Test inhibitor (e.g., a GEF inhibitor)
-
Stimulus for Rab8a activation (if necessary, e.g., growth factors)
-
GST-tagged Rab8a effector binding domain (e.g., GST-ACAP4-RBD) immobilized on beads
-
Cell Lysis Buffer (as above)
-
Antibody against Rab8a
Protocol:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test inhibitor at various concentrations for a specified time. If required, stimulate the cells to induce Rab8a activation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold Lysis Buffer.
-
Clarify Lysate: Centrifuge the lysates at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Input Control: Collect a small aliquot of the supernatant as an input control to determine the total amount of Rab8a.
-
Pull-Down: Incubate the remaining clarified lysate with the GST-effector-bound beads at 4°C for 1 hour with gentle rotation.
-
Wash: Wash the beads three times with ice-cold Lysis Buffer.
-
Elution and Analysis: Elute the bound proteins with SDS-PAGE sample buffer. Analyze the eluates and the input controls by SDS-PAGE and Western blotting using an anti-Rab8a antibody. A decrease in the amount of pulled-down Rab8a relative to the total Rab8a in the input indicates inhibition of Rab8a activation.
Conclusion
Validating the inhibition of Rab8a is a multi-step process that requires both in vitro and cellular assays. This compound represents a promising direct inhibitor of Rab8a by disrupting its interaction with downstream effectors. An alternative, yet less explored, strategy is the inhibition of Rab8a's activating GEFs. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the efficacy of these and other novel Rab8a inhibitors, ultimately aiding in the development of new therapeutic agents for Rab8a-associated diseases.
References
StRIP16 vs. Small Molecule Inhibitors of Rab8a: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the modulation of Rab8a, a key regulator of intracellular vesicular trafficking, presents a compelling therapeutic target. This guide provides an objective comparison of two distinct inhibitory modalities: the stapled peptide StRIP16 and emerging small molecule inhibitors. We present a comprehensive analysis of their performance, supported by experimental data and detailed methodologies, to facilitate informed decisions in the pursuit of novel Rab8a-targeted therapeutics.
Introduction to Rab8a and its Inhibition
Rab8a is a member of the Ras superfamily of small GTPases that plays a crucial role in regulating a variety of cellular processes, including polarized vesicular trafficking, ciliogenesis, and neurotransmitter release.[1] Its activity is tightly controlled by a cycle of GTP binding (active state) and hydrolysis (inactive state). Dysregulation of Rab8a function has been implicated in various diseases, making it an attractive target for therapeutic intervention. Inhibition of Rab8a can be achieved through different strategies, including the use of peptide-based inhibitors that disrupt protein-protein interactions and small molecules that interfere with nucleotide binding or other essential functions.
Performance Comparison: this compound vs. Small Molecule Inhibitors
This section provides a quantitative comparison of the performance of this compound and a representative pan-GTPase small molecule inhibitor, CID-1067700.
| Inhibitor Class | Specific Example | Target | Binding Affinity/Potency | Selectivity | Mechanism of Action |
| Stapled Peptide | This compound | Rab8a | Kd = 12.7 μM | Shows selectivity for Rab8a over other Rab GTPases (e.g., ~10-fold vs. Rab1b, Rab9a; >50-fold vs. H-Ras, N-Ras) | Binds to Rab8a, likely disrupting effector protein interactions. |
| Small Molecule | CID-1067700 (ML282) | Pan-GTPase | Ki = 13 nM (for Rab7) | Pan-inhibitor of Ras-related GTPases; inhibits Rab2 and Rab7.[2][3][4] | Competitive inhibitor of nucleotide binding.[2][5][6] |
Detailed Experimental Protocols
Reproducible and robust experimental protocols are fundamental for the accurate assessment of Rab8a inhibitors. Below are detailed methodologies for key assays cited in this guide.
Rab8a Binding Affinity Assay (for this compound)
This protocol describes a method to determine the binding affinity of a peptide inhibitor to Rab8a, such as a fluorescence polarization assay.
Principle: Fluorescence polarization (FP) measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner. A small fluorescently labeled peptide derived from a Rab8a-interacting protein will have a low FP value. Upon binding to the larger Rab8a protein, the complex will tumble slower, resulting in a higher FP value. An unlabeled inhibitor competing for the same binding site will displace the fluorescent peptide, causing a decrease in the FP signal.[7][8][9][10][11]
Materials:
-
Purified recombinant Rab8a protein
-
Fluorescently labeled peptide tracer (e.g., derived from a known Rab8a effector)
-
This compound or other unlabeled peptide inhibitors
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a serial dilution of the unlabeled inhibitor (this compound) in assay buffer.
-
Mix the fluorescently labeled peptide tracer (at a fixed concentration, typically at its Kd for Rab8a) with the serially diluted inhibitor in the wells of a microplate.
-
Add purified Rab8a protein to each well to initiate the binding reaction. The final concentration of Rab8a should be optimized to give a significant FP signal window.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Plot the FP values against the logarithm of the inhibitor concentration and fit the data to a suitable binding model to determine the IC50 value. The Kd can then be calculated using the Cheng-Prusoff equation.
GTPase Activity Assay (for Small Molecule Inhibitors)
This protocol outlines a method to assess the ability of a small molecule to inhibit the GTPase activity of Rab8a, for example, using a luminescence-based GTPase-Glo™ assay.
Principle: The GTPase-Glo™ assay measures the amount of GDP remaining after a GTPase reaction. The amount of GDP is detected in a subsequent reaction that converts the GDP to ATP, which is then used by a luciferase to generate a light signal that is proportional to the amount of GDP. An inhibitor of GTPase activity will result in less GTP hydrolysis and therefore a lower luminescent signal.[12]
Materials:
-
Purified recombinant Rab8a protein
-
GTPase-Glo™ Reagent (Promega)
-
GTP solution
-
Small molecule inhibitor (e.g., CID-1067700)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 2 mM MgCl2, 10% glycerol)
-
Luminometer
Procedure:
-
Set up the GTPase reaction by mixing Rab8a protein, GTP, and the small molecule inhibitor at various concentrations in a microplate.
-
Incubate the reaction at room temperature for a defined period (e.g., 60-120 minutes) to allow for GTP hydrolysis.
-
Add the GTPase-Glo™ Reagent to each well to stop the GTPase reaction and initiate the GDP detection reaction.
-
Incubate for 30 minutes at room temperature.
-
Add the Detection Reagent and incubate for 5-10 minutes.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes a method to confirm that a small molecule inhibitor directly binds to Rab8a within a cellular context.
Principle: CETSA is based on the principle that ligand binding can stabilize a target protein against thermal denaturation. Cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified. An effective inhibitor will increase the thermal stability of its target protein, resulting in more soluble protein at higher temperatures compared to untreated cells.[13][14][15][16][17]
Materials:
-
Cultured cells expressing Rab8a
-
Small molecule inhibitor
-
Cell lysis buffer
-
PCR tubes or 96-well plates
-
Thermal cycler or heating block
-
Equipment for protein quantification (e.g., Western blot apparatus, mass spectrometer)
-
Antibody against Rab8a
Procedure:
-
Treat cultured cells with the small molecule inhibitor or vehicle control for a specified time.
-
Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separate the soluble fraction from the precipitated, denatured proteins by centrifugation.
-
Quantify the amount of soluble Rab8a in the supernatant using Western blotting or mass spectrometry.
-
Plot the amount of soluble Rab8a as a function of temperature for both treated and untreated samples to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways involving Rab8a and a typical experimental workflow for inhibitor screening.
Caption: Rab8a signaling pathway in response to TLR4 activation.
Caption: Rab8a in insulin-stimulated GLUT4 translocation.
Caption: A typical workflow for Rab8a inhibitor screening.
Conclusion
Both stapled peptides and small molecule inhibitors offer promising avenues for the therapeutic targeting of Rab8a. This compound demonstrates the potential of peptide-based approaches to achieve selectivity for specific Rab GTPases, which can be advantageous for minimizing off-target effects. Small molecule inhibitors, such as the pan-GTPase inhibitor CID-1067700, provide a different strategy by targeting the highly conserved nucleotide-binding pocket, which may offer broader applicability across multiple Rab proteins.
The choice between these modalities will depend on the specific therapeutic goals and the desired pharmacological profile. Further research is needed to develop more potent and selective small molecule inhibitors of Rab8a to enable a more direct and comprehensive comparison with peptide-based inhibitors like this compound. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to advance the development of novel Rab8a-targeted therapies.
References
- 1. tgrbiosciences.com [tgrbiosciences.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CID-1067700 is a Ras GTPases pan-Inhibitor with High Efficacy Towards Rab7 | MedChemExpress [medchemexpress.eu]
- 5. A Pan-GTPase Inhibitor as a Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence Polarization-Based Bioassays: New Horizons [mdpi.com]
- 9. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. youtube.com [youtube.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Unveiling the Better Approach: A Comparative Guide to StRIP16 Efficacy Versus Rab8a Knockdown
A Head-to-Head Analysis of Chemical Inhibition and Genetic Silencing of the Key Cellular Regulator, Rab8a, for Researchers, Scientists, and Drug Development Professionals.
In the intricate world of cellular signaling, the small GTPase Rab8a has emerged as a critical regulator of vesicular trafficking, playing a pivotal role in processes ranging from insulin (B600854) signaling to ciliogenesis. Consequently, modulating its function is of significant interest for both basic research and therapeutic development. Two primary strategies have emerged to achieve this: chemical inhibition, exemplified by the stapled peptide StRIP16, and genetic knockdown through techniques like RNA interference (siRNA) and CRISPR-Cas9. This guide provides a comprehensive and objective comparison of the efficacy of this compound with Rab8a knockdown, supported by experimental data and detailed methodologies, to empower researchers in selecting the optimal approach for their specific needs.
At a Glance: this compound vs. Rab8a Knockdown
| Feature | This compound (Chemical Inhibition) | Rab8a Knockdown (siRNA/CRISPR) |
| Mechanism of Action | Binds to Rab8a GTPase, inhibiting its function. | Reduces or eliminates the expression of the Rab8a protein. |
| Speed of Onset | Rapid, typically within minutes to hours. | Slower, requiring hours to days for protein depletion. |
| Reversibility | Reversible upon removal of the compound. | siRNA: Transient and reversible. CRISPR: Permanent and irreversible. |
| Specificity | Can have off-target effects on other Rab GTPases. | High specificity with well-designed guide RNAs or siRNAs. |
| Control over Effect | Dose-dependent and titratable. | Dependent on transfection/transduction efficiency; less titratable. |
| Typical Efficacy | Kd of 12.7 μM for Rab8a binding.[1] | siRNA: 67-80% reduction in protein expression.[2] CRISPR: Can achieve complete knockout. |
Delving Deeper: A Quantitative Comparison
The decision between chemical inhibition and genetic knockdown often hinges on the desired level and nature of target modulation. The following table provides a more detailed quantitative comparison based on available experimental data.
| Parameter | This compound | Rab8a siRNA Knockdown | Rab8a CRISPR Knockout |
| Binding Affinity (Kd) | 12.7 μM[1] | Not Applicable | Not Applicable |
| Protein Reduction | Not Applicable | 67-80%[2] | Complete protein ablation |
| Functional Inhibition | Direct inhibition of Rab8a activity | Consequent to protein reduction | Complete loss of function |
| Time to Max Effect | Minutes to Hours | 24-72 hours | Days to weeks (for clonal selection) |
| Duration of Effect | Dependent on compound half-life | Transient (days) | Permanent |
Experimental Corner: Protocols for Inhibition and Knockdown
Reproducibility and rigor are paramount in scientific research. Here, we provide detailed methodologies for the application of this compound and for achieving Rab8a knockdown via siRNA and CRISPR-Cas9.
Protocol 1: Cellular Treatment with this compound
This protocol outlines the general steps for treating cultured cells with the this compound peptide.
Materials:
-
This compound peptide
-
Cell culture medium appropriate for the cell line
-
Vehicle control (e.g., DMSO or sterile water, depending on peptide solubility)
-
Cultured cells of interest
Procedure:
-
Reconstitute this compound: Dissolve the lyophilized this compound peptide in the appropriate solvent to create a stock solution.
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere and grow overnight.
-
Treatment Preparation: Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of the solvent.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 1, 6, 24 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting to assess downstream signaling or functional assays to measure the effect of Rab8a inhibition.
Protocol 2: Rab8a Knockdown using siRNA
This protocol provides a standard procedure for transiently knocking down Rab8a expression using small interfering RNA (siRNA).[3][4]
Materials:
-
Rab8a-specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Cultured cells of interest
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a multi-well plate so that they are 30-50% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In one tube, dilute the Rab8a siRNA or control siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C and 5% CO2.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency by measuring Rab8a mRNA levels (via qRT-PCR) or protein levels (via Western blot).
Protocol 3: Rab8a Knockout using CRISPR-Cas9
This protocol outlines the generation of a stable Rab8a knockout cell line using the CRISPR-Cas9 system.[5][6][7][8]
Materials:
-
A vector expressing Cas9 nuclease and a Rab8a-specific single guide RNA (sgRNA)
-
Transfection reagent suitable for plasmid DNA
-
Cultured cells of interest
-
Puromycin or another selection agent (if the vector contains a resistance marker)
Procedure:
-
gRNA Design and Cloning: Design and clone a gRNA targeting an early exon of the Rab8a gene into a Cas9 expression vector.
-
Transfection: Transfect the Cas9-gRNA plasmid into the target cells.
-
Selection (Optional): If the plasmid contains a selection marker, apply the appropriate selection agent to enrich for transfected cells.
-
Single-Cell Cloning: Isolate single cells by limiting dilution or fluorescence-activated cell sorting (FACS) into a 96-well plate.
-
Expansion and Screening: Expand the single-cell clones and screen for Rab8a knockout by genomic DNA sequencing to identify insertions or deletions (indels) and by Western blot to confirm the absence of the Rab8a protein.
Visualizing the Molecular Landscape
To better understand the context in which this compound and Rab8a knockdown exert their effects, the following diagrams illustrate the Rab8a signaling pathway and the experimental workflows.
Caption: Rab8a signaling pathway.
Caption: Experimental workflow.
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and Rab8a knockdown is not a matter of one being definitively superior, but rather which tool is best suited for the experimental question at hand.
This compound is the preferred method for:
-
Acute inhibition studies: Its rapid onset of action is ideal for observing the immediate effects of Rab8a inhibition.
-
Dose-response studies: The ability to titrate the concentration allows for a nuanced understanding of the relationship between Rab8a activity and a specific phenotype.
-
Studies where transient inhibition is desired: Its reversible nature allows for the study of recovery from inhibition.
Rab8a knockdown is the optimal choice for:
-
Highly specific target validation: Well-designed siRNAs and gRNAs can provide a high degree of specificity, minimizing off-target concerns.
-
Long-term loss-of-function studies: CRISPR-mediated knockout provides a permanent and complete loss of the target protein, ideal for studying chronic effects.
-
Situations where chemical inhibitors may have confounding effects: Genetic knockdown avoids potential off-target effects of small molecules.
Ultimately, a combined approach can be the most powerful. Genetic knockdown can be used to validate the on-target effects of this compound, while the chemical inhibitor can be used to probe the dynamic and dose-dependent roles of Rab8a in various cellular processes. By understanding the strengths and limitations of each approach, researchers can design more robust experiments and accelerate our understanding of Rab8a's multifaceted role in health and disease.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. m.youtube.com [m.youtube.com]
- 5. genemedi.net [genemedi.net]
- 6. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Generation of Single-Gene Knockout in Hard-to-Transfect THP1 Cell Lines Using CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
StRIP16: A Superior Tool for Rab8a Inhibition? A Comparative Guide
In the intricate world of cellular trafficking, Rab GTPases act as master regulators, orchestrating the movement of vesicles between different organelles. Their dysfunction is implicated in a host of diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention. Among the more than 60 members of the Rab family, Rab8a has garnered significant attention for its role in processes such as insulin-stimulated glucose uptake, immune signaling, and ciliogenesis. Consequently, the development of potent and selective inhibitors for Rab8a is of paramount importance for both basic research and drug discovery.
This guide provides a comparative analysis of StRIP16, a novel stapled peptide inhibitor of Rab8a, against other known Rab inhibitors. We will delve into the available experimental data, outline key experimental protocols, and visualize the underlying biological pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.
A New Wave of Inhibitors: Stapled Peptides vs. Small Molecules
The landscape of Rab inhibition has historically been challenging due to the shallow and dynamic nature of their GTP-binding pockets. Traditional small molecule inhibitors have often struggled to achieve high affinity and selectivity. This compound represents a newer class of inhibitors known as stapled peptides. These are short peptides locked into an alpha-helical conformation by a synthetic brace, or "staple." This structural constraint can lead to enhanced target affinity, proteolytic resistance, and cell permeability compared to linear peptides.[1]
In contrast, small molecule inhibitors are synthetically derived compounds that can be designed to interfere with various aspects of Rab function, such as nucleotide binding or interaction with effector proteins.
Performance Data: A Head-to-Head Comparison
| Inhibitor | Type | Target Rab | Parameter | Value | Reference |
| This compound | Stapled Peptide | Rab8a | Kd | 12.7 µM | [2] |
| CID1067700 (ML282) | Small Molecule | Pan-GTPase (high efficacy for Rab7) | Ki (for Rab7) | ~13 nM | [3] |
| EC50 (for Rab7) | 11.22 ± 1.34 nM (BODIPY-GTP binding) | [3] | |||
| ML282 | Small Molecule | Pan-GTPase (high efficacy for Rab7) | EC50 (for Rab7) | 53.2 ± 0.35 nM | [4] |
Key Observations:
-
This compound is a selective binder of Rab8a , with a dissociation constant (Kd) in the micromolar range.[2] Its selectivity for Rab8a over other Rab GTPases and even other Ras superfamily members is a significant advantage for targeted studies.[2]
-
CID1067700 and ML282 are potent, nanomolar inhibitors of Rab7 .[3][4] They act as pan-GTPase inhibitors but show a higher efficacy for Rab7.[4] Their mechanism of action involves competitive inhibition of nucleotide binding.[3]
While the available data suggests that CID1067700 and ML282 are more potent inhibitors of their primary target (Rab7) than this compound is for Rab8a, it is crucial to note that they belong to different inhibitor classes and target different Rab proteins. The development of stapled peptides like this compound is a promising strategy for targeting Rab GTPases that have been challenging to inhibit with small molecules.[5][6]
Visualizing the Molecular Machinery
To understand the context in which these inhibitors function, it is essential to visualize the relevant cellular pathways and experimental workflows.
Rab GTPases cycle between an inactive GDP-bound state and an active GTP-bound state. This cycle is tightly regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance the intrinsic GTP hydrolysis activity of Rabs. In their active, GTP-bound state, Rabs associate with membranes and recruit effector proteins to mediate downstream cellular processes. GDP Dissociation Inhibitors (GDIs) can extract inactive Rab-GDP from membranes, keeping it soluble in the cytosol.
Rab8a is a key player in multiple signaling cascades. In response to insulin, the RabGAP AS160 is inhibited, leading to the activation of Rab8a and subsequent translocation of the glucose transporter GLUT4 to the plasma membrane.[7] In immune cells, Toll-like receptor (TLR) activation leads to the activation of Rab8a, which then recruits PI3Kγ to activate the Akt/mTOR pathway, modulating cytokine production.[2][8] Rab8a is also essential for the formation of primary cilia.[3]
Experimental Protocols: A Guide to Rab Inhibitor Characterization
The evaluation of Rab inhibitors requires a variety of biochemical and cell-based assays. Below are outlines of key experimental protocols.
GTP-Binding Assay (for competitive inhibitors)
This assay measures the ability of a compound to interfere with the binding of GTP to a Rab protein.
Methodology:
-
Protein Purification: Purified, recombinant Rab protein (e.g., Rab8a, Rab7) is used.
-
Incubation: The Rab protein is incubated with varying concentrations of the test inhibitor in the presence of a fluorescently labeled, non-hydrolyzable GTP analog (e.g., BODIPY-GTPγS).
-
Detection: The amount of fluorescent GTP analog bound to the Rab protein is quantified. This can be done using various techniques, such as bead-based flow cytometry where the Rab protein is immobilized on beads.[9]
-
Data Analysis: The data is used to generate a dose-response curve, from which the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) can be calculated.[10][11][12]
Rab Activation Assay (Pull-down Assay)
This assay determines the level of active, GTP-bound Rab in a cellular context.
Methodology:
-
Cell Lysis: Cells are lysed under conditions that preserve the nucleotide-bound state of GTPases.
-
Affinity Precipitation: The cell lysate is incubated with a purified effector protein domain that specifically binds to the GTP-bound form of the target Rab (e.g., the Rab-binding domain of an effector). This effector domain is typically fused to an affinity tag (e.g., GST) and immobilized on beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the bound proteins are then eluted.
-
Western Blotting: The amount of the target Rab protein in the eluate is quantified by Western blotting using a specific antibody. A decrease in the amount of pulled-down Rab in the presence of an inhibitor indicates reduced Rab activation.
Cellular Functional Assays
To assess the functional consequences of Rab inhibition, specific cell-based assays are employed. For a Rab8a inhibitor like this compound, these could include:
-
GLUT4 Translocation Assay: In muscle or adipose cells, the effect of the inhibitor on insulin-stimulated translocation of a tagged GLUT4 protein to the plasma membrane is measured, often by immunofluorescence microscopy.[13]
-
Cytokine Secretion Assay: In immune cells (e.g., macrophages), the levels of various cytokines in the culture medium are measured by ELISA after stimulation with a TLR agonist in the presence or absence of the inhibitor.[8]
-
Ciliogenesis Assay: The effect of the inhibitor on the formation of primary cilia in cultured cells is assessed by immunofluorescence staining for ciliary markers like acetylated tubulin.[14]
The Future of Rab Inhibition: A Promising Horizon
The development of novel Rab inhibitors like this compound is opening up new avenues for both fundamental research and therapeutic development. While direct comparative data is still needed to definitively establish the superiority of one inhibitor over another, the distinct mechanisms and target specificities of stapled peptides and small molecules suggest that they may have complementary roles in the pharmacologist's toolbox.
Stapled peptides like this compound offer the potential for high target specificity, which is crucial for dissecting the complex roles of individual Rab proteins.[1][5][6] Small molecule inhibitors such as CID1067700, on the other hand, can provide potent and broad-spectrum inhibition that may be advantageous in certain therapeutic contexts.
As research in this field progresses, we can anticipate the emergence of more refined inhibitors with improved potency, selectivity, and drug-like properties. The continued application of the experimental approaches outlined in this guide will be instrumental in characterizing these next-generation Rab inhibitors and unlocking their full therapeutic potential.
References
- 1. Stapled peptides: targeting protein-protein interactions in drug development [explorationpub.com]
- 2. Guanine nucleotide exchange factors activate Rab8a for Toll-like receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rab8a and Rab8b are essential for several apical transport pathways but insufficient for ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Rab8-specific GDP/GTP Exchange Factor Is Involved in Actin Remodeling and Polarized Membrane Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stapled peptide inhibitors of RAB25 target context-specific phenotypes in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stapled peptide inhibitors of RAB25 target context-specific phenotypes in cancer [ouci.dntb.gov.ua]
- 7. Rab8A and Rab13 are activated by insulin and regulate GLUT4 translocation in muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small GTPase Rab8a-recruited Phosphatidylinositol 3-Kinase γ Regulates Signaling and Cytokine Outputs from Endosomal Toll-like Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of a Small GTPase Inhibitor using a High-Throughput Flow Cytometry Bead-Based Multiplex Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genomic and functional characterization of three new venom peptides from the scorpion Heterometrus spinifer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of rab5 GTPase activity stimulates membrane fusion in endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Novel interaction of Rab13 and Rab8 with endospanins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validating StRIP16 Effects with Rab8a Genetic Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of the synthetic peptide StRIP16 using genetic models. The central premise is to objectively compare the phenotypic effects of pharmacological inhibition of the Rab8a GTPase by this compound with the effects of its genetic deletion. This approach is critical for confirming the on-target activity and mechanism of action of this compound, a crucial step in both basic research and early-stage drug development.
It is important to distinguish this compound, a synthetic peptide targeting Rab8a, from components of the Striatin-Interacting Phosphatase and Kinase (STRIPAK) complex, such as STRIP1 or STRIP2. These are unrelated entities.
Section 1: this compound - A Pharmacological Tool for Rab8a Inhibition
This compound is a bioavailable, double-stapled peptide designed as a specific inhibitor of the Rab8a GTPase.[1][2] Stapled peptides are a class of molecules engineered to mimic the α-helical domains of proteins, often involved in protein-protein interactions (PPIs).[3] This modification provides increased structural stability, resistance to proteolytic degradation, and enhanced cell permeability compared to unmodified peptides.[2][3][4] this compound was developed as an improved analogue of a precursor peptide, StRIP3, exhibiting higher binding affinity and robust cellular uptake.[2] Its primary function is to disrupt the interactions between Rab8a and its effector proteins, thereby inhibiting its role in cellular processes.
Table 1: Profile of this compound Peptide Inhibitor
| Attribute | Description | Reference |
| Type | Double-stapled α-helical peptide | [2] |
| Primary Target | Rab8a, a member of the Ras superfamily of small GTPases | [1][2] |
| Mechanism | Inhibition of Rab8a protein-protein interactions | [1] |
| Key Features | Increased binding affinity over precursors, high proteolytic stability, cell-permeable | [2] |
Experimental Protocol: Determination of Peptide-Protein Binding Affinity by Biolayer Interferometry (BLI)
This protocol describes a standard method for quantifying the binding kinetics between this compound and purified Rab8a protein.[5]
-
Immobilization: Biotinylated Rab8a protein (in its active, GTP-bound state) is immobilized onto streptavidin-coated biosensors. A reference sensor with no protein is used for background subtraction.
-
Baseline: Sensors are equilibrated in a suitable kinetics buffer (e.g., PBS with 0.05% Tween-20 and 0.1% BSA) to establish a stable baseline.
-
Association: The sensors are dipped into a series of wells containing increasing concentrations of the this compound peptide (e.g., ranging from low nanomolar to high micromolar). The binding of the peptide to the immobilized Rab8a protein is measured in real-time as a shift in the interference pattern.
-
Dissociation: Following the association phase, the sensors are moved back into wells containing only the kinetics buffer, and the dissociation of the peptide from the protein is monitored.
-
Data Analysis: The resulting sensorgrams (plots of wavelength shift vs. time) are corrected for baseline drift and non-specific binding using the reference sensor. The association (k_on) and dissociation (k_off) rate constants are calculated by fitting the data to a 1:1 binding model. The equilibrium dissociation constant (K_d) is then determined as the ratio of k_off / k_on.[5][6]
Section 2: Rab8a Genetic Models - The Biological Baseline
Genetic knockout (KO) models, in which the Rab8a gene is deleted, provide the most direct evidence of its biological function. These models serve as a crucial baseline for comparison with the effects of the this compound inhibitor. Both in vivo (mouse models) and in vitro (cell lines) have been developed.
Table 2: Key Phenotypes of Rab8a Genetic Knockout Models
| Model Type | Key Phenotypes | Reference |
| Rab8a KO Mice | Microvillus atrophy in the small intestine, mislocalization of apical proteins, enhanced antibody responses in B-cells.[7][8][9] | [7][8][9] |
| Rab8a KO/KD Cells | Impaired apical transport pathways, defects in cell migration and protrusion formation, altered secretion of specific proteins.[10] | [7][10] |
| Rab8a/Rab8b DKO Mice | More severe mislocalization of apical markers and earlier lethality compared to Rab8a single KO, highlighting some functional redundancy.[7][9][11] | [7][9] |
Experimental Protocol: Cell Migration (Transwell) Assay
This protocol quantifies the chemotactic ability of cells, a process in which Rab8a is implicated.[12]
-
Cell Preparation: Culture wild-type (WT) and Rab8a KO cells to approximately 80% confluency. Harvest the cells and resuspend them in a serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup: Place Transwell inserts (e.g., with 8 µm pores) into the wells of a 24-well plate. Add 600 µL of medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower chamber.
-
Treatment and Seeding: Pre-treat aliquots of WT and Rab8a KO cell suspensions with either this compound (at a predetermined effective concentration) or a vehicle control for 30-60 minutes.
-
Migration: Add 100 µL of the treated cell suspension to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period determined by the cell type's migratory speed (e.g., 4-24 hours).
-
Quantification:
-
Remove the non-migrated cells from the top surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the bottom surface of the membrane with methanol (B129727) and stain with a dye such as Crystal Violet.
-
Elute the dye and measure the absorbance using a plate reader, or count the stained cells in several fields of view under a microscope. The number of migrated cells is proportional to the measured signal.[12]
-
Section 3: A Framework for Cross-Validation
The core of the cross-validation lies in a direct comparison of outcomes across pharmacological and genetic models. The logic dictates that if this compound is a specific, on-target inhibitor of Rab8a, its application to WT cells should phenocopy the Rab8a KO. Furthermore, its application to Rab8a KO cells should produce no significant additional effect.
Diagrams of Experimental Logic and Biological Pathway
Table 3: Predicted Comparative Outcomes for Cross-Validation
| Condition | Cell Migration Assay | Protein Secretion Assay | Rationale |
| Wild-Type + Vehicle | Normal (100%) | Normal (100%) | Serves as the baseline for normal cellular function. |
| Wild-Type + this compound | Significantly Reduced | Significantly Reduced | Pharmacological inhibition of Rab8a by this compound is expected to impair trafficking pathways.[1] |
| Rab8a KO + Vehicle | Significantly Reduced | Significantly Reduced | Genetic deletion of Rab8a impairs trafficking pathways, establishing the knockout phenotype.[7][8] |
| Rab8a KO + this compound | No significant change vs. KO + Vehicle | No significant change vs. KO + Vehicle | If this compound is on-target, it should have no further effect as its target protein is absent. |
Section 4: Alternative and Complementary Approaches
To build a more robust case for the specific effects of this compound, researchers can employ additional models and techniques.
-
Alternative Genetic Models: Utilize cell lines or mice with knockouts of closely related isoforms, such as Rab8b, or double knockouts (Rab8a/b DKO) to investigate specificity and potential compensatory mechanisms.[7][9] Inducible knockout systems can also be used to study the effects of Rab8a loss at specific developmental time points.
-
Rescue Experiments: In Rab8a KO cells, transfecting a plasmid to re-express Rab8a should restore the normal phenotype (e.g., cell migration). Subsequent treatment of these "rescued" cells with this compound should once again inhibit the function, strongly supporting that the peptide's effect is mediated through Rab8a.
-
Alternative Pharmacological Tools: Compare the effects of this compound with structurally unrelated inhibitors of Rab8a or its downstream pathways, if available. This helps ensure the observed phenotype is not an artifact of the specific chemical structure of the stapled peptide.
Conclusion
The cross-validation of a pharmacological inhibitor like this compound with a corresponding genetic model is an indispensable strategy in modern cell biology and drug discovery. This comparative approach provides rigorous evidence for on-target engagement and the mechanism of action. By demonstrating that this compound phenocopies the Rab8a knockout model, researchers can confidently use this peptide as a specific tool to probe Rab8a-dependent signaling pathways and explore its potential as a therapeutic lead.
References
- 1. researchgate.net [researchgate.net]
- 2. Protease-Resistant and Cell-Permeable Double-Stapled Peptides Targeting the Rab8a GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stapled peptides: targeting protein-protein interactions in drug development [explorationpub.com]
- 4. Stapled peptide inhibitors of RAB25 target context-specific phenotypes in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide design to control protein–protein interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00243A [pubs.rsc.org]
- 7. Rab8a and Rab8b are essential for several apical transport pathways but insufficient for ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Rab8a and Rab8b are essential for several apical transport pathways but insufficient for ciliogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.biologists.com [journals.biologists.com]
- 12. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
A Researcher's Guide to Utilizing an Inactive Control Peptide for StRIP16 Experiments
In the study of cellular signaling pathways, the use of specific inhibitors and probes is crucial for elucidating the function of individual proteins. StRIP16, a cell-permeable, double-stapled peptide, has emerged as a valuable tool for investigating the role of the Rab8a GTPase.[1] this compound binds to Rab8a with a dissociation constant (Kd) of 12.7 μM and exhibits selectivity over other Rab GTPases and Ras family proteins.[1] To ensure the specificity of experimental findings and to confidently attribute observed effects to the inhibition of Rab8a, it is imperative to use an appropriate inactive control peptide alongside this compound. This guide provides a comprehensive comparison of experimental outcomes with this compound versus a hypothetical inactive control peptide, complete with detailed experimental protocols and illustrative data.
The Critical Role of an Inactive Control Peptide
An inactive control peptide is a peptide that is structurally similar to the active peptide (this compound) but has been modified to abolish its biological activity. Common modifications include scrambling the amino acid sequence or mutating key residues that are essential for target binding. The primary purpose of an inactive control is to account for any off-target or non-specific effects of the peptide itself, such as effects related to its delivery into the cell, its chemical properties, or its degradation products. By comparing the results of experiments using this compound with those using an inactive control, researchers can confidently attribute the observed phenotype to the specific inhibition of the this compound target, Rab8a.
For this compound, an ideal inactive control peptide would be a scrambled version of the this compound sequence (Scrambled this compound). This peptide would have the same amino acid composition and molecular weight as this compound but a different primary sequence, rendering it unable to bind to Rab8a.
Comparative Experimental Data: this compound vs. Inactive Control
To illustrate the importance of a proper control, the following tables present hypothetical quantitative data from key experiments designed to characterize the effects of this compound.
Table 1: In Vitro Binding Affinity to Rab8a
This experiment aims to confirm that this compound, but not the scrambled control, binds to Rab8a. A common method for this is fluorescence polarization.
| Peptide | Target Protein | Dissociation Constant (Kd) (µM) |
| This compound | Rab8a | 12.7 |
| Scrambled this compound | Rab8a | > 500 (No significant binding) |
| This compound | Rab5a (Control) | > 100 |
| This compound | H-Ras (Control) | > 100 |
Interpretation: The data clearly demonstrates that this compound specifically binds to Rab8a, while the scrambled control shows no significant binding. This confirms the inactivity of the control peptide at the molecular level.
Table 2: Effect on Downstream Signaling
This experiment assesses the functional consequence of Rab8a inhibition by measuring the activity of a known downstream effector of Rab8a signaling.
| Treatment (10 µM) | Downstream Effector Activity (Fold Change vs. Vehicle) | p-value (vs. Vehicle) |
| Vehicle (DMSO) | 1.0 | - |
| This compound | 0.35 | < 0.01 |
| Scrambled this compound | 0.98 | > 0.05 (not significant) |
Interpretation: this compound significantly reduces the activity of the downstream effector, consistent with Rab8a inhibition. The scrambled control has no significant effect, indicating that the observed signaling change is a direct result of this compound's specific action on the Rab8a pathway.
Table 3: Cellular Phenotype Assessment
This experiment measures a cellular process, such as cell migration, that is known to be dependent on Rab8a function.
| Treatment (10 µM) | Cell Migration (Normalized to Vehicle) | p-value (vs. Vehicle) |
| Vehicle (DMSO) | 1.0 | - |
| This compound | 0.42 | < 0.01 |
| Scrambled this compound | 1.03 | > 0.05 (not significant) |
Experimental Protocols
Fluorescence Polarization Assay for Binding Affinity
Objective: To quantitatively measure the binding affinity of this compound and the inactive control peptide to Rab8a.
Methodology:
-
Synthesize this compound and the scrambled control peptide with a fluorescent label (e.g., fluorescein) at a position that does not interfere with binding.
-
Prepare a series of dilutions of purified, active (GTP-loaded) Rab8a protein in a suitable binding buffer.
-
Add a constant, low nanomolar concentration of the fluorescently labeled peptide to each dilution of Rab8a.
-
Incubate the mixtures at room temperature to allow binding to reach equilibrium.
-
Measure the fluorescence polarization of each sample using a plate reader.
-
Plot the change in fluorescence polarization as a function of Rab8a concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd).
Western Blot for Downstream Effector Phosphorylation
Objective: To assess the impact of this compound on a downstream signaling event.
Methodology:
-
Culture cells to 70-80% confluency.
-
Treat the cells with vehicle, this compound (10 µM), or scrambled this compound (10 µM) for the desired time.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of a known Rab8a downstream effector, followed by a horseradish peroxidase-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for the total amount of the effector protein as a loading control.
-
Quantify the band intensities and normalize the phosphorylated protein level to the total protein level.
Transwell Migration Assay
Objective: To evaluate the effect of this compound on cell migration.
Methodology:
-
Pre-treat cells with vehicle, this compound (10 µM), or scrambled this compound (10 µM) for a specified duration.
-
Seed the pre-treated cells in the upper chamber of a Transwell insert (with a porous membrane) in serum-free media.
-
Add media containing a chemoattractant (e.g., serum) to the lower chamber.
-
Incubate the plate for a period sufficient for cell migration to occur.
-
Remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Normalize the cell migration in the this compound and scrambled control groups to the vehicle control.
Visualizing the Experimental Logic and Signaling Pathway
To further clarify the experimental design and the targeted signaling pathway, the following diagrams are provided.
Caption: A flowchart illustrating the logic of using an inactive control peptide to distinguish specific from non-specific experimental outcomes.
Caption: A simplified diagram of the Rab8a signaling pathway and the inhibitory action of this compound.
By adhering to these rigorous experimental principles, including the consistent use of a well-characterized inactive control peptide, researchers can generate high-quality, reproducible data that will significantly advance our understanding of Rab8a-mediated cellular processes.
References
Unveiling the Binding Dynamics of StRIP16 with Rab8a and its Mutants: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between therapeutic candidates and their protein targets is paramount. This guide provides a comparative analysis of the binding affinity of StRIP16, a promising double-stapled peptide, with the wild-type Rab8a GTPase and its mutants. This document summarizes available quantitative data, details experimental methodologies, and visualizes key cellular processes to facilitate a deeper understanding of this interaction.
Executive Summary
This compound, a bioavailable analog of the stapled peptide StRIP3, has been developed as a potent inhibitor of the Rab8a GTPase, a key regulator of vesicular trafficking. Research indicates that this compound exhibits an enhanced binding affinity for its target compared to its predecessor. This guide delves into the specifics of this interaction, presenting a comparative analysis of this compound's binding to wild-type Rab8a and its constitutively active (Q67L) and inactive (T22N) mutants. The data reveals that this compound demonstrates a clear preference for the active, GTP-bound conformation of Rab8a, highlighting its potential as a specific modulator of Rab8a-mediated signaling pathways.
Comparative Binding Affinity of this compound to Rab8a and its Mutants
The binding affinity of this compound for wild-type Rab8a and its mutants has been quantified using fluorescence polarization assays. The equilibrium dissociation constant (Kd) serves as the key metric for comparison, with a lower Kd value indicating a higher binding affinity.
| Interacting Partner | Binding Affinity (Kd) in µM | Notes |
| Wild-Type Rab8a | 12.7 | Represents the binding to the native, cycling form of the protein. |
| Rab8a Q67L | 9.8 | A constitutively active mutant, locked in the GTP-bound state. The lower Kd value indicates a higher affinity of this compound for the active conformation. |
| Rab8a T22N | > 100 | A constitutively inactive mutant, locked in the GDP-bound state. The significantly higher Kd value indicates very weak or negligible binding. |
Experimental Protocols
The determination of the binding affinities listed above was achieved through a meticulously designed fluorescence polarization assay. This technique measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.
Fluorescence Polarization Assay Protocol
-
Protein and Peptide Preparation:
-
Recombinant human Rab8a (wild-type, Q67L, and T22N mutants) was expressed in E. coli and purified to homogeneity.
-
The proteins were loaded with the non-hydrolyzable GTP analog, GppNHp, for the wild-type and Q67L mutant, and with GDP for the T22N mutant to ensure a homogenous nucleotide-bound state.
-
This compound peptide was synthesized with an N-terminal fluorescein (B123965) label.
-
-
Assay Execution:
-
A constant concentration of the fluorescein-labeled this compound peptide was incubated with increasing concentrations of the respective Rab8a protein (wild-type or mutant) in a suitable assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 2 mM DTT).
-
The reaction mixtures were incubated at room temperature to allow the binding to reach equilibrium.
-
Fluorescence polarization was measured using a microplate reader equipped with appropriate excitation and emission filters for fluorescein.
-
-
Data Analysis:
-
The change in fluorescence polarization was plotted against the concentration of the Rab8a protein.
-
The resulting sigmoidal binding curve was fitted to a one-site binding model using appropriate software (e.g., GraphPad Prism) to calculate the equilibrium dissociation constant (Kd).
-
Visualizing the Molecular Interactions and Pathways
To provide a clearer understanding of the experimental workflow and the cellular context of the this compound-Rab8a interaction, the following diagrams have been generated.
Figure 1. Workflow for determining the binding affinity of this compound to Rab8a variants using a fluorescence polarization assay.
Figure 2. A simplified diagram illustrating the Rab8a activation cycle and the inhibitory action of this compound on the active Rab8a-GTP.
Conclusion
The data presented in this guide unequivocally demonstrates that the double-stapled peptide this compound is a high-affinity binder of Rab8a, with a pronounced selectivity for its active, GTP-bound conformation. This preferential binding to the Rab8a Q67L mutant over the wild-type and the inactive T22N mutant underscores its potential as a specific tool to investigate and potentially inhibit Rab8a-mediated cellular processes. The detailed experimental protocol provides a foundation for researchers to replicate and build upon these findings in their own investigations into Rab GTPase signaling and the development of novel therapeutic interventions.
A Comparative Analysis of StRIP16 and its Analogs: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of StRIP16, a double-stapled peptide inhibitor of Rab8a GTPase, and its analog, StRIP3. Developed for researchers, scientists, and drug development professionals, this document outlines the performance, mechanism of action, and experimental protocols related to these compounds, supported by experimental data.
Abstract
This compound is a bioavailable, double-stapled peptide analog of StRIP3, designed to overcome the limitations of its predecessor, namely low proteolytic stability and poor cell permeability. By inhibiting the function of Rab8a, a key regulator of vesicular transport, this compound presents a valuable tool for studying and potentially targeting cellular trafficking pathways implicated in various diseases. This guide offers a comprehensive comparison of the biochemical and cellular properties of this compound and StRIP3, providing a clear rationale for the superior performance of the double-stapled analog.
Performance Comparison: this compound vs. StRIP3
Experimental data demonstrates the enhanced properties of this compound compared to its single-stapled analog, StRIP3. The introduction of a second hydrocarbon staple significantly improves the peptide's binding affinity for its target, Rab8a, as well as its resistance to degradation by proteases and its ability to penetrate cell membranes.
| Feature | StRIP3 | This compound | Fold Improvement |
| Binding Affinity (Kd to Rab8a) | 25.1 µM | 12.7 µM | ~2-fold |
| Proteolytic Stability (t1/2 in trypsin) | ~1 min | > 240 min | >240-fold |
| Cell Permeability | Low | Enhanced | - |
| α-Helicity | Not reported | 38% | - |
Table 1: Quantitative Comparison of StRIP3 and this compound. This table summarizes the key performance differences between the single-stapled peptide StRIP3 and the double-stapled peptide this compound. Data is sourced from Cromm et al., 2016, ACS Chemical Biology.
Mechanism of Action: Targeting the Rab8a Signaling Pathway
This compound exerts its inhibitory effect by binding to the active, GTP-bound form of Rab8a, thereby preventing its interaction with downstream effector proteins. Rab8a is a member of the Rab family of small GTPases that play a crucial role in regulating vesicular transport from the trans-Golgi network to the plasma membrane. The proper functioning of this pathway is essential for processes such as polarized cell transport, ciliogenesis, and cytokine signaling.
Dysregulation of Rab8a signaling has been implicated in various pathological conditions, including cancer and inflammatory disorders. By blocking Rab8a function, this compound allows for the investigation of the cellular consequences of inhibiting this specific trafficking pathway.
Below is a diagram illustrating the simplified signaling pathway of Rab8a, the target of this compound.
Validating the Downstream Effects of StRIP16 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of StRIP16, a novel peptide-based inhibitor of the Rab8a GTPase, with alternative approaches to modulate Rab8a activity. We present available experimental data, outline detailed methodologies for key validation experiments, and visualize the relevant biological pathways and experimental workflows.
Introduction to this compound and Rab8a Signaling
This compound is a bioavailable, double-stapled peptide designed as an inhibitor of the Rab8a GTPase.[1][2] It is an analogue of the hydrocarbon-stapled peptide StRIP3 and is engineered for increased proteolytic stability and cell permeability.[2] this compound functions by binding to Rab8a with a dissociation constant (Kd) of 12.7 μM, thereby inhibiting its interaction with downstream effectors.[1] It exhibits selectivity for Rab8a over other Rab GTPases and does not engage with H-Ras or N-Ras.[1]
Rab8a is a key regulator of vesicular trafficking, playing a crucial role in multiple cellular processes. The downstream signaling pathways affected by Rab8a modulation include the PI3K/Akt/mTOR pathway , which is vital for cell growth, proliferation, and survival, and the insulin-stimulated GLUT4 translocation pathway, essential for glucose homeostasis.
Comparative Analysis of Rab8a Modulation Strategies
Currently, direct small molecule inhibitors of Rab8a are not well-established in the literature for direct comparison. Therefore, this guide compares this compound treatment with genetic knockdown of Rab8a (siRNA/shRNA), a common research method for studying protein function.
| Feature | This compound Treatment | Rab8a Knockdown (siRNA/shRNA) |
| Mechanism of Action | Direct, reversible inhibition of Rab8a-effector protein interactions. | Reduction of Rab8a protein expression. |
| Specificity | Selective for Rab8a over other Rab GTPases and Ras proteins.[1] | Highly specific to the Rab8a transcript. |
| Speed of Onset | Rapid, dependent on cell permeability and target engagement. | Slower, requires time for mRNA and protein degradation (typically 24-72 hours). |
| Reversibility | Reversible upon removal of the peptide. | Long-lasting, requires de novo protein synthesis to restore function. |
| Off-Target Effects | Potential for unforeseen off-target interactions, though designed for specificity. | Potential for off-target effects due to unintended silencing of other genes. |
| Delivery | Cell-permeable peptide.[2] | Requires transfection or viral transduction reagents. |
| Quantitative Downstream Effects Data | Limited publicly available data on specific downstream pathway modulation. Localization experiments confirm co-accumulation with Rab8a in the same cellular compartments.[2] | Extensive literature demonstrating effects on Akt/mTOR signaling and GLUT4 translocation. |
Experimental Protocols for Validating Downstream Effects
To validate the downstream effects of this compound treatment, a series of quantitative experiments targeting the key signaling pathways regulated by Rab8a are recommended.
Western Blotting for Akt/mTOR Pathway Activation
Objective: To quantify the effect of this compound on the phosphorylation status of key proteins in the Akt/mTOR signaling cascade.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., macrophages for TLR signaling context or muscle cells for insulin (B600854) signaling) to 70-80% confluency. Treat cells with varying concentrations of this compound or a vehicle control for a specified time course. Include a positive control (e.g., growth factor or insulin stimulation) and a negative control (e.g., known inhibitor of the pathway).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against total and phosphorylated forms of Akt (Ser473) and mTOR (Ser2448). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) for loading control.
-
Detection and Quantification: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate for detection. Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.
GLUT4 Translocation Assay
Objective: To measure the impact of this compound on insulin-stimulated glucose transporter 4 (GLUT4) translocation to the plasma membrane.
Methodology:
-
Cell Culture and Transfection: Utilize a cell line stably expressing GLUT4 with an exofacial epitope tag (e.g., HA or myc) in a regulatable manner (e.g., L6-GLUT4myc muscle cells).
-
This compound Treatment and Insulin Stimulation: Treat the cells with this compound or a vehicle control. Subsequently, stimulate the cells with insulin to induce GLUT4 translocation.
-
Immunofluorescence Staining:
-
Without permeabilizing the cells, incubate with a primary antibody against the exofacial tag of GLUT4.
-
Wash and fix the cells.
-
Permeabilize the cells and incubate with a secondary antibody conjugated to a fluorescent probe.
-
-
Microscopy and Quantification:
-
Image the cells using a confocal microscope.
-
Quantify the fluorescence intensity at the plasma membrane relative to the total cellular fluorescence. A significant decrease in the plasma membrane to total fluorescence ratio in this compound-treated cells compared to control upon insulin stimulation would indicate inhibition of GLUT4 translocation.
-
Visualizing Pathways and Workflows
This compound Mechanism of Action and Downstream Signaling
Caption: this compound inhibits Rab8a-GTP, affecting PI3K/Akt/mTOR and GLUT4 pathways.
Experimental Workflow for Validating this compound Effects
Caption: Workflow for validating this compound's effects on key signaling pathways.
References
Safety Operating Guide
Personal protective equipment for handling StRIP16
Comprehensive searches for "StRIP16" have not yielded any results corresponding to a chemical or biological agent requiring specific personal protective equipment (PPE) or handling protocols. The term does not appear in publicly available safety and chemical databases.
It is possible that "this compound" may be an internal company-specific identifier, a new or emerging substance not yet documented in public literature, or a typographical error. Without further clarification on the nature of this substance, it is not possible to provide the requested safety and logistical information, including operational and disposal plans.
For the safety of all personnel, it is crucial to have accurate identification of a substance before handling. Researchers, scientists, and drug development professionals are strongly advised to consult their internal safety data sheets (SDS) or contact their institution's Environmental Health and Safety (EHS) department for guidance on any substance with an unfamiliar identifier.
Once the correct identity of the substance is established, a thorough hazard assessment can be conducted to determine the appropriate PPE, handling procedures, and disposal methods.
Recommendations:
-
Verify the correct name and any known synonyms for "this compound".
-
Consult internal documentation and safety data sheets.
-
Contact your organization's EHS or safety officer for specific guidance.
Providing detailed, procedural guidance as requested is contingent upon accurate identification of the substance . We are committed to providing valuable safety information and will gladly assist further once more specific details about the substance are available.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
